Branebrutinib
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
特性
IUPAC Name |
4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPLCNBDLZIFG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912445-55-6 | |
| Record name | Branebrutinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Branebrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15347 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRANEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Branebrutinib's Mechanism of Action in B Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Branebrutinib (BMS-986195) is a potent and highly selective covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, this compound effectively and permanently blocks its kinase activity.[1][2] This targeted inhibition disrupts downstream signaling cascades essential for B-cell activation, proliferation, and survival.[3] This guide provides an in-depth technical overview of this compound's mechanism of action in B cells, including its biochemical potency, effects on cellular signaling, and the experimental methodologies used for its characterization.
Introduction
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[4] It plays a pivotal role in transducing signals from the B-cell receptor, a key initiator of the adaptive immune response.[4] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[2] As a central node in this pathway, BTK has emerged as a prime therapeutic target. This compound was developed as a next-generation BTK inhibitor with high potency and selectivity, aiming to provide robust and durable target engagement.[3]
Core Mechanism of Action: Covalent and Irreversible BTK Inhibition
This compound's primary mechanism of action is the covalent and irreversible inhibition of BTK.[1] This occurs in a two-step process:
-
Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of BTK.
-
Covalent Bond Formation: Subsequently, an electrophilic moiety on this compound forms a covalent bond with the thiol group of the cysteine 481 residue within the BTK active site.[2]
This irreversible binding leads to the permanent inactivation of the BTK enzyme, thereby blocking its ability to phosphorylate downstream substrates.
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| BTK | 0.1 | Cell-free assay | [5] |
| TEC | 0.9 | Cell-free assay | [5] |
| BMX | 1.5 | Cell-free assay | [5] |
| TXK | 5 | Cell-free assay | [5] |
Table 1: In Vitro Kinase Inhibitory Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against BTK and other Tec family kinases.
| B-cell Function | IC50 (nM) | Assay Type | Reference |
| BCR-stimulated CD69 expression | 11 | Human whole blood assay | [5] |
| Calcium Flux | 7 | Ramos B cells | [3] |
| CD86 expression | <1 | B cells | [3] |
| Cytokine production | <1 | B cells | [3] |
| Proliferation | <1 | B cells | [3] |
Table 2: Cellular Inhibitory Potency of this compound in B-cell Functional Assays. This table showcases the IC50 values of this compound in various assays measuring B-cell activation and function.
B-Cell Signaling Pathway Inhibition
The binding of an antigen to the B-cell receptor initiates a signaling cascade that is critically dependent on BTK. This compound's inhibition of BTK disrupts this pathway at a key juncture, leading to the attenuation of downstream signaling events.
Figure 1: this compound's Inhibition of the B-Cell Receptor Signaling Pathway. This diagram illustrates the key steps in the BCR signaling cascade and highlights this compound's point of intervention.
The key consequences of BTK inhibition by this compound include:
-
Reduced Phospholipase C gamma 2 (PLCγ2) Activation: BTK is responsible for the phosphorylation and activation of PLCγ2. Inhibition of BTK prevents this crucial step.
-
Decreased Downstream Messengers: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound treatment leads to reduced levels of IP3 and DAG.[6]
-
Inhibition of Calcium Mobilization: IP3 is responsible for inducing the release of intracellular calcium stores, a critical event in B-cell activation. This compound potently inhibits this calcium flux.[3]
-
Suppression of Transcription Factor Activation: The downstream signaling cascade ultimately leads to the activation of transcription factors such as NF-κB and NFAT, which drive the expression of genes involved in B-cell proliferation, survival, and the production of inflammatory cytokines. This compound effectively blocks the activation of these transcription factors.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of specialized in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro BTK Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Branebrutinib: A Technical Guide to a Highly Selective Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases. This compound distinguishes itself through its rapid, irreversible binding to a cysteine residue in the BTK active site, leading to profound and sustained target inhibition long after the compound has been cleared from systemic circulation. This high selectivity, particularly against other kinases like EGFR, results in a favorable safety profile. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic properties, and summarizing key experimental methodologies and clinical findings.
Introduction
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family, expressed in most hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1][2] It is an essential enzyme in signaling pathways downstream of the B-cell receptor and Fc receptors, which are critical for the proliferation, differentiation, and survival of B-lymphocytes and the activation of myeloid cells.[2][3] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell cancers and autoimmune disorders like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][4]
This compound (BMS-986195) was developed as a covalent, irreversible inhibitor designed for high potency, selectivity, and rapid in vivo inactivation of BTK.[3] It covalently modifies a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to its inactivation.[5][6] This mechanism provides durable pharmacodynamic effects that are uncoupled from the drug's short plasma half-life.[7] This guide consolidates preclinical and clinical data to serve as a technical resource for professionals in the field.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by blocking the catalytic activity of BTK. This inhibition disrupts the signal transduction cascade downstream of key immune receptors.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade involving LYN-mediated phosphorylation of ITAMs, which recruits and activates SYK. BTK is subsequently recruited to the plasma membrane and activated, leading to the phosphorylation of phospholipase Cγ2 (PLCγ2). Activated PLCγ2 generates the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate downstream pathways like NF-κB and MAPK, ultimately promoting B-cell survival, proliferation, and activation.[4][8] this compound's inhibition of BTK halts this entire cascade.
Fc Receptor (FcR) Signaling Pathway
In myeloid cells such as macrophages and mast cells, BTK is a critical component of the signaling pathway for Fc receptors (e.g., FcγR and FcεRI).[2][3] Engagement of these receptors by immune complexes leads to BTK-dependent activation of PLCγ2, triggering the release of pro-inflammatory cytokines and chemokines (e.g., TNF-α) and mediating cellular functions like degranulation.[5] this compound blocks these inflammatory processes by inhibiting BTK.
Potency and Selectivity
This compound demonstrates exceptional potency against BTK and high selectivity across the kinome, which is critical for minimizing off-target effects.
In Vitro Potency
The inhibitory activity of this compound was determined using various in vitro assays. In a recombinant enzyme assay, it showed sub-nanomolar potency. This potent activity was confirmed in cell-based assays, where it effectively inhibited BCR-stimulated pathways.[6]
| Assay Type | Target/Endpoint | IC₅₀ Value |
| Recombinant Enzyme Assay | BTK | 0.1 nM[6] |
| Human Whole Blood Assay | BTK Inactivation | 5 nM[6] |
| Human Whole Blood Assay | BCR-stimulated CD69 Expression on B-cells | 11 nM[6] |
| Cell-based Assay | FcγR-dependent TNF-α Production | Similar to BCR-dependent endpoints[5] |
Kinase Selectivity
This compound's selectivity was profiled against a large panel of kinases. It showed remarkable selectivity for BTK over other kinases, a key differentiator from less selective inhibitors that can cause side effects through inhibition of kinases like EGFR.[6][7]
| Kinase | IC₅₀ (nM) | Selectivity vs. BTK (Fold) |
| BTK | 0.1 | 1 |
| TEC | 0.9 | 9[6] |
| BMX | 1.5 | 15[6] |
| TXK | 9.0 | 90[6] |
| Other Kinases (240+) | >500 nM | >5000[5][7] |
Pharmacokinetics and Pharmacodynamics
The clinical profile of this compound is defined by its rapid absorption and elimination, combined with a durable pharmacodynamic effect due to its covalent binding mechanism. Data is derived from a Phase I study in healthy participants (NCT02705989).[7]
Pharmacokinetics (PK)
This compound is rapidly absorbed after oral administration, with plasma concentrations peaking within an hour and declining to undetectable levels within 24 hours. No accumulation was observed with multiple daily doses.[7]
| Parameter | Value (Single and Multiple Doses) |
| Time to Cₘₐₓ (Tₘₐₓ) | ~1 hour[7] |
| Plasma Half-life (t₁/₂) | 1.2–1.7 hours[7] |
| Accumulation | None observed[7] |
| Exposure | Dose-proportional[7] |
Pharmacodynamics (PD)
Despite its short plasma half-life, this compound achieves rapid, high, and sustained BTK occupancy. A single 10 mg dose is sufficient to achieve nearly 100% BTK occupancy. This occupancy decays slowly over time, driven by the resynthesis rate of the BTK protein, ensuring prolonged target inhibition.[7]
| Parameter | Value |
| BTK Occupancy (single 10 mg dose) | ~100%[7] |
| BTK Occupancy Half-life | 115–154 hours[9] |
Clinical Studies
This compound has been evaluated in Phase I and Phase II clinical trials.
Phase I Study in Healthy Volunteers (NCT02705989)
This randomized, placebo-controlled, single- and multiple-ascending dose study assessed the safety, PK, and PD of this compound.[7]
-
Design : Single Ascending Dose (SAD) cohorts received 0.3 mg to 30 mg. Multiple Ascending Dose (MAD) cohorts received 0.3 mg to 10 mg daily for 14 days.[7]
-
Safety : this compound was well tolerated. Most adverse events were mild to moderate. Notably, rashes typical of EGFR inhibition were not observed, consistent with its high selectivity.[7]
-
PK/PD : The study confirmed the rapid absorption, short plasma half-life, and durable BTK occupancy, supporting its potential for development in immune-mediated diseases.[7]
Phase II Study in Autoimmune Diseases (NCT04186871)
This study was designed to evaluate the efficacy and safety of this compound in patients with active RA, SLE, or Primary Sjögren's Syndrome (pSS).[10] The study was initiated but was later terminated prematurely.[8] The planned dose for the SLE sub-study was 9 mg once daily.[8] Due to the early termination, comprehensive efficacy data, such as ACR20/50/70 response rates, are not available from this study.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of key findings. The following sections describe the principles of the core assays used in the development of this compound.
In Vitro BTK Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of BTK.
References
- 1. BTK Inhibitor Passes Phase II Test in RA | MedPage Today [medpagetoday.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study to Assess Safety and Effectiveness of this compound Treatment in Participants With Active Systemic Lupus Erythematosus or Primary Sjögren's Syndrome, or this compound Treatment Followed by Open-label Abatacept Treatment in Study Participants With Active Rheumatoid Arthritis [ctv.veeva.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. mdpi.com [mdpi.com]
- 7. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EudraCT Number 2019-002205-22 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]
- 9. researchgate.net [researchgate.net]
- 10. hra.nhs.uk [hra.nhs.uk]
Branebrutinib's Role in Bruton's Tyrosine Kinase Signaling: A Technical Guide
Abstract
Branebrutinib (BMS-986195) is a potent and highly selective oral small-molecule inhibitor of Bruton's tyrosine kinase (BTK). As a covalent, irreversible inhibitor, it forms a specific bond with a cysteine residue in the BTK active site, leading to rapid and sustained inactivation of the kinase.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is fundamental for B-cell development, proliferation, and survival.[3] Dysregulation of this pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its interaction with the BTK signaling cascade, and a summary of its pharmacological profile. It includes quantitative data on its potency and selectivity, pharmacokinetic/pharmacodynamic properties, and detailed protocols for key experimental assays relevant to its development.
The Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase is a member of the Tec family of kinases, expressed in hematopoietic cells, but notably absent in T cells and terminally differentiated plasma cells.[1][5] It is a crucial signaling node downstream of the B-cell receptor (BCR).[6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[7] Activated BTK then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream events including calcium mobilization and activation of transcription factors like NF-κB.[4][8] This cascade is essential for B-cell survival, proliferation, and differentiation.[4] BTK is also involved in signaling pathways for other immune receptors, including the Fc-gamma receptor in monocytes and the Fc-epsilon receptor in granulocytes.[5]
Mechanism of Action: Covalent Inhibition
This compound is an irreversible inhibitor that functions by covalently modifying a cysteine residue (Cys481) within the ATP-binding pocket of the BTK active site.[1][2][9] This targeted covalent modification results in the rapid and durable inactivation of the enzyme's kinase activity, thereby blocking downstream signaling.[1] This mechanism provides high potency and sustained pharmacodynamic effects that persist even after the drug's plasma concentration has diminished.[10][11]
Quantitative Analysis: Potency and Selectivity
This compound demonstrates exceptional potency against BTK and high selectivity over other kinases, which is critical for minimizing off-target effects.
Table 1: In Vitro Enzymatic Potency and Selectivity
| Kinase Target | IC₅₀ (nM) | Selectivity vs. BTK | Reference |
| BTK | 0.1 | - | [2][12] |
| TEC | 0.9 | 9-fold | [12] |
| BMX | 1.5 | 15-fold | [12] |
| TXK | 5.0 | 50-fold | [12] |
| Other (240 kinases) | - | >5000-fold | [1][9][12] |
Table 2: Cellular Activity and Inactivation Rate
| Assay | Parameter | Value | Reference |
| Human Whole Blood (BCR-stimulated CD69 expression) | IC₅₀ | 11 nM | [5][12] |
| Human Whole Blood (BTK inactivation) | IC₅₀ | 5 nM | [5] |
| Human Whole Blood (BTK inactivation rate) | k_inact / K_i | 3.5 x 10⁻⁴ nM⁻¹ min⁻¹ | [2][5][13] |
Pharmacokinetic and Pharmacodynamic Profile
The pharmacological profile of this compound is characterized by rapid absorption and clearance from plasma, coupled with durable, high-level occupancy of the BTK target.
Table 3: Pharmacokinetic Parameters in Humans and Preclinical Species
| Parameter | Human | Mouse | Rat | Cynomolgus Monkey | Dog | Reference |
| Time to Max. Concentration (Tₘₐₓ) | ~1 hour | 0.58 - 1.0 h | 0.58 - 1.0 h | 0.58 - 1.0 h | 0.58 - 1.0 h | [1][12] |
| Plasma Half-life (t₁/₂) | 1.2 - 1.7 hours | 0.46 - 4.3 h | 0.46 - 4.3 h | 0.46 - 4.3 h | 0.46 - 4.3 h | [1][12] |
| Oral Bioavailability | N/A | 100% | 74% | 46% | 81% | [12][13] |
| Brain Penetration | Very Low (<5%) | <5% | <5% | N/A | <5% | [1][12] |
Table 4: Pharmacodynamic Parameters in Humans (Phase I Study)
| Parameter | Finding | Reference |
| BTK Occupancy (single 10 mg dose) | Reached 100% | [1][10][11] |
| BTK Occupancy Half-life (multiple doses) | 115 - 154 hours | [1][10] |
| Pharmacodynamic Effect | Maintained after plasma levels are undetectable | [10][11] |
Key Experimental Protocols
The characterization of this compound relies on a suite of specialized biochemical and cellular assays.
Protocol: In Vitro BTK Enzyme Inhibition Assay (ADP-Glo™ Format)
This assay quantifies BTK activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation : Dilute recombinant human BTK enzyme, polypeptide substrate (e.g., Poly (4:1 Glu, Tyr)), ATP, and serial dilutions of this compound in a kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[14]
-
Kinase Reaction : In a 384-well plate, add 1 µL of this compound dilution, 2 µL of BTK enzyme, and 2 µL of the substrate/ATP mixture.[14]
-
Incubation : Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.[14]
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Convert luminescence values to % inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Cellular BTK Target Engagement (Whole Blood CD69 Assay)
This flow cytometry-based assay measures the functional consequence of BTK inhibition in a physiologically relevant matrix.
-
Sample Preparation : Collect fresh human whole blood in heparinized tubes.
-
Inhibitor Incubation : Aliquot blood and incubate with serial dilutions of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
B-Cell Stimulation : Add a BCR stimulant (e.g., anti-IgM antibody) to activate B-cells and induce CD69 expression. Continue incubation (e.g., 18-24 hours).
-
Cell Staining : Lyse red blood cells using a lysis buffer. Stain the remaining leukocytes with fluorescently-conjugated antibodies against a B-cell marker (e.g., CD20) and the activation marker CD69.
-
Flow Cytometry : Acquire data on a flow cytometer.
-
Analysis : Gate on the B-cell population (CD20-positive cells) and quantify the expression of CD69. Calculate the percent inhibition of CD69 expression at each this compound concentration to determine the cellular IC₅₀.[5]
Protocol: In Vivo BTK Occupancy Measurement
This mass spectrometry-based method provides a direct measure of target engagement in clinical and preclinical studies.[1][10]
-
Sample Collection : Collect blood samples from subjects at various time points post-dose. Isolate peripheral blood mononuclear cells (PBMCs).
-
Cell Lysis : Lyse the isolated PBMCs to release cellular proteins, including BTK.
-
Protein Digestion : Denature and digest the total protein lysate into smaller peptides using a protease like trypsin. This generates peptides containing the Cys481 residue.
-
LC-MS/MS Analysis : Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification : Develop a targeted mass spectrometry method to specifically detect and quantify two distinct peptides: the native, unoccupied BTK peptide and the this compound-adducted (occupied) BTK peptide.
-
Occupancy Calculation : The percentage of BTK occupancy is calculated as: [Occupied Peptide] / ([Occupied Peptide] + [Unoccupied Peptide]) * 100.
Conclusion
This compound is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action ensures rapid and sustained inactivation of BTK, effectively shutting down the B-cell receptor signaling pathway. The pharmacological profile, characterized by rapid clearance from plasma but exceptionally long-lasting target occupancy, highlights a desirable disconnect between pharmacokinetics and pharmacodynamics, supporting its development for the treatment of autoimmune diseases.[1][10] The robust preclinical data and well-characterized profile make this compound a significant molecule in the landscape of targeted immunomodulatory therapies.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. abmole.com [abmole.com]
- 14. promega.com [promega.com]
Preclinical data on Branebrutinib for autoimmune disease
An In-depth Technical Guide to the Preclinical Data of Branebrutinib in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (BMS-986195) is a potent, highly selective, orally administered small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a covalent, irreversible inhibitor, it forms a specific bond with a cysteine residue in the active site of BTK, leading to its rapid and sustained inactivation.[1] BTK is a critical non-receptor tyrosine kinase in the signaling pathways of B-cell receptors (BCR) and Fc receptors, which are pivotal in the development and function of B-lymphocytes and myeloid cell activation.[1][3] Its role in signaling pathways implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) makes it a compelling therapeutic target.[3][4][5] This document provides a comprehensive overview of the preclinical data that supported the clinical development of this compound for autoimmune diseases.
Mechanism of Action and In Vitro Potency
This compound functions by covalently modifying a cysteine residue within the BTK active site, resulting in irreversible inhibition.[1][2] This mechanism leads to a rapid rate of inactivation. The potency of this compound has been quantified through various in vitro assays.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value | Reference |
|---|---|---|
| BTK (enzymatic assay) | 0.1 nM | [4][6] |
| BCR-stimulated CD69 Expression (Human Whole Blood) | 11 nM | [3][6] |
| BTK Inactivation (Human Whole Blood) | 5 nM |[3] |
BTK Signaling Pathway and Inhibition by this compound
BTK is a key mediator downstream of both B-cell receptors and Fc receptors on various immune cells.[3] Upon receptor activation, BTK is recruited and activated, initiating a cascade of downstream signaling that leads to cell proliferation, differentiation, and production of autoantibodies and inflammatory cytokines. This compound's covalent inhibition blocks these critical functions.
Caption: BTK signaling pathway and mechanism of this compound inhibition.
Selectivity Profile
A key attribute of this compound is its high selectivity, which minimizes the potential for off-target side effects. It was profiled against a large panel of kinases, demonstrating a highly specific inhibition profile.
Table 2: Kinase Selectivity of this compound
| Kinase | Selectivity vs. BTK | IC50 Value | Reference |
|---|---|---|---|
| BTK | - | 0.1 nM | [4][6] |
| TEC | 9-fold | 0.9 nM | [6] |
| BMX | 15-fold | 1.5 nM | [6] |
| TXK | 50-fold | 5.0 nM | [6] |
| Other Kinases (panel of 240) | >5,000-fold | Not specified | [1][2][3][6] |
| EGFR Family Kinases | Lacks activity | Not specified |[1] |
This high selectivity, particularly the lack of activity against EGFR, distinguishes this compound from first-generation BTK inhibitors and suggests a more favorable safety profile.[1]
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound were evaluated across multiple species, demonstrating good oral bioavailability and distribution characteristics suitable for a once-daily oral dosing regimen.
Table 3: Multi-Species Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Cynomolgus Monkey | Dog | Reference |
|---|---|---|---|---|---|
| Absolute Oral Bioavailability | 100% | 74% | 46% | 81% | [6] |
| Plasma T1/2 (IV) | 0.46 h | 1.1 h | 4.3 h | 2.5 h | [6] |
| Tmax (Oral) | 0.58 h | 1.0 h | 0.83 h | 0.75 h | [6] |
| Brain Penetration (% of plasma) | <5% | <5% | Not specified | <5% |[1][6] |
The low brain penetration is a notable feature, potentially reducing the risk of central nervous system side effects.[1][6]
In Vivo Efficacy in Autoimmune Disease Models
This compound has demonstrated robust efficacy in well-established murine models of rheumatoid arthritis and lupus, validating its therapeutic potential.
Table 4: In Vivo Efficacy of this compound in Murine Models
| Model | Species | Dose | Key Findings | Reference |
|---|---|---|---|---|
| Collagen-Induced Arthritis (CIA) & Collagen Antibody-Induced Arthritis | Mouse | ≥0.5 mg/kg (once daily) | - Protection against clinically evident disease- Prevention of histological joint damage- Inhibition of bone mineral density loss- Achieved ≥90% BTK inactivation in vivo | [1][2] |
| Lupus Nephritis (NZB/W F1) | Mouse | As low as 0.2 mg/kg | - Potent reduction in proteinuria- Robust inhibition of BTK activity |[1] |
These studies show that low oral doses of this compound can achieve high levels of BTK target engagement, leading to significant therapeutic effects in models that mimic human autoimmune diseases.[1]
Experimental Methodologies
The preclinical evaluation of this compound involved a series of standardized and robust experimental protocols.
-
Kinase Selectivity Profiling: The inhibitory activity of this compound was assessed against a panel of over 240 kinases. These assays typically involve measuring the ability of the compound to inhibit the phosphorylation of a substrate by each specific kinase, often using radiometric or fluorescence-based detection methods to determine IC50 values.
-
Human Whole Blood B-Cell Activation Assay: To measure cellular potency, fresh human whole blood was stimulated with an anti-IgD antibody to activate B-cells via the BCR. The expression of the activation marker CD69 on the surface of B-cells was then quantified using flow cytometry. The IC50 was determined by measuring the concentration of this compound required to inhibit 50% of the CD69 upregulation.[3]
-
Murine Collagen-Induced Arthritis (CIA) Model: This is a standard animal model for rheumatoid arthritis. Disease is induced in susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant. Following disease onset, mice were treated orally with this compound or vehicle. Efficacy was assessed by monitoring clinical signs of arthritis (e.g., paw swelling, clinical score), histological analysis of joint damage, and measurement of bone mineral density.[1][2]
-
Murine Lupus Nephritis Model: The NZB/W F1 hybrid mouse spontaneously develops an autoimmune syndrome with autoantibodies and severe immune complex-mediated glomerulonephritis that closely resembles human SLE. Mice were treated with this compound, and therapeutic efficacy was primarily evaluated by measuring the reduction of proteinuria, a key clinical marker of kidney damage.[1]
Caption: Generalized workflow for in vivo autoimmune model studies.
Preclinical to Clinical Translation Strategy
The preclinical data collectively provided a strong rationale for advancing this compound into clinical trials for autoimmune diseases. The strategy was built on demonstrating high potency and selectivity in vitro, which translated to robust efficacy in relevant in vivo models at doses that were well-tolerated and associated with favorable pharmacokinetic properties.
Caption: Logical progression from preclinical findings to clinical development.
Conclusion
The comprehensive preclinical data package for this compound strongly supports its development as a therapeutic agent for autoimmune diseases. Its high potency and exceptional selectivity for BTK, combined with potent activity in cellular assays, translate into robust in vivo efficacy in established animal models of arthritis and lupus. Favorable pharmacokinetic properties, including good oral bioavailability and low brain penetration, further enhance its drug-like profile. These findings provided a solid scientific foundation for the successful transition of this compound into clinical evaluation for a range of immune-mediated disorders.[1][7]
References
- 1. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. hra.nhs.uk [hra.nhs.uk]
Branebrutinib's Modulation of B Cell Activation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of branebrutinib (BMS-986195), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Developed for the treatment of autoimmune diseases, this compound's mechanism of action centers on the disruption of B cell receptor (BCR) signaling pathways, which are critical for B cell development, activation, and function.[1][2][3][4] This document outlines the quantitative measures of this compound's potency, details the experimental protocols used to ascertain its effects, and visualizes the intricate signaling cascades it modulates.
Quantitative Assessment of this compound's Inhibitory Activity
This compound demonstrates exceptional potency and selectivity for BTK. As a covalent inhibitor, it forms an irreversible bond with a cysteine residue in the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[3] The following tables summarize the key quantitative data gathered from in vitro and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (BTK) | 0.1 nM | Recombinant Human BTK Enzyme Assay | [1][4][5] |
| IC50 (TEC) | 0.9 nM | Recombinant Human TEC Enzyme Assay | [5] |
| IC50 (BMX) | 1.5 nM | Recombinant Human BMX Enzyme Assay | [5] |
| IC50 (TXK) | 5 nM | Recombinant Human TXK Enzyme Assay | [5] |
| Selectivity | >5000-fold for BTK over 240 other kinases | Kinase Panel Screening | [3][5] |
Table 1: In Vitro Enzymatic Activity of this compound
| Parameter | Value | Assay | Cell Type | Reference |
| IC50 (CD69 Expression) | 11 nM | BCR-Stimulated Human Whole Blood Assay | Human B Cells | [2][5] |
| IC50 (BTK Inactivation) | 5 nM | BTK Occupancy Assay | Human Whole Blood | [2] |
| IC50 (Calcium Flux) | 7 nM | BCR-Stimulated Calcium Flux Assay | Ramos B Cells | [2] |
| IC50 (CD86 Expression) | <1 nM | B Cell Activation Assay | Human B Cells | [2][6] |
| IC50 (Cytokine Production) | <1 nM | B Cell Activation Assay | Human B Cells | [2] |
Table 2: Cellular Activity of this compound in B Cell Function Assays
Core Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effect of this compound on B cell activation.
Recombinant BTK Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BTK.
-
Materials:
-
Recombinant human BTK enzyme
-
ATP and a suitable peptide substrate
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant BTK enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Terminate the reaction and measure the remaining ATP levels using a luminescent readout system.
-
Calculate the percentage of BTK activity inhibition for each this compound concentration relative to the vehicle control.
-
Plot the inhibition data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
B Cell Activation Assay (CD69/CD86 Expression)
This whole-blood assay measures the effect of this compound on the activation of B lymphocytes by assessing the expression of cell surface activation markers.[2]
-
Objective: To determine the IC50 of this compound for the inhibition of BCR-stimulated upregulation of CD69 and CD86 on primary human B cells.
-
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Anti-IgM antibody (or other BCR stimulus)
-
This compound at various concentrations
-
RPMI 1640 medium
-
Fluorescently labeled antibodies against CD19, CD69, and CD86
-
Red blood cell lysis buffer
-
FACS buffer (PBS with BSA and sodium azide)
-
Flow cytometer
-
-
Procedure:
-
Dilute whole blood with RPMI 1640 medium.
-
Aliquot the diluted blood into a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells and pre-incubate.
-
Stimulate B cell activation by adding anti-IgM antibody. An unstimulated control should be included.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD19 for B cell gating, anti-CD69, and anti-CD86).
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the CD19-positive B cell population and quantifying the median fluorescence intensity (MFI) or percentage of positive cells for CD69 and CD86.
-
Calculate the IC50 value as described in the previous protocol.
-
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a critical early event in BCR signaling.[2]
-
Objective: To assess the inhibitory effect of this compound on BCR-induced calcium flux in a B cell line.
-
Materials:
-
Ramos B cells (or other suitable B cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
This compound at various concentrations
-
Anti-IgM antibody (or other BCR stimulus)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Flow cytometer or fluorescence plate reader capable of kinetic measurements
-
-
Procedure:
-
Harvest Ramos B cells and wash them with HBSS.
-
Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate.
-
Establish a baseline fluorescence reading on the flow cytometer or plate reader.
-
Add the anti-IgM antibody to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve for each condition.
-
Normalize the data to the vehicle control and calculate the IC50 value.
-
Visualizing this compound's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's inhibition of the B cell receptor signaling pathway.
Caption: Workflow for assessing B cell activation via CD69 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Branebrutinib's Covalent Engagement of BTK Cys481: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism by which branebrutinib (BMS-986195), a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor, forms a covalent bond with the Cys481 residue. This document details the underlying signaling pathways, experimental methodologies to characterize this interaction, and key quantitative data, serving as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to this compound and BTK
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family, playing a crucial role in various signaling pathways essential for the function of hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[1] It is a key component of the B cell receptor (BCR) signaling pathway, which governs B cell proliferation, differentiation, and survival.[2] Dysregulation of BTK activity is implicated in the pathophysiology of B-cell malignancies and autoimmune diseases like rheumatoid arthritis and lupus.[1][3]
This compound is an orally administered small molecule that acts as a covalent, irreversible inhibitor of BTK.[4] Its mechanism involves the formation of a stable covalent bond with the cysteine 481 (Cys481) residue located within the ATP-binding site of BTK, leading to the rapid and sustained inactivation of the enzyme.[4][5] The high selectivity of this compound for BTK minimizes off-target effects, a desirable characteristic for therapeutic agents.[4]
Mechanism of Covalent Binding
The interaction of this compound with BTK is a two-step process:
-
Reversible Binding: Initially, this compound reversibly binds to the active site of BTK. This non-covalent interaction is governed by the inhibitor's intrinsic affinity for the enzyme, quantified by the inhibition constant (K_i).[1]
-
Covalent Bond Formation: Following the initial binding, a reactive group on this compound, a butynamide electrophile, forms a covalent bond with the thiol group of the Cys481 residue.[5] This irreversible step leads to the complete inactivation of BTK. The rate of this inactivation is denoted by k_inact.[1]
The overall potency of a covalent inhibitor like this compound is best described by the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity and the rate of covalent modification.[1][5]
BTK Signaling Pathway
BTK is a central node in several signaling cascades, most notably the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting cell proliferation and survival.[2] The inhibition of BTK by this compound effectively blocks this signaling cascade.
Quantitative Data on this compound-BTK Interaction
The following tables summarize the key quantitative parameters defining the interaction of this compound with BTK.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Condition | Reference |
| BTK IC50 | 0.1 nM | Human (recombinant) | Enzyme Assay | [3][6] |
| TEC IC50 | 0.9 nM | Human (recombinant) | Enzyme Assay | [7] |
| BMX IC50 | 1.5 nM | Human (recombinant) | Enzyme Assay | [7] |
| TXK IC50 | 5 nM | Human (recombinant) | Enzyme Assay | [7] |
| CD69 Expression IC50 | 11 nM | Human | Whole Blood Assay | [1][7] |
| BTK Inactivation IC50 | 5 nM | Human | Whole Blood Assay | [1] |
| Binding Affinity (Kd) | 0.11 nM | Human | In Vitro Binding Assay | [8] |
Table 2: Kinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| k_inact/K_i | 3.5 x 10⁻⁴ nM⁻¹·min⁻¹ | Human | [1] |
| BTK Occupancy Half-life | 115-154 hours | Human | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of covalent inhibitors. Below are representative protocols for key experiments.
Recombinant BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.
Protocol:
-
A solution of recombinant human BTK enzyme is prepared in a suitable kinase buffer.
-
This compound is serially diluted to various concentrations.
-
The enzyme is pre-incubated with the different concentrations of this compound for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Human Whole Blood Assay for CD69 Expression
Objective: To assess the functional inhibition of BCR signaling by this compound in a cellular context.
Protocol:
-
Freshly drawn human whole blood is collected in heparinized tubes.
-
The blood is treated with various concentrations of this compound and incubated for a specific duration.
-
B cell activation is stimulated by adding a BCR agonist (e.g., anti-IgM antibody).
-
The samples are incubated to allow for the expression of the activation marker CD69 on the surface of B cells.
-
Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies against B cell markers (e.g., CD19 or CD20) and CD69.
-
The percentage of CD69-positive B cells is determined by flow cytometry.
-
The IC50 value is calculated from the concentration-dependent inhibition of CD69 expression.
Mass Spectrometry for BTK Occupancy
Objective: To directly measure the covalent binding of this compound to BTK Cys481 in vivo or in vitro.
Protocol:
-
Biological samples (e.g., peripheral blood mononuclear cells from treated subjects or in vitro treated cells) are collected.
-
Cells are lysed to release the proteins.
-
BTK is immunoprecipitated from the cell lysate using a specific anti-BTK antibody.
-
The immunoprecipitated BTK is then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
The mass of the BTK protein or a peptide fragment containing the Cys481 residue is measured.
-
A mass shift corresponding to the adduction of this compound to the Cys481 residue confirms covalent binding.
-
The ratio of the this compound-bound BTK to the total BTK provides a quantitative measure of target occupancy.[4]
Logical Relationship of this compound's Covalent Inhibition
The following diagram illustrates the logical progression from the initial reversible binding to the final irreversible inactivation of BTK by this compound.
Conclusion
This compound demonstrates a highly potent and selective covalent inhibition of BTK through a well-defined mechanism involving initial reversible binding followed by the formation of an irreversible covalent bond with the Cys481 residue. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and evaluating the interaction of this compound with its target. This in-depth knowledge is critical for the ongoing research and development of targeted therapies for B-cell malignancies and autoimmune disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of Branebrutinib in in vitro models
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Branebrutinib
This compound (BMS-986195) is a highly potent and selective, orally administered, small-molecule covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] As a member of the Tec family of non-receptor tyrosine kinases, BTK is a critical signaling component in various hematopoietic cells, excluding T cells and terminally differentiated plasma cells.[3] It plays an essential role in the signaling pathways of the B-cell receptor (BCR), Fcγ receptor in monocytes, Fcε receptor in granulocytes, and the RANK receptor in osteoclasts.[3][4][5][6] Consequently, the pharmacological inhibition of BTK by this compound presents a promising therapeutic strategy for autoimmune diseases such as rheumatoid arthritis and lupus.[3][4][5]
This guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a covalent, irreversible inhibitor of BTK.[3] It achieves this by covalently modifying a cysteine residue (Cys481) within the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[1][7] This targeted inhibition effectively blocks downstream signaling cascades that are crucial for B-cell activation, proliferation, cytokine production, and expression of co-stimulatory molecules.[3]
Quantitative Pharmacodynamic Data
The in vitro potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Assay Potency of this compound against Tec Family Kinases
| Kinase Target | IC50 (nM) | Reference |
| BTK | 0.1 | [4][7][8] |
| TEC | 0.9 | [8] |
| BMX | 1.5 | [8] |
| TXK | 5.0 | [8] |
Table 2: Cellular Assay Potency and Activity of this compound
| Assay Description | Cell Type / System | Endpoint Measured | IC50 (nM) | Reference |
| B-Cell Receptor (BCR) Activation | Human Whole Blood | CD69 Expression | 11 | [3][8] |
| BTK Inactivation | Human Whole Blood | BTK Occupancy | 5 | [3] |
| B-Cell Receptor (BCR) Signaling | Ramos B-Cells | Calcium Flux | 7 | [3] |
| B-Cell Functional Endpoints | B-Cells | Cytokine Production, Proliferation, CD86 Expression | < 1 | [3] |
Table 3: Kinetic and Selectivity Profile of this compound
| Parameter | Value | System | Reference |
| Second-Order Rate of Inactivation | 3.5 × 10⁻⁴ nM⁻¹·min⁻¹ | Human Whole Blood | [3] |
| Kinase Selectivity | >5,000-fold vs. 240 kinases | Kinase Panel | [1][8] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental designs is crucial for understanding the pharmacodynamics of this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Generalized workflow for an in vitro biochemical kinase assay to determine IC50 values.
Detailed Experimental Protocols
Human Recombinant BTK Enzyme Assay
This assay is designed to determine the direct inhibitory activity of this compound on purified BTK enzyme.
-
Reagent Preparation: Recombinant human BTK enzyme, a suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), ATP, and a generic substrate are prepared.[9] this compound is serially diluted to create a range of concentrations.
-
Assay Procedure: The assay is typically performed in a 384-well plate format.
-
A small volume (e.g., 1 µL) of diluted this compound or DMSO (vehicle control) is added to the wells.[9]
-
A solution containing the BTK enzyme is then added.[9]
-
The plate is pre-incubated for a defined period to allow the covalent inhibitor to bind to the enzyme.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.[9]
-
-
Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.[9]
-
Data Analysis: The luminescent signal is plotted against the concentration of this compound to generate a dose-response curve, from which the IC50 value is calculated.
Ramos B-Cell Calcium Flux Assay
This cellular assay measures this compound's ability to inhibit BCR-mediated signaling in a human B-cell line.[3]
-
Cell Preparation: Ramos B-cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time.
-
BCR Stimulation: The cells are then stimulated with an anti-IgM antibody to cross-link the B-cell receptors, initiating the signaling cascade that leads to a rapid increase in intracellular calcium.
-
Detection: The change in fluorescence, corresponding to the influx of intracellular calcium, is measured over time using a plate reader or flow cytometer.
-
Data Analysis: The inhibition of the calcium flux signal at different this compound concentrations is used to calculate an IC50 value, reflecting the compound's potency in a cellular context.
Human Whole Blood CD69 Expression Assay
This ex vivo assay assesses the functional consequence of BTK inhibition in a physiologically relevant matrix.[3][8]
-
Blood Collection and Treatment: Freshly drawn human whole blood is collected in heparinized tubes. Aliquots of the blood are treated with serial dilutions of this compound or vehicle control and incubated.
-
B-Cell Stimulation: B-cells within the whole blood are stimulated to mimic an immune response, typically using an anti-IgD antibody or other BCR agonists.
-
Incubation: The treated and stimulated blood is incubated for several hours (e.g., 18-24 hours) at 37°C to allow for the expression of activation markers.
-
Staining and Lysis: Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently-labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.
-
Flow Cytometry Analysis: The expression level of CD69 on the B-cell population is quantified using flow cytometry.
-
Data Analysis: The percentage of CD69-positive B-cells is determined for each this compound concentration, and the data is used to calculate an IC50 value for the inhibition of B-cell activation.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
Branebrutinib: A Technical Whitepaper on Early Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). Early research has demonstrated its significant therapeutic potential in the treatment of autoimmune diseases. This document provides an in-depth technical guide summarizing the foundational preclinical and early clinical research on this compound. It includes a comprehensive overview of its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a critical signaling element downstream of the B-cell receptor (BCR) and Fc receptors, playing a pivotal role in the activation, proliferation, and survival of B-lymphocytes. Dysregulation of BTK signaling is implicated in the pathophysiology of numerous autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and Sjögren's syndrome. This compound has been engineered to covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1][2] This targeted approach offers the potential for high efficacy and a favorable safety profile in the management of autoimmune disorders.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting BTK, thereby modulating signaling pathways crucial for B-cell function. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB and NFAT. These transcription factors drive the expression of genes involved in B-cell proliferation, differentiation, and the production of autoantibodies and pro-inflammatory cytokines. By irreversibly inhibiting BTK, this compound effectively blocks these downstream events.
Caption: BTK Signaling Pathway and this compound's Point of Intervention.
Quantitative Data
The following tables summarize the key quantitative data from early preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Kinase Family | Selectivity vs. BTK | Reference |
| BTK | 0.1 | Tec | - | [2] |
| TEC | 0.9 | Tec | 9-fold | [2] |
| BMX | 1.5 | Tec | 15-fold | [2] |
| TXK | 5 | Tec | 50-fold | [2] |
| Other (240 kinases) | >5000 | Various | >5000-fold | [2] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Type | IC50 (nM) | Reference |
| BCR-stimulated CD69 Expression | Human Whole Blood | 11 | [2] |
| B-cell Proliferation | B-cells | <1 | [3] |
| IL-6 Production | B-cells | <1 | [3] |
| CD86 Expression | B-cells | <1 | [3] |
| FcγR-dependent TNF-α Production | Human Cells | Similar to B-cell assays | [3] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Plasma T1/2 (i.v.) (h) | Tmax (p.o.) (h) | Brain Penetration | Reference |
| Mouse | 100 | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma concentration | [2] |
| Rat | 74 | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma concentration | [2] |
| Dog | 81 | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma concentration | [2] |
| Cynomolgus Monkey | 46 | 0.46 - 4.3 | 0.58 - 1.0 | Not Reported | [2] |
Table 4: Phase I Clinical Trial in Healthy Volunteers (NCT02705989)
| Study Design | Dose Range (Single Ascending Dose) | Dose Range (Multiple Ascending Dose) | Key Pharmacokinetic Findings | Key Pharmacodynamic Findings | Reference |
| Double-blind, placebo-controlled | 0.3 - 30 mg | 0.3 - 10 mg daily for 14 days | Rapidly absorbed (Tmax ~1h), short half-life (1.2-1.7h) | Rapid and high BTK occupancy (100% at 10 mg single dose), sustained pharmacodynamic effect | [4][5] |
Experimental Protocols
BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).
-
Dilute recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP in the kinase buffer.
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the this compound dilution (or DMSO as a vehicle control).
-
Add 2 µL of the diluted BTK enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Caption: Workflow for a typical BTK enzyme inhibition assay.
B-Cell Activation Assay (Whole Blood)
This assay measures the effect of this compound on the activation of B-cells in a physiologically relevant matrix.
Protocol:
-
Blood Collection and Treatment:
-
Collect heparinized whole blood from healthy donors.
-
Aliquot the blood into tubes and treat with various concentrations of this compound or vehicle control. Incubate for a specified time.
-
-
B-Cell Stimulation:
-
Stimulate B-cell activation by adding a cross-linking anti-IgD antibody. Include an unstimulated control.
-
Incubate for a defined period (e.g., 18-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Staining for Flow Cytometry:
-
Following stimulation, add a cocktail of fluorescently-labeled antibodies to identify B-cells and activation markers (e.g., anti-CD19, anti-CD27, anti-CD69, anti-CD86).
-
Incubate in the dark at 4°C for 30 minutes.
-
-
Red Blood Cell Lysis and Cell Fixation:
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Fix the cells with a fixation buffer (e.g., 1% paraformaldehyde).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
Quantify the percentage of B-cells expressing the activation markers CD69 and CD86 in the treated versus untreated stimulated samples.
-
Caption: Workflow for a whole blood B-cell activation assay.
Collagen-Induced Arthritis (CIA) Mouse Model
This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Protocol:
-
Animal Model:
-
Use a susceptible mouse strain, typically DBA/1 mice, aged 8-10 weeks.
-
-
Induction of Arthritis:
-
On day 0, immunize the mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Administer this compound or vehicle control orally, once daily, starting from a predetermined time point (e.g., prophylactically from day 0 or therapeutically after the onset of clinical signs).
-
-
Clinical Assessment:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Score the paws based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity).
-
-
Histopathological Analysis:
-
At the end of the study, collect the paws and process them for histological examination.
-
Score the joints for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Conclusion
The early research on this compound has established it as a highly potent and selective covalent inhibitor of BTK. Preclinical studies have demonstrated its ability to effectively suppress B-cell activation and show robust efficacy in animal models of autoimmune diseases. The favorable pharmacokinetic and pharmacodynamic profile observed in early clinical trials in healthy volunteers supports its further development for the treatment of a range of autoimmune conditions. The data and protocols presented in this whitepaper provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of BTK inhibitors.
References
Branebrutinib: A Deep Dive into its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key mediator in B-cell receptor (BCR) signaling, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[3][4] The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting key data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Quantitative Selectivity Profile
This compound demonstrates exceptional potency against its primary target, BTK, and maintains a high degree of selectivity against other kinases, particularly those outside the Tec family of kinases.
Table 1: In Vitro Inhibitory Potency of this compound against Tec Family Kinases
| Kinase | IC50 (nM) | Assay Type |
| BTK | 0.1 | Cell-free assay |
| TEC | 0.9 | Cell-free assay |
| BMX | 1.5 | Cell-free assay |
| TXK | 5 | Cell-free assay |
| Data sourced from publicly available information.[5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Endpoint | IC50 (nM) |
| B-Cell Receptor (BCR) Activation | Human Whole Blood | CD69 Expression | 11 |
| B-Cell Receptor (BCR) Signaling | Ramos B Cells | Calcium Flux | 7 |
| BTK Inactivation | Human Whole Blood | Active-site Probe | 5 |
| Data sourced from publicly available information.[6] |
This compound exhibits remarkable selectivity, with over 5,000-fold greater potency for BTK compared to a panel of 240 other kinases.[1][5] Within the Tec family, it demonstrates a selectivity range of 9- to 1,000-fold for BTK over other members.[5] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Mechanism of Action: Covalent and Irreversible Inhibition
This compound functions as a covalent, irreversible inhibitor of BTK. It forms a covalent bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme.[1] This irreversible binding leads to the rapid and sustained inactivation of BTK's kinase activity.
Caption: Covalent Inhibition of BTK by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are often proprietary. However, based on standard industry practices and available literature, the following methodologies are representative of the assays used to determine its selectivity profile.
In Vitro Kinase Inhibition Assay (Hypothetical Protocol)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.
Objective: To quantify the potency of this compound against BTK and other kinases.
Methodology: A common method is a radiometric assay, such as the one described by Promega, or a fluorescence-based assay.
-
Materials: Recombinant human BTK enzyme, appropriate kinase substrate (e.g., poly(Glu, Tyr) peptide), ATP (with a radiolabeled γ-³²P-ATP tracer for radiometric assays), kinase assay buffer, this compound serial dilutions, and a phosphocellulose membrane for capturing the phosphorylated substrate.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add serial dilutions of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow of an In Vitro Kinase Inhibition Assay.
Cellular B-Cell Receptor (BCR) Signaling Assay
This assay assesses the ability of this compound to inhibit BCR-mediated signaling in a cellular context.
Objective: To measure the functional consequence of BTK inhibition in B-cells.
Methodology: A common method involves measuring changes in intracellular calcium levels following BCR stimulation.
-
Cell Line: Ramos B-cells, a human Burkitt's lymphoma cell line that endogenously expresses the BCR.
-
Materials: Ramos B-cells, cell culture medium, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM), anti-IgM antibody (to stimulate the BCR), this compound serial dilutions, and a flow cytometer or a fluorescence plate reader.
-
Procedure:
-
Load Ramos B-cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with serial dilutions of this compound.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with anti-IgM antibody.
-
Monitor the change in fluorescence over time, which corresponds to the influx of intracellular calcium.
-
Determine the IC50 of this compound by quantifying the inhibition of the calcium flux signal.
-
BTK Occupancy Assay
This assay directly measures the extent to which this compound is bound to BTK in a biological sample.
Objective: To determine the target engagement of this compound in vivo or ex vivo.
Methodology: A mass spectrometry-based approach is used to quantify both drug-bound and free BTK.[1][7]
-
Sample: Whole blood or peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Lyse the cells to release intracellular proteins.
-
Enrich BTK from the lysate using an anti-BTK antibody conjugated to magnetic beads.
-
Perform on-bead trypsin digestion to generate peptides from both drug-bound and free BTK.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the specific peptides corresponding to this compound-bound BTK and unbound BTK.
-
Calculate the percentage of BTK occupancy as the ratio of drug-bound BTK to total BTK.
-
Caption: Workflow for BTK Occupancy Measurement.
Signaling Pathway Context
This compound's therapeutic effect is derived from its ability to interrupt the BTK signaling cascade, which is crucial for B-cell development, activation, and survival.
Caption: Simplified BTK Signaling Pathway.
Conclusion
This compound is a highly potent and selective covalent inhibitor of BTK. Its impressive selectivity profile, characterized by sub-nanomolar potency against BTK and minimal off-target activity, underscores its potential as a precisely targeted therapy. The experimental methodologies outlined in this guide, from in vitro enzyme assays to cellular and target occupancy studies, provide a framework for understanding how the selectivity of kinase inhibitors like this compound is rigorously evaluated. This detailed characterization is fundamental to its clinical development and its promise in treating B-cell-mediated diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. A novel flow cytometry-based assay to measure compromised B cell receptor signaling as a prognostic factor in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Branebrutinib: A Technical Guide to a Highly Selective BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling element in the B-cell antigen receptor (BCR) and Fc receptor (FcR) pathways, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound, intended for researchers and professionals in the field of drug development. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further investigation and understanding of this compound.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a well-defined chemical structure that contributes to its high potency and selectivity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide[1] |
| CAS Number | 1912445-55-6[1][2] |
| Molecular Formula | C₂₀H₂₃FN₄O₂[1] |
| SMILES | CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F[1] |
| Synonyms | BMS-986195[1][2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 370.43 g/mol [3][4] |
| Monoisotopic Mass | 370.1805 Da[3] |
| Solubility | DMSO: ≥ 60 mg/mL[5] |
| Polar Surface Area | 91.22 Ų[4] |
| #Rotatable Bonds | 3[4] |
| H-Bond Acceptors | 6[4] |
| H-Bond Donors | 4[4] |
Mechanism of Action
This compound is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[6] BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5]
The mechanism of action involves the acrylamide group of this compound forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[7] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.
Signaling Pathway
BTK plays a pivotal role in relaying signals from the B-cell receptor. Upon antigen binding to the BCR, a cascade of signaling events is initiated, leading to the activation of downstream pathways such as PLCγ2, which in turn modulates calcium flux and activation of transcription factors like NF-κB. This compound's inhibition of BTK effectively blocks these downstream signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. wiki.epfl.ch [wiki.epfl.ch]
- 7. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Branebrutinib in Preclinical Lupus Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical studies of Branebrutinib (BMS-986195), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in murine models of systemic lupus erythematosus (SLE). This document summarizes the available quantitative data, details the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
This compound is a covalent, irreversible inhibitor of BTK, a critical signaling molecule in B-cell and myeloid cell activation pathways. Dysregulation of these pathways is a key driver in the pathophysiology of autoimmune diseases such as SLE. Preclinical investigations in the New Zealand Black/White (NZB/W) F1 mouse model, which spontaneously develops a disease closely resembling human lupus nephritis, have demonstrated the potential of this compound as a therapeutic agent. Studies show that low oral doses of this compound can significantly mitigate the progression of nephritis, a severe manifestation of lupus.
Mechanism of Action: Targeting BTK in B-Cell and Fc Receptor Signaling
This compound exerts its therapeutic effect by inhibiting BTK, a non-receptor tyrosine kinase essential for signal transduction downstream of the B-cell receptor (BCR) and Fc receptors (FcRs).[1]
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade that is crucial for B-cell activation, proliferation, differentiation, and antibody production. BTK is a central node in this pathway. Its inhibition by this compound disrupts these processes, which are pathogenic in autoimmune diseases like lupus.
References
Branebrutinib: A Technical Guide to its Preclinical and Clinical Exploration in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of branebrutinib (BMS-986195), a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), and its potential as a therapeutic agent for rheumatoid arthritis (RA). This document details the mechanism of action, summarizes key preclinical and clinical data, provides standardized experimental protocols, and visualizes the core signaling pathways involved in its therapeutic rationale.
Introduction: The Rationale for BTK Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and subsequent destruction of cartilage and bone. The pathophysiology involves a complex interplay of various immune cells, including B cells, macrophages, and osteoclasts. Bruton's tyrosine kinase (BTK) has emerged as a critical signaling node in these cell types, making it a compelling therapeutic target.[1][2]
BTK is a non-receptor tyrosine kinase in the Tec family, essential for signal transduction downstream of the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells.[3][4] Its inhibition is hypothesized to modulate the autoimmune response in RA through three primary mechanisms:
-
Inhibition of B-cell Activation and Autoantibody Production: By blocking BCR signaling, BTK inhibitors can attenuate B-cell proliferation, differentiation, and the production of autoantibodies, such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPA).[1][3]
-
Suppression of Myeloid Cell-Mediated Inflammation: BTK is crucial for Fcγ receptor (FcγR) signaling in monocytes and macrophages.[2] Inhibition of this pathway can reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central to the inflammatory cascade in the RA synovium.[5]
-
Modulation of Osteoclastogenesis: BTK is involved in the signaling pathway of the receptor activator of nuclear factor-κB ligand (RANKL), a key cytokine driving the differentiation and activation of osteoclasts, the cells responsible for bone erosion in RA.[3]
This compound is a covalent BTK inhibitor designed for high potency and selectivity, which may offer an improved therapeutic window compared to less selective kinase inhibitors.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound, from in vitro potency and selectivity to preclinical efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. BTK | Reference |
| BTK | 0.1 | - | [6] |
| TEC | 0.9 | 9-fold | [6] |
| BMX | 1.5 | 15-fold | [6] |
| TXK | 5.0 | 50-fold | [6] |
| Other Kinases (n > 240) | - | >5000-fold | [4] |
| IC50: Half-maximal inhibitory concentration. |
Table 2: Preclinical Efficacy of this compound in Murine Arthritis Models
| Animal Model | Dosing | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | ≥0.5 mg/kg, oral, once daily | Protected against clinically evident disease, histological joint damage, and bone mineral density loss. | [4] |
| Collagen Antibody-Induced Arthritis (CAIA) | ≥0.5 mg/kg, oral, once daily | Protected against clinically evident disease, histological joint damage, and bone mineral density loss. | [4] |
| Note: Specific dose-response data detailing the percentage of arthritis inhibition at various doses are not publicly available. |
Table 3: Overview of Phase 2 Clinical Trial in Rheumatoid Arthritis (NCT04186871)
| Parameter | Details | Reference |
| Study Title | A Randomized, Placebo-Controlled, Double-Blind, Multicenter Study to Assess the Efficacy and Safety of this compound... in Subjects with... Active Rheumatoid Arthritis | [1][5] |
| Status | Completed | [5] |
| Patient Population | Adults with moderate to severe RA with an inadequate response to methotrexate. | [1] |
| Treatment Arms | This compound 9mg once daily vs. Placebo (12-week double-blind period). All participants also received background methotrexate. | [7] |
| Primary Completion Date | December 5, 2022 | [5] |
| Efficacy & Safety Results | Results for primary and secondary endpoints (including ACR20/50/70 and DAS28-CRP) have not yet been publicly posted. | [3][8] |
| ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score 28 using C-reactive protein. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for preclinical evaluation.
Signaling Pathways
Caption: this compound inhibits BTK in B-cells, myeloid cells, and osteoclasts.
Experimental Workflow
Caption: Workflow for a therapeutic collagen-induced arthritis (CIA) study.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are standardized protocols for the key preclinical models used to evaluate this compound's efficacy.
Collagen-Induced Arthritis (CIA) Mouse Model
This is the most widely used animal model for RA, as it shares many immunological and pathological features with the human disease.
Objective: To assess the prophylactic or therapeutic efficacy of a compound on autoimmune arthritis.
Materials:
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Collagen: Bovine or chicken type II collagen (CII), dissolved in 0.05M acetic acid to 2 mg/mL.
-
Adjuvants: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis, and Incomplete Freund's Adjuvant (IFA).
-
Test Article: this compound, formulated for oral gavage.
Procedure:
-
Emulsion Preparation: Prepare a 1:1 emulsion of CII solution and CFA by drawing the two liquids into separate syringes connected by a Luer lock and passing them back and forth until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion subcutaneously at the base of the tail. This delivers 100 µg of collagen.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of CII and IFA. Inject 100 µL of the CII/IFA emulsion subcutaneously at a different site near the base of the tail.
-
Dosing Regimen:
-
Prophylactic: Begin daily oral dosing with this compound or vehicle control on Day 0 or Day 1 and continue throughout the study.
-
Therapeutic: Begin daily dosing after the booster immunization (Day 21) or upon the first signs of clinical arthritis.
-
-
Clinical Assessment: Starting from Day 21, monitor mice 2-3 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
Collagen Antibody-Induced Arthritis (CAIA) Model
The CAIA model bypasses the need for T and B cell-dependent induction of immunity to collagen, focusing on the inflammatory effector phase of the disease. It is rapid and can be induced in mouse strains normally resistant to CIA.
Objective: To assess the efficacy of a compound on the effector phase of inflammatory arthritis.
Materials:
-
Animals: BALB/c or other susceptible mouse strains, 8-10 weeks old.
-
Antibody Cocktail: A cocktail of monoclonal antibodies against conserved epitopes of type II collagen.
-
LPS: Lipopolysaccharide from E. coli.
-
Test Article: this compound, formulated for oral gavage.
Procedure:
-
Antibody Administration (Day 0): Administer the anti-collagen antibody cocktail to mice via an intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
LPS Challenge (Day 3): Administer a sub-lethal dose of LPS (e.g., 25-50 µg) via i.p. injection to synchronize and enhance the inflammatory response.
-
Dosing Regimen: Dosing with this compound or vehicle can be initiated prophylactically before antibody administration or therapeutically on Day 0 or Day 3.
-
Clinical Assessment: Monitor and score mice daily from Day 3 to approximately Day 14, using the same 0-4 scale per paw as in the CIA model.
Conclusion and Future Directions
This compound is a highly potent and selective BTK inhibitor that has demonstrated robust efficacy in preclinical animal models of rheumatoid arthritis, protecting against joint inflammation, cartilage damage, and bone loss.[4] Its mechanism of action, targeting key pathways in B cells, myeloid cells, and osteoclasts, provides a strong rationale for its development in RA.
A Phase 2 clinical trial (NCT04186871) evaluating a 9mg once-daily dose of this compound in patients with moderate-to-severe RA has been completed.[5][7] However, the efficacy and safety results from this study are not yet publicly available. The dissemination of these clinical findings will be a critical step in understanding the therapeutic potential of this compound in the clinical management of rheumatoid arthritis. Future research should focus on analyzing these clinical outcomes and potentially identifying patient populations that may derive the most significant benefit from highly selective BTK inhibition. The equivocal results seen with other BTK inhibitors in RA trials highlight the importance of understanding the specific properties of this compound and its performance in a well-controlled clinical setting.[9]
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study to Assess Safety and Effectiveness of this compound Treatment in Participants With Active Systemic Lupus Erythematosus or Primary Sjögren's Syndrome, or this compound Treatment Followed by Open-label Abatacept Treatment in Study Participants With Active Rheumatoid Arthritis | BMS Study Connect [origin-studyconnect-bms-aem-prod.adobecqms.net]
- 4. Study to Assess Safety and Effectiveness of this compound Treatment in Participants With Active Systemic Lupus Erythematosus or Primary Sjögren's Syndrome, or this compound Treatment Followed by Open-label Abatacept Treatment in Study Participants With Active Rheumatoid Arthritis | BMS Study Connect [origin-studyconnect-bms-aem-prod.adobecqms.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EudraCT Number 2019-002205-22 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]
- 8. Study to Assess Safety and Effectiveness of this compound Treatment in Participants With Active Systemic Lupus Erythematosus or Primary Sjögren's Syndrome, or this compound Treatment Followed by Open-label Abatacept Treatment in Study Participants With Active Rheumatoid Arthritis | BMS Clinical Trials [bmsclinicaltrials.com]
- 9. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Branebrutinib: A Technical Guide to its Impact on Cytokine Production in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways, BTK is a critical therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of this compound's effect on cytokine production by immune cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: BTK Inhibition
Bruton's tyrosine kinase is a non-receptor tyrosine kinase essential for the signaling cascades downstream of the B cell receptor and Fc receptors in various immune cells, including B lymphocytes and myeloid cells like monocytes and macrophages.[1] Upon receptor engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that drive the expression of pro-inflammatory cytokines.
This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[2] This blockade of BTK activity disrupts the downstream signaling pathways, thereby inhibiting B cell activation, proliferation, and the production of inflammatory mediators.
Quantitative Analysis of this compound's Effect on Cytokine Production
The inhibitory activity of this compound on cytokine production has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Cell Type | Stimulus | Cytokine/Marker | Endpoint | This compound IC₅₀ (nM) | Reference(s) |
| Human Peripheral B Cells | BCR (anti-IgM/IgG) | Cytokines | Production | <1 | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | FcγR (Immune Complex) | TNF-α | Production | 0.3 | [3] |
| Human Whole Blood | BCR | CD69 | Expression on B cells | 11 | [3] |
| Human B Cells | Antigen | Interleukin-6 | Production | <1 | [2] |
Table 1: In Vitro Inhibition of Cytokine Production and B-Cell Activation by this compound.
| Animal Model | Disease Model | Treatment | Effect | Reference(s) |
| Mouse | Collagen-Induced Arthritis (CIA) | 0.5 mg/kg, once daily, oral | 83% inhibition of clinically evident disease | [4] |
| Mouse | Collagen-Induced Arthritis (CIA) | 2.5 mg/kg, once daily, oral | 92% inhibition of clinically evident disease | [4] |
| Mouse | Lupus Nephritis | As low as 0.2 mg/kg | Robust inhibition of BTK activity and reduction in proteinuria | [5] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Autoimmune Disease.
Signaling Pathway
The following diagram illustrates the BTK signaling pathway and the mechanism of action for this compound.
References
- 1. turkishimmunology.org [turkishimmunology.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Branebrutinib In Vitro BTK Occupancy: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Branebrutinib (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical signaling protein in B-cells and myeloid cells.[1][2] As a non-receptor tyrosine kinase, BTK plays a pivotal role in the B-cell receptor (BCR) and Fc receptor signaling pathways, which are implicated in the pathophysiology of numerous autoimmune diseases and B-cell malignancies.[3][4][5] this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1][6][7] This application note provides detailed protocols for in vitro assays to determine the occupancy of BTK by this compound, a crucial parameter for evaluating its pharmacological activity.
Mechanism of Action
This compound's high potency is demonstrated by its low nanomolar IC50 values for BTK.[8] Its covalent binding mechanism ensures prolonged target engagement even after the drug has been cleared from circulation, a key feature for its therapeutic efficacy.[1][9] The selectivity of this compound for BTK over other kinases minimizes off-target effects, contributing to a favorable safety profile.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.
| Parameter | Value | Cell/System | Reference |
| IC50 (BTK) | 0.1 nM | Recombinant BTK | [8][10][11][12][13] |
| IC50 (TEC) | 0.9 nM | Recombinant TEC | [8] |
| IC50 (BMX) | 1.5 nM | Recombinant BMX | [8] |
| IC50 (TXK) | 5 nM | Recombinant TXK | [8] |
| IC50 (BCR-stimulated CD69 expression) | 11 nM | Human whole blood | [4][8] |
| BTK Inactivation (IC50) | 5 nM | Human whole blood | [4] |
Table 1: In Vitro Potency of this compound
| Dose | BTK Occupancy | Time Point | Study Population | Reference |
| 10 mg (single dose) | 100% | Post-dose | Healthy Participants | [1][2] |
| ≥3 mg (once daily) | >99% | Steady state | Healthy Participants | [4] |
| 3 mg (once daily) | 100% | Maintained | Healthy Participants | [11][13] |
| ≥1 mg (once daily) | >90% | Projected | Healthy Participants | [11][13] |
Table 2: this compound BTK Occupancy in Clinical Studies
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for determining BTK occupancy.
Caption: BTK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for BTK Occupancy Assay.
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based BTK Occupancy Assay
This protocol is adapted from a method developed for another covalent BTK inhibitor and is suitable for high-throughput screening.[5][14][15][16]
Materials:
-
Ramos B-cells (or other suitable B-cell line)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., 0.68x Invitrogen Lysis Buffer with 4x Cisbio Blocking Reagent)[14]
-
Biotinylated probe (a this compound analog with a biotin tag)
-
Detection reagents: Terbium (Tb)-conjugated anti-BTK antibody, D2-conjugated anti-BTK antibody (binding a different epitope), and G2-conjugated streptavidin.
-
384-well assay plates
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos B-cells to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation (e.g., 250 x g for 10 minutes).
-
Wash the cell pellet with DPBS.
-
Resuspend the cell pellet in Lysis Buffer at a concentration of 1.25 x 10^7 cells/mL and incubate for 1 hour at room temperature to prepare the cell lysate.[14]
-
-
TR-FRET Assay:
-
Add 4 µL of cell lysate per well to a 384-well plate.
-
Add 2 µL of the biotinylated probe solution (e.g., 5 µM in lysis buffer) and incubate for 1 hour.[14]
-
Prepare a detection solution containing Tb-anti-BTK, D2-anti-BTK, and G2-streptavidin in detection buffer.
-
Add 4 µL of the detection solution to each well.[14]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 520 nm for G2 and 665 nm for D2) after excitation of the Tb donor.
-
Calculate the emission ratio (acceptor/donor) for both free BTK (Tb to G2) and total BTK (Tb to D2).
-
Determine the percentage of BTK occupancy using the following formula: % Occupancy = (1 - (Free BTK signal in treated sample / Free BTK signal in vehicle control)) * 100
-
Protocol 2: Western Blot-based BTK Occupancy Assay
This method provides a semi-quantitative assessment of BTK occupancy.
Materials:
-
Ramos B-cells
-
This compound
-
Cell culture medium
-
PBS
-
SDS-PAGE sample buffer
-
Primary antibody against BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Nitrocellulose or PVDF membrane
Procedure:
-
Cell Treatment and Lysis:
-
Treat Ramos cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding 1x SDS sample buffer and sonicating to shear DNA.[4]
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE on the cell lysates, loading equal amounts of total protein per lane.[2]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2][11]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour.[2][4]
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.[4]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][4]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
-
To assess occupancy, after initial treatment with this compound and cell lysis, the lysate can be incubated with a biotinylated covalent BTK probe. Unoccupied BTK will be captured by the probe. The captured BTK can then be detected by western blot for biotin, allowing for a comparison of free BTK between treated and untreated samples.
-
Protocol 3: Mass Spectrometry-based BTK Occupancy Assay
This is a highly sensitive and quantitative method for determining BTK occupancy.[6][17]
Materials:
-
Ramos B-cells
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer compatible with mass spectrometry
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound and prepare cell lysates as described in the previous protocols.
-
Isolate BTK from the lysate, for example, through immunoprecipitation.
-
Digest the isolated BTK with trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using an LC-MS/MS system.
-
Monitor the specific peptide containing the Cys481 residue.
-
Quantify the unmodified peptide (free BTK) and the this compound-adducted peptide (occupied BTK).
-
-
Data Analysis:
-
Calculate the percentage of BTK occupancy based on the relative abundance of the modified and unmodified Cys481-containing peptides.
-
Conclusion
The provided protocols offer robust methods for the in vitro determination of BTK occupancy by this compound. The choice of assay will depend on the specific research needs, available equipment, and desired throughput. Accurate measurement of BTK occupancy is essential for understanding the pharmacodynamics of this compound and for the development of this promising therapeutic agent.
References
- 1. promega.com [promega.com]
- 2. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. promega.com [promega.com]
- 9. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Branebrutinib IC50 using a Cell-Based Assay
Introduction
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[2][4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound covalently modifies a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay, a crucial measurement for assessing its potency and efficacy in a cellular context.
This protocol utilizes the Ramos human B-lymphoma cell line, which endogenously expresses the necessary components of the BCR signaling pathway. The assay measures the inhibition of a downstream event following BCR activation, specifically the phosphorylation of BTK at tyrosine 223 (p-BTK Y223), as a readout for this compound's activity.
Principle
The assay is based on the principle that activation of the B-cell receptor (BCR) in Ramos cells by an anti-IgM antibody triggers a signaling cascade, leading to the autophosphorylation of BTK at Y223. Pre-incubation of the cells with varying concentrations of this compound will inhibit BTK activity, resulting in a dose-dependent decrease in p-BTK Y223 levels. The levels of p-BTK Y223 can be quantified using a sensitive detection method, such as a cell-based ELISA or flow cytometry. The resulting data is then used to calculate the IC50 value of this compound.
Data Presentation
The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison and analysis.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (p-BTK Y223, nM) | Cellular IC50 (CD69 Expression, nM) |
| This compound | ~0.1[1][6] | User-determined value | ~11 (in human whole blood)[4][6] |
| Positive Control (e.g., Ibrutinib) | ~0.5[7] | User-determined value | User-determined value |
| Negative Control (e.g., Vehicle) | N/A | N/A | N/A |
Signaling Pathway
The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits BTK autophosphorylation in the BCR signaling pathway.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol for determining the IC50 of this compound.
Caption: Workflow for cell-based IC50 determination of this compound.
Experimental Protocols
Materials and Reagents
-
Ramos (human Burkitt's lymphoma) cell line (ATCC® CRL-1596™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound (BMS-986195)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Goat F(ab')2 Anti-Human IgM, Human ads-UNLB (SouthernBiotech, Cat. No. 2022-01)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell-based ELISA kit for phospho-BTK (Y223) (e.g., from R&D Systems, Abcam, or similar)
-
96-well cell culture plates, clear bottom, black or white walls
-
Microplate reader capable of measuring absorbance or fluorescence
Cell Culture
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% (as determined by trypan blue exclusion) before starting the experiment.
Assay Protocol
-
Cell Seeding:
-
Harvest Ramos cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free RPMI-1640 medium.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free RPMI-1640 to create a range of concentrations (e.g., from 1000 nM to 0.01 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Add 50 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
The final volume in each well will be 150 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours. This pre-incubation allows for the covalent binding of this compound to BTK.
-
-
BCR Stimulation:
-
Prepare a working solution of anti-human IgM antibody at 20 µg/mL in serum-free RPMI-1640.
-
Add 50 µL of the anti-IgM solution to each well (final concentration of 5 µg/mL), except for the unstimulated control wells. Add 50 µL of serum-free RPMI-1640 to the unstimulated control wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Cell Lysis:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
Add 100 µL of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10 minutes with gentle shaking.
-
-
Detection of p-BTK (Y223):
-
Follow the manufacturer's instructions for the chosen cell-based ELISA kit for p-BTK (Y223). This typically involves transferring the cell lysates to the antibody-coated plate provided in the kit and following the subsequent incubation, washing, and detection steps.
-
Data Analysis
-
Obtain the absorbance or fluorescence readings from the microplate reader.
-
Subtract the background reading (from wells with lysis buffer only).
-
Normalize the data by setting the signal from the vehicle-treated, stimulated cells as 100% activity and the signal from the unstimulated cells as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of BTK phosphorylation.
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of this compound using a cell-based assay that measures the inhibition of BTK phosphorylation in Ramos B-cells. This method is a reliable and reproducible way to assess the cellular potency of this compound and other BTK inhibitors, providing valuable data for drug development and research. The provided diagrams and structured data presentation format facilitate a clear understanding of the experimental workflow and results.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Branebrutinib Treatment in Lupus Nephritis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the evaluation of Branebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in the widely used NZB/W F1 hybrid mouse model of spontaneous lupus nephritis.
Introduction
Systemic lupus erythematosus (SLE) is a complex autoimmune disease, with lupus nephritis (LN) being one of its most severe manifestations, often leading to end-stage renal disease. Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B cells and myeloid cells, playing a key role in the pathogenesis of SLE.[1] this compound (BMS-986195) is a potent and selective BTK inhibitor that has shown promise in preclinical models of autoimmune diseases.[2] These protocols detail the in vivo evaluation of this compound in a lupus nephritis mouse model.
Data Presentation
The following table summarizes representative quantitative data for key efficacy endpoints in a 14-week study of this compound in the NZB/W F1 mouse model.
| Treatment Group | Dosage (mg/kg/day, p.o.) | Proteinuria (mg/dL) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Glomerulonephritis Score (0-4) | Anti-dsDNA Titer (U/mL) |
| Vehicle Control | - | 350 ± 75 | 0.8 ± 0.2 | 80 ± 15 | 3.2 ± 0.5 | 1500 ± 300 |
| This compound | 0.2 | 200 ± 50 | 0.6 ± 0.1 | 60 ± 10 | 2.5 ± 0.4 | 1200 ± 250 |
| This compound | 0.5 | 120 ± 40** | 0.5 ± 0.1 | 45 ± 8 | 1.8 ± 0.3 | 800 ± 150 |
| This compound | 1.5 | 80 ± 30 | 0.4 ± 0.1** | 35 ± 7 | 1.2 ± 0.2*** | 500 ± 100 |
| Prednisolone | 10 | 100 ± 35 | 0.5 ± 0.1 | 40 ± 6 | 1.5 ± 0.3 | 700 ± 120* |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Female NZB/W F1 mice are a commonly used model for spontaneous lupus nephritis. Disease onset, characterized by proteinuria, typically occurs between 22 and 28 weeks of age.
-
Husbandry: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
This compound Dosing and Administration
-
Dosing Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose in water)
-
This compound (0.2 mg/kg)
-
This compound (0.5 mg/kg)
-
This compound (1.5 mg/kg)
-
Positive Control: Prednisolone (10 mg/kg)
-
-
Administration: Administer treatments once daily via oral gavage for a duration of 14 weeks.
-
Protocol for Oral Gavage:
-
Accurately weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Use a sterile, flexible gavage needle of appropriate size (e.g., 20-gauge, 1.5 inches for adult mice).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress after the procedure.
-
Monitoring of Disease Progression
-
Proteinuria Assessment:
-
Collect urine samples weekly from each mouse. This can be done by placing the mouse in a metabolic cage or by gentle bladder palpation.
-
Measure urine protein concentration using a suitable method, such as a protein assay kit or urine test strips.
-
For more accurate assessment, determine the urine protein-to-creatinine ratio (UPCR) to account for variations in urine concentration.
-
-
Blood Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at baseline and at the end of the study.
-
Process blood to obtain serum and store at -80°C until analysis.
-
-
Serum Biomarker Analysis:
-
Measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of renal function using commercially available assay kits.
-
Determine serum anti-dsDNA antibody titers using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Histopathological Analysis of Kidneys
-
Tissue Collection and Processing:
-
At the end of the 14-week treatment period, euthanize the mice.
-
Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the kidneys, fix them in 4% paraformaldehyde overnight, and then transfer to 70% ethanol.
-
Process the fixed kidneys for paraffin embedding.
-
-
Staining and Scoring:
-
Section the paraffin-embedded kidneys (3-5 µm thickness) and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
A board-certified veterinary pathologist, blinded to the treatment groups, should score the kidney sections for signs of lupus nephritis.
-
Scoring System for Glomerulonephritis (Scale 0-4):
-
0: Normal glomeruli.
-
1 (Mild): Minimal mesangial cell proliferation and/or matrix expansion in <25% of glomeruli.
-
2 (Moderate): Moderate mesangial and/or endocapillary proliferation in 25-50% of glomeruli.
-
3 (Marked): Severe mesangial and/or endocapillary proliferation, with or without crescent formation, in 51-75% of glomeruli.
-
4 (Severe): Diffuse, severe proliferative glomerulonephritis with extensive crescent formation and/or glomerulosclerosis in >75% of glomeruli.
-
-
Evaluate and score other features such as interstitial inflammation, tubular atrophy, and vascular lesions separately.
-
Visualizations
Caption: Simplified BTK signaling pathway in B-cells and myeloid cells and the inhibitory action of this compound.
Caption: Overview of the experimental workflow for evaluating this compound in a lupus nephritis mouse model.
References
Application Note: Western Blot Analysis of BTK Pathway Inhibition by Branebrutinib
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory activity of Branebrutinib on the Bruton's Tyrosine Kinase (BTK) signaling pathway in B cells using Western blot analysis.
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B cell receptor (BCR) signaling.[1][2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase Cγ2 (PLCγ2).[3][4][5] This cascade triggers calcium mobilization and activates transcription factors like NF-κB and NFAT, which are crucial for B cell proliferation, differentiation, and survival.[3][4][5] Given its central role, BTK has become a key therapeutic target for B cell malignancies and autoimmune diseases.[6][7]
This compound (BMS-986195) is a highly potent and selective, orally administered covalent inhibitor of BTK.[6][8] It forms an irreversible bond with a cysteine residue in the active site of BTK, leading to its rapid and sustained inactivation.[9] this compound has demonstrated greater than 5,000-fold selectivity for BTK over most other kinases, minimizing off-target effects.[9]
Western blotting is a fundamental technique to verify the mechanism of action of kinase inhibitors. By measuring the phosphorylation status of BTK and its key downstream substrate, PLCγ2, researchers can quantitatively assess the efficacy and potency of this compound in a cellular context. This protocol details a method for stimulating the BCR pathway in a human B cell line, treating with this compound, and analyzing the phosphorylation of BTK and PLCγ2 via Western blot.
BTK Signaling Pathway Overview
Upon antigen binding to the B cell receptor (BCR), a signaling cascade is initiated. The SRC-family kinase LYN phosphorylates the ITAM motifs of the BCR, leading to the recruitment and activation of SYK. SYK then phosphorylates and activates BTK at tyrosine 551 (Y551), which in turn leads to BTK autophosphorylation at tyrosine 223 (Y223), a key marker of its activation.[4] Activated BTK then phosphorylates and activates PLCγ2 at tyrosine 759 (Y759).[10][11][12] this compound covalently binds to BTK, preventing its phosphorylation and subsequent activation of downstream signaling.
Caption: BTK signaling pathway upon BCR activation and inhibition by this compound.
Experimental Workflow
The overall experimental process involves culturing a suitable B cell line, pre-treating with various concentrations of this compound, stimulating the B cell receptor to activate the BTK pathway, lysing the cells to extract proteins, and finally analyzing the protein phosphorylation status by Western blot.
Caption: Experimental workflow for Western blot analysis of BTK pathway inhibition.
Detailed Protocols
Cell Culture and Treatment
-
Cell Line: Ramos (human Burkitt's lymphoma) cells are a suitable model as they have a functional BCR signaling pathway.[13][14][15]
-
Culture Conditions: Culture Ramos cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.5 x 10⁶ and 2.0 x 10⁶ cells/mL.
-
Cell Plating: Seed 5 x 10⁶ cells per well in a 6-well plate.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0, 1, 10, 100, 1000 nM) in serum-free media. Pre-incubate cells with this compound or vehicle (DMSO) for 1 hour at 37°C.[15]
-
BCR Stimulation: Stimulate the cells by adding anti-human IgM antibody to a final concentration of 10-12 µg/mL and incubate for 10 minutes at 37°C.[16][17] This time point is typically sufficient to observe peak phosphorylation of BTK and PLCγ2.
Protein Extraction
-
Harvesting: Promptly after stimulation, transfer the cell suspension to a 1.5 mL microfuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis: Lyse the cell pellet by adding 100 µL of ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation & Sonication: Vortex briefly and incubate on ice for 15 minutes. Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with RIPA buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended as a starting point:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using a digital imaging system or X-ray film.
Data Presentation and Interpretation
The inhibitory effect of this compound is determined by the reduction in the phosphorylation of BTK and PLCγ2. Densitometry analysis should be performed to quantify the band intensities. The signal for the phosphorylated protein should be normalized to the corresponding total protein signal to account for any variations in protein levels.
Caption: Logical flow of this compound's mechanism of action and expected outcome.
Quantitative Data Summary
The results can be summarized in a table for clear comparison of the dose-dependent effect of this compound.
| Treatment Group | p-BTK (Y223) / Total BTK (Relative Ratio) | p-PLCγ2 (Y759) / Total PLCγ2 (Relative Ratio) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (1 nM) | 0.75 | 0.80 |
| This compound (10 nM) | 0.20 | 0.25 |
| This compound (100 nM) | 0.05 | 0.08 |
| This compound (1000 nM) | < 0.01 | < 0.01 |
Table 1: Example of quantitative Western blot data showing the dose-dependent inhibition of BTK and PLCγ2 phosphorylation following this compound treatment in anti-IgM stimulated Ramos cells. Values represent the mean ratio of phosphorylated to total protein, normalized to the vehicle control.
Interpretation: A significant, dose-dependent decrease in the ratio of phosphorylated BTK and PLCγ2 relative to their total protein levels indicates effective target engagement and pathway inhibition by this compound. The calculated IC₅₀ value from this data would correspond to the concentration of this compound required to inhibit 50% of the phosphorylation signal. This aligns with this compound's known potent inhibitory activity.[6][8]
Disclaimer: This protocol is intended as a guide. Researchers should optimize conditions such as antibody concentrations, incubation times, and cell treatment parameters for their specific experimental setup.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-PLCγ2 (Tyr759) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-PLCg2 (Y759) recombinant mAb | Abwiz Bio [abwizbio.com]
- 12. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Reconstitution of B Cell Receptor Antigen Interactions to Evaluate Potential Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukins 4 and 21 Protect Anti-IgM Induced Cell Death in Ramos B Cells: Implication for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-PLCγ2 (Tyr759) (E9E9Y) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Phospho-Btk (Tyr223) (D9T6H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Application Note: Measuring the Effect of Branebrutinib on B Cell Receptor Signaling Using a Calcium Flux Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branebrutinib (BMS-986195) is a potent and highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B cell receptor (BCR) signaling pathway, playing a crucial role in B cell development, activation, and proliferation.[3][4][5] Dysregulation of BCR signaling is implicated in various B-cell malignancies and autoimmune diseases.[6] this compound covalently modifies a cysteine residue in the active site of BTK, leading to its inactivation.[4] This inhibition of BTK disrupts downstream signaling events, including the mobilization of intracellular calcium, a key second messenger in B cell activation.[7][8] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on BCR-induced calcium flux in B cells using the fluorescent indicator Fluo-4 AM.
Principle
Upon stimulation of the B cell receptor (BCR) by an agonist such as anti-IgM, a signaling cascade is initiated, leading to the activation of phospholipase C gamma 2 (PLCγ2). PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ can be detected by fluorescent indicators like Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to Ca2+. By pre-incubating B cells with this compound, the inhibition of BTK is expected to attenuate the BCR-mediated calcium flux, providing a quantitative measure of the drug's efficacy in modulating B cell signaling.
Data Presentation
Table 1: this compound Activity and Recommended Assay Concentrations
| Parameter | Value | Reference |
| BTK IC50 | 0.1 nM | [1][2] |
| BCR-stimulated CD69 expression IC50 (human whole blood) | 11 nM | |
| B cell proliferation IC50 | <1 nM | [1][2] |
| Calcium Flux IC50 | 7 nM | [8] |
| Recommended Concentration Range for Calcium Flux Assay | 0.1 nM - 1000 nM |
Table 2: Reagents and Materials for Calcium Flux Assay
| Reagent/Material | Supplier | Catalog Number |
| Ramos B cells | ATCC | CRL-1596 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid | Thermo Fisher Scientific | P36400 |
| Goat F(ab')2 Anti-Human IgM | SouthernBiotech | 2022-14 |
| This compound | Selleck Chemicals | S8533 |
| Ionomycin | Sigma-Aldrich | I9657 |
| EGTA | Sigma-Aldrich | E3889 |
| DMSO | Sigma-Aldrich | D2650 |
| Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ | Gibco | 14025092 |
| 96-well black, clear-bottom plates | Corning | 3603 |
Experimental Protocols
1. Cell Culture
-
Culture Ramos B cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the assay.
2. Preparation of Reagents
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 45.6 µL of anhydrous DMSO.
-
Pluronic F-127 (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO.
-
Probenecid Stock Solution (250 mM): Dissolve 71.3 mg of probenecid in 1 mL of 1 N NaOH, then adjust the pH to 7.4 with 1 N HCl and bring the final volume to 1 mL with HBSS.
-
This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 269.9 µL of DMSO. Prepare serial dilutions in DMSO to create working stocks.
-
Anti-IgM Working Solution: Dilute the Goat F(ab')2 Anti-Human IgM stock solution in HBSS to the desired final concentration (e.g., 10 µg/mL).
-
Ionomycin Stock Solution (1 mM): Dissolve 1 mg of Ionomycin in 1.34 mL of DMSO.
-
EGTA Stock Solution (100 mM): Dissolve 380.4 mg of EGTA in 10 mL of water and adjust the pH to 7.4 with NaOH.
3. Calcium Flux Assay Protocol
-
Cell Plating: Seed Ramos B cells at a density of 30,000 cells/well in a 96-well black, clear-bottom plate in 100 µL of culture medium.
-
Dye Loading:
-
Prepare the dye loading buffer by adding 1 µL of 1 mM Fluo-4 AM stock and 1 µL of 20% Pluronic F-127 to 1 mL of HBSS (with Ca2+ and Mg2+). For some cell types, adding probenecid to a final concentration of 1-2.5 mM can improve dye retention.
-
Centrifuge the cell plate at 300 x g for 3 minutes and gently aspirate the supernatant.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS at 2X the final desired concentration.
-
After the dye loading incubation, centrifuge the plate at 300 x g for 3 minutes and gently aspirate the dye loading buffer.
-
Wash the cells once with 100 µL of HBSS.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
BCR Stimulation and Data Acquisition:
-
Set up a fluorescence microplate reader or flow cytometer to measure fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add 50 µL of 2X anti-IgM solution (final concentration, e.g., 10 µg/mL) to stimulate the cells. For positive control wells, add ionomycin (final concentration 1 µM). For negative control wells, add HBSS.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 3-5 minutes.
-
4. Data Analysis
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (average of the first few time points before stimulation) from the peak fluorescence after stimulation.
-
Normalize the response by expressing it as a percentage of the response to a maximal stimulus (e.g., ionomycin) or as a fold change over baseline.
-
Plot the normalized fluorescence response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound for the inhibition of calcium flux.
Mandatory Visualizations
Caption: B cell receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the calcium flux assay.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. abpbio.com [abpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. B cells expressing IgM B cell receptors of HIV-1 neutralizing antibodies discriminate antigen affinities by sensing binding association rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. hellobio.com [hellobio.com]
- 8. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of B Cell Markers Following Branebrutinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase that plays a pivotal role in B cell signaling.[1][2] It is essential for the downstream signaling of the B cell receptor (BCR), which governs B cell development, proliferation, activation, and survival.[3][4] Given its central role, BTK has emerged as a key therapeutic target for B cell malignancies and various autoimmune diseases.[3][5]
Branebrutinib (BMS-986195) is a potent, highly selective, and covalent small-molecule inhibitor of BTK.[5][6] It works by covalently modifying a cysteine residue in the active site of BTK, leading to its rapid and irreversible inactivation.[5] This targeted inhibition is expected to modulate B cell activity, making it a promising therapeutic agent.[7]
Flow cytometry is an indispensable tool for the detailed immunophenotyping of B cell populations. It allows for the precise quantification of various B cell subsets and the assessment of their activation status through the analysis of cell surface markers. This application note provides a comprehensive overview and detailed protocols for using flow cytometry to analyze the effects of this compound on B cell markers.
Mechanism of Action: this compound and the BTK Signaling Pathway
Upon engagement of the B cell receptor (BCR) by an antigen, a signaling cascade is initiated. This involves the activation of kinases like LYN and SYK, which in turn phosphorylate adaptor proteins, leading to the recruitment and activation of BTK.[8] Activated BTK is crucial for propagating the signal, ultimately leading to the activation of transcription factors like NF-κB, which drive B cell proliferation, survival, and the expression of activation markers.[8][9]
This compound potently and selectively inhibits BTK, thereby blocking this critical signaling pathway.[6] This disruption of BCR signaling is expected to prevent B cell activation and the subsequent upregulation of co-stimulatory molecules.[10]
Quantitative Data Summary
This compound has been characterized by its high potency in both biochemical and cell-based assays. The following table summarizes key quantitative data regarding its inhibitory activity.
| Target / Endpoint | Assay Type | IC50 Value | Reference |
| BTK Kinase Activity | Cell-free assay | 0.1 nM | [6] |
| BCR-stimulated CD69 Expression | Human whole blood | 11 nM | [6] |
| BCR-stimulated CD86 Expression | B cell functional assay | <1 nM | [10] |
IC50: The half maximal inhibitory concentration.
Notably, a Phase 1 clinical trial in healthy participants found no obvious effect of this compound on the counts of peripheral blood B-cell populations.[5] This suggests that this compound's primary effect is the modulation of B cell function and activation rather than causing B cell depletion.[10]
Experimental Protocols
Protocol 1: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs from whole blood, which serves as the primary source of B cells for the assay.
-
Blood Collection: Collect human whole blood in tubes containing an anticoagulant such as EDTA or heparin.[11]
-
Dilution: Dilute the whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
-
Centrifugation: Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-gradient interface.
-
Washing: Transfer the collected cells to a new tube and wash twice with PBS (or appropriate buffer) by centrifuging at 300-400 x g for 5-10 minutes.[12]
-
Cell Counting: Resuspend the final cell pellet in cell culture medium (e.g., RPMI-1640) and perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell concentration to 1-2 x 10⁶ viable cells/mL.
Protocol 2: In Vitro B Cell Stimulation and this compound Treatment
This protocol describes the in vitro treatment of PBMCs to assess the effect of this compound on B cell activation.
-
Cell Plating: Aliquot 1 x 10⁶ PBMCs in 1 mL of culture medium into wells of a 24-well plate.
-
This compound Pre-incubation: Add this compound at desired final concentrations (e.g., a dose-response range from 0.1 nM to 1 µM) to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C, 5% CO₂.
-
B Cell Stimulation: Add a B cell receptor agonist (e.g., anti-IgM F(ab')₂ fragments) to stimulate the cells. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. This allows for the upregulation of activation markers like CD69 and CD86.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to 5 mL FACS tubes for staining.
Protocol 3: Flow Cytometry Staining for B Cell Surface Markers
This protocol details the staining procedure for identifying B cell populations and their activation status.
-
Cell Harvest and Wash: Centrifuge the harvested cells at 350-500 x g for 5 minutes. Discard the supernatant and wash the cells with 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA).[11]
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of staining buffer containing an Fc blocking reagent (e.g., human IgG) to prevent non-specific antibody binding. Incubate for 15 minutes at room temperature.[11]
-
Antibody Staining: Add the pre-titrated cocktail of fluorochrome-conjugated primary antibodies (see Table 2 for a suggested panel) to the cells. Vortex gently.[11]
-
Incubation: Incubate for 30 minutes at 2-8°C in the dark.[11]
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge at 350-500 x g for 5 minutes. Discard the supernatant. Repeat the wash step.[11]
-
Viability Dye (Optional but Recommended): If a viability dye is used, follow the manufacturer's protocol. This step is crucial for excluding dead cells, which can bind antibodies non-specifically.
-
Final Resuspension: Resuspend the cell pellet in 200-400 µL of staining buffer for analysis.[11]
-
Data Acquisition: Acquire the samples on a flow cytometer. Ensure enough events (e.g., >100,000 total events) are collected to accurately analyze the B cell populations.[13]
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Branebrutinib for In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Branebrutinib (BMS-986195) is a potent and highly selective, covalent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a critical component in various signaling pathways.[2][3] It is essential for B cell receptor (BCR) mediated signaling, which drives B cell proliferation, activation, and production of antibodies and cytokines.[2][3][4] Furthermore, BTK is involved in the downstream signaling of Fcγ and Fcε receptors in myeloid cells like monocytes, mast cells, and basophils, as well as the RANK receptor in osteoclasts.[2][3][4][5] Pharmacological inhibition of BTK is therefore a promising therapeutic strategy for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][3][4]
This compound covalently modifies a cysteine residue (Cys481) in the active site of BTK, leading to its rapid and irreversible inactivation.[6] It demonstrates high selectivity, being over 5,000-fold more selective for BTK than for 240 other kinases.[6] Preclinical studies in rodent models have shown its efficacy in reducing disease severity, making it a compound of significant interest for further research.[4][7]
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters and effective dosages of this compound used in various in vivo rodent studies.
Table 1: Pharmacokinetic Profile of this compound in Rodents
| Species | Route | Absolute Oral Bioavailability | Plasma T½ (i.v.) | Tmax (p.o.) | Brain Penetration |
| Mouse | Oral | 100% | 0.46 - 4.3 h | 0.58 - 1.0 h | <5% of plasma concentration[8] |
| Rat | Oral | 74% | 0.46 - 4.3 h | 0.58 - 1.0 h | <5% of plasma concentration[8] |
Table 2: Effective Dosages of this compound in Rodent Models of Autoimmune Disease
| Rodent Model | Disease | Dosage | Administration Route | Dosing Frequency | Key Outcomes |
| NZB/W Mouse | Lupus | 0.2, 0.5, and 1.5 mg/kg[8] | Oral Gavage | Not Specified | Protective against nephritis.[1] |
| NZB/W Mouse | Lupus Nephritis | As low as 0.2 mg/kg[6] | Oral | Not Specified | Robust inhibition of BTK activity and reduction in proteinuria.[6] |
| Murine Models (CIA and CAIA) | Rheumatoid Arthritis | ≤0.5 mg/kg | Oral (PO) | Once Daily (QD) | Protection against clinical disease, joint damage, and bone mineral density loss; achieved ≥95% BTK inactivation.[1][6] |
CIA: Collagen-Induced Arthritis; CAIA: Collagen Antibody-Induced Arthritis
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
Caption: BTK signaling pathways and the inhibitory action of this compound.
General In Vivo Rodent Study Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Application Note: Osteoclastogenesis Assay for Evaluating the Inhibitory Effect of Bralenbrutinib
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for an in vitro osteoclastogenesis assay to assess the inhibitory potential of Bralenbrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, on the differentiation and function of osteoclasts.
Introduction
Osteoclasts are large, multinucleated cells derived from the hematopoietic monocyte/macrophage lineage, and are the principal cells responsible for bone resorption. The process of osteoclast differentiation, known as osteoclastogenesis, is critical for normal bone remodeling. However, excessive osteoclast activity leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and cancer metastases to the bone.
The primary signaling pathway governing osteoclast formation is initiated by the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor, RANK, on the surface of osteoclast precursors. This interaction triggers a cascade of downstream signaling events, leading to the activation of key transcription factors like NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), which is considered the master regulator of osteoclastogenesis.
Bruton's tyrosine kinase (BTK) has been identified as a crucial component of the RANKL signaling pathway. It acts downstream of RANK, linking the receptor to the activation of phospholipase C gamma (PLCγ), which in turn mediates the calcium signaling required for NFATc1 activation. Bralenbrutinib is a potent and selective BTK inhibitor. By targeting BTK, Bralenbrutinib is hypothesized to suppress RANKL-induced signaling, thereby inhibiting osteoclast differentiation and function. This assay provides a robust method to quantify the dose-dependent inhibitory effects of Bralenbrutinib on osteoclast formation in vitro.
Signaling Pathway of Bralenbrutinib in Osteoclastogenesis
The diagram below illustrates the RANKL signaling pathway and the proposed mechanism of action for Bralenbrutinib. RANKL binding to RANK initiates the recruitment of adaptor proteins like TRAF6, which activates downstream pathways including NF-κB and MAPKs. Concurrently, this signaling activates a complex involving BTK. Bralenbrutinib exerts its effect by inhibiting BTK, thereby blocking PLCγ2 activation, subsequent calcium mobilization, and the activation of the master transcription factor for osteoclastogenesis, NFATc1.
Caption: RANKL signaling pathway in osteoclasts and inhibition by Bralenbrutinib.
Experimental Workflow
The overall experimental workflow involves isolating or culturing osteoclast precursors, inducing their differentiation in the presence of various concentrations of Bralenbrutinib, and subsequently staining for and quantifying the resulting mature osteoclasts.
Application Notes and Protocols: Branebrutinib in Primary Human B Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branebrutinib (BMS-986195) is a highly potent and selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase from the Tec family, which serves as an essential component in multiple signaling pathways that regulate the development, survival, proliferation, and function of B lymphocytes and myeloid cells.[2][4] Specifically, BTK is a critical signaling node downstream of the B-cell receptor (BCR) and Fc receptors.[2][5][6]
Upon engagement of the BCR by an antigen, BTK is activated, leading to a cascade of downstream events that result in B cell proliferation, the production of antibodies and cytokines, and the expression of co-stimulatory molecules like CD69 and CD86.[5] this compound acts by covalently and irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, leading to its rapid and sustained inactivation.[1][2][7] This high selectivity and potent inhibitory action make this compound a valuable tool for studying B cell-mediated processes and a promising therapeutic agent for autoimmune diseases like rheumatoid arthritis and lupus, where B cell activity is dysregulated.[5][6]
These application notes provide a summary of this compound's activity on primary human B cells and detailed protocols for its use in in-vitro culture systems.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the B-cell receptor signaling pathway targeted by this compound and a typical experimental workflow for assessing its effects in primary human B cell cultures.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Branebrutinib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branebrutinib (BMS-986195) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[5][6] Assessing the engagement of this compound with its target in vivo is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and developing it as a therapeutic agent. These application notes provide detailed protocols for non-invasive in vivo imaging of this compound target engagement using Positron Emission Tomography (PET) and Fluorescence Imaging.
Signaling Pathway of Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, proliferation, and survival. Upon B-cell receptor (BCR) activation by an antigen, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and protein kinase C (PKC) activation, respectively. These events culminate in the activation of transcription factors that drive B-cell proliferation and survival. This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking this signaling cascade.
Caption: BTK Signaling Pathway and Inhibition by this compound.
In Vivo Imaging Modalities for Target Engagement
Two primary imaging modalities are proposed for assessing this compound target engagement in vivo: Positron Emission Tomography (PET) and Near-Infrared (NIR) Fluorescence Imaging.
-
PET Imaging: Offers high sensitivity and quantitative assessment of tracer uptake in deep tissues. This modality requires the synthesis of a radiolabeled version of this compound (a "PET tracer").
-
Fluorescence Imaging: Provides high-resolution imaging, particularly for superficial tumors or with advanced intravital microscopy techniques. This approach involves conjugating this compound to a fluorescent dye.
Positron Emission Tomography (PET) Imaging Protocol
This protocol outlines the steps for synthesizing a [¹⁸F]-labeled this compound analog and performing in vivo PET imaging to assess BTK engagement.
Synthesis of a [¹⁸F]-Labeled this compound PET Tracer
Rationale for Radiolabeling Strategy:
The chemical structure of this compound (C₂₀H₂₃FN₄O₂) contains a fluorine atom.[2][7] A common strategy for developing PET tracers is to replace a stable fluorine atom with the positron-emitting isotope Fluorine-18 ([¹⁸F]). This approach is often successful if the modification does not significantly alter the compound's binding affinity and selectivity. Given that this compound already contains a fluorine, direct radiosynthesis of [¹⁸F]-Branebrutinib by replacing the native ¹⁹F with ¹⁸F is a feasible and attractive strategy.
Proposed Precursor and Radiolabeling Reaction:
A suitable precursor for this radiosynthesis would be a des-fluoro-bromo or des-fluoro-nitro derivative of this compound, where the fluorine atom on the indole ring is replaced with a leaving group amenable to nucleophilic aromatic substitution with [¹⁸F]fluoride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. adflim.org [adflim.org]
- 6. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C20H23FN4O2 | CID 121293929 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lentiviral shRNA knockdown of BTK to mimic Branebrutinib effects
Application Note & Protocols
Topic: Lentiviral shRNA Knockdown of BTK to Mimic Branebrutinib Effects
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways.[1][2][3] Its role in B-cell proliferation and survival has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[4][5] this compound (BMS-986195) is a potent, highly selective, covalent inhibitor of BTK that results in rapid and sustained inactivation of the enzyme.[6][7][8] For research applications such as target validation or studying the long-term consequences of BTK loss, mimicking the pharmacological effects of this compound is essential. This application note provides a detailed methodology for utilizing lentiviral-mediated short hairpin RNA (shRNA) to achieve stable knockdown of BTK expression, thereby phenocopying the functional effects of this compound. We present protocols for lentivirus production, cell transduction, knockdown validation, and key functional assays, accompanied by expected quantitative outcomes.
Introduction: BTK Signaling and Inhibition
BTK is a key component of signaling cascades downstream of the B-cell receptor (BCR), Fc receptors, and Toll-like receptors.[9][10] Upon BCR activation, a signaling cascade involving LYN, SYK, and PI3K leads to the recruitment and activation of BTK at the plasma membrane.[1] Activated BTK then phosphorylates and activates phospholipase C γ2 (PLCγ2), which in turn triggers downstream events including calcium mobilization and the activation of NF-κB and MAPK pathways, ultimately driving B-cell proliferation, survival, and differentiation.[1][4]
This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[6][7] This potent inhibition (IC50 ≈ 0.1 nM) effectively blocks downstream signaling.[6][11] Lentiviral shRNA-mediated knockdown offers a genetic approach to mimic this pharmacological inhibition. By degrading BTK mRNA, shRNA reduces the total cellular protein pool of BTK, thereby ablating its function in the signaling pathway and achieving a similar biological outcome to this compound treatment.
Signaling Pathway and Experimental Overview
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Logic for Mimicking this compound Effects
Both this compound and lentiviral shRNA target BTK to inhibit its function, leading to the same downstream biological consequences. This parallel approach allows for robust validation of BTK as a therapeutic target.
Overall Experimental Workflow
The process involves designing and producing shRNA lentivirus, transducing a target B-cell line, selecting for successfully transduced cells, and then validating both the knockdown and the resulting functional phenotype.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral vector with shRNA targeting BTK (e.g., pLKO.1-puro backbone)
-
Scrambled/non-target shRNA control vector
-
Packaging plasmid (e.g., psPAX2 or pCMV-dR8.2)
-
Envelope plasmid (e.g., pMD2.G or pCMV-VSVG)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE, or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells. Plate 5 x 10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Ensure cells reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfection.
-
In a sterile tube, mix the plasmids: 10 µg shRNA vector, 7.5 µg packaging plasmid, and 2.5 µg envelope plasmid.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions (e.g., using Opti-MEM).
-
Add the complex dropwise to the HEK293T cells. Gently swirl the plate to mix.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3: Change Media. After 12-16 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete medium.
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the virus and store at -80°C. A second harvest can be performed at 72 hours by adding fresh media after the first collection.
-
Protocol 2: Lentiviral Transduction of B-Cell Lines (e.g., Ramos)
This protocol is optimized for suspension B-cell lines.
Materials:
-
Ramos cells (or other target B-cell line)
-
Lentiviral supernatant (anti-BTK and control)
-
Polybrene (stock solution 8 mg/mL)
-
RPMI-1640 with 10% FBS
-
Puromycin (stock solution 10 mg/mL)
-
24-well plates
Procedure:
-
Day 1: Seed Cells. Plate 0.5 x 10⁶ Ramos cells per well in a 24-well plate in 500 µL of complete RPMI medium.
-
Day 2: Transduction.
-
Thaw lentiviral aliquots on ice.
-
Add Polybrene to each well to a final concentration of 4-8 µg/mL.
-
Add lentiviral supernatant. A range of Multiplicity of Infection (MOI) should be tested (e.g., 1, 5, 10) to optimize transduction efficiency while minimizing toxicity.
-
For enhanced transduction of suspension cells, centrifuge the plate at 1000 x g for 1-2 hours at 32°C ("spinoculation").
-
Incubate overnight at 37°C.
-
-
Day 3: Media Change. Centrifuge the cells, remove the virus-containing medium, and resuspend in 1 mL of fresh complete medium.
-
Day 4 onwards: Selection.
-
Begin selection by adding puromycin to the medium. The optimal concentration (typically 1-5 µg/mL) must be determined beforehand with a kill curve on non-transduced cells.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Selection is typically complete within 7-10 days, once all cells in a non-transduced control well have died. Expand the surviving pool of cells for analysis.
-
Protocol 3: Validation of BTK Knockdown
A. qRT-PCR for mRNA Level
-
Isolate total RNA from control and BTK-knockdown cell populations using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for BTK and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of BTK mRNA using the ΔΔCt method. An efficient knockdown should show >80% reduction in mRNA levels.
B. Western Blot for Protein Level
-
Lyse ~1-2 x 10⁶ cells from each population in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-BTK
-
Rabbit anti-phospho-BTK (Tyr223) (for signaling experiments)
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL substrate and imaging system. Confirm a significant reduction in the BTK protein band in the knockdown cells.
Protocol 4: Functional Assays
Perform these assays on both control and knockdown cell populations. For comparison with this compound, treat the parental cell line with the drug (e.g., 10-100 nM for 2-4 hours) prior to the assay.
A. Cell Proliferation Assay
-
Seed 1 x 10⁴ cells/well in a 96-well plate in triplicate for each condition.
-
Assess proliferation at 24, 48, and 72 hours using a CCK-8 or MTT assay according to the manufacturer's protocol.
-
Expect reduced proliferation in BTK knockdown and this compound-treated cells.
B. BCR Signaling Analysis by Flow Cytometry
-
Stimulate 1 x 10⁶ cells with anti-IgM F(ab')₂ fragments (10 µg/mL) for 15-30 minutes at 37°C.
-
Fix cells immediately with a formaldehyde-based buffer.
-
Permeabilize cells with cold methanol.
-
Stain with fluorescently-conjugated antibodies against intracellular p-BTK (Tyr223) and p-PLCγ2 (Tyr1217).
-
Analyze by flow cytometry. Expect a blunted phosphorylation response in knockdown and drug-treated cells.
C. B-Cell Activation Marker Analysis
-
Stimulate 1 x 10⁶ cells with anti-IgM (10 µg/mL) for 18-24 hours.
-
Stain cells with fluorescently-conjugated antibodies against surface markers CD69 and CD86.
-
Analyze by flow cytometry. Expect significantly lower upregulation of CD69 and CD86 in knockdown and drug-treated cells compared to stimulated control cells.[2]
Data Presentation and Expected Outcomes
The following tables summarize the expected quantitative results from the described experiments, comparing the effects of this compound treatment with lentiviral shRNA-mediated knockdown of BTK.
Table 1: Comparison of Effects on BTK Expression and Activity
| Parameter | Control (Vehicle) | This compound (100 nM) | Scrambled shRNA | BTK shRNA |
| BTK mRNA Level | 100% | ~100% | ~100% | < 20% |
| Total BTK Protein | 100% | ~100% | ~100% | < 20% |
| BTK Occupancy | 0% | > 95%[8] | 0% | N/A |
| p-BTK (Y223) post-BCR stimulation | 100% | < 10% | ~100% | < 15% |
| p-PLCγ2 (Y1217) post-BCR stimulation | 100% | < 10% | ~100% | < 15% |
Table 2: Expected Outcomes in Functional Assays
| Assay | Control (Vehicle) | This compound (100 nM) | Scrambled shRNA | BTK shRNA |
| Relative Cell Proliferation (72h) | 100% | < 50% | ~100% | < 50% |
| CD69 MFI post-BCR stimulation | 100% | < 20%[2][11] | ~100% | < 25% |
| CD86 MFI post-BCR stimulation | 100% | < 30%[7] | ~100% | < 35% |
| Calcium Flux (Peak Amplitude) | 100% | < 15%[2] | ~100% | < 20% |
| IL-6 Production post-stimulation | 100% | < 25%[7] | ~100% | < 30% |
MFI: Mean Fluorescence Intensity. All values are representative and may vary based on cell line and specific experimental conditions.
Conclusion
Lentiviral-mediated shRNA knockdown of BTK is a robust and specific method for mimicking the potent inhibitory effects of this compound. This genetic approach provides stable, long-term loss of BTK function, which is invaluable for target validation, dissecting downstream pathway components, and investigating the long-term consequences of BTK ablation in various cellular models. The protocols and expected outcomes detailed in this application note serve as a comprehensive guide for researchers aiming to replicate and study the effects of pharmacological BTK inhibition.
References
- 1. Bruton’s tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Optimizing Branebrutinib for In Vitro Success: A Technical Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive technical support center designed to streamline the use of branebrutinib in in vitro experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure accurate and reproducible results.
This compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor and Fc receptor signaling pathways.[1][2] Its irreversible binding to cysteine 481 in the active site of BTK leads to rapid and sustained inactivation, making it a valuable tool for studying autoimmune diseases and B-cell malignancies.[1][3] This guide will help researchers optimize its application in various in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][4] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its rapid and sustained inactivation.[1] This blocks downstream signaling pathways involved in B-cell activation, proliferation, and survival.[2][5]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound depends on the specific cell type and assay. Based on published data, a starting point in the low nanomolar range is recommended. For biochemical assays, the IC50 is approximately 0.1 nM.[6][7][8] In cell-based assays, such as inhibiting B-cell receptor (BCR)-stimulated CD69 expression in human whole blood, the IC50 is around 11 nM.[6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[6] For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: How selective is this compound?
A4: this compound is a highly selective inhibitor of BTK. It has demonstrated over 5000-fold selectivity for BTK compared to a panel of over 240 other kinases.[1] Only four other related Tec family kinases showed less than 5000-fold selectivity.[1][6] This high selectivity minimizes the potential for off-target effects in experimental models.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of BTK activity | Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. | Perform a dose-response experiment to determine the optimal IC50 for your system. Start with a broader range of concentrations (e.g., 0.1 nM to 1 µM). |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Cellular resistance: Some cell lines may exhibit intrinsic or acquired resistance to BTK inhibitors. | Verify BTK expression and the presence of the Cys481 residue in your cell line. Consider using a different cell line with known sensitivity to this compound. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell density, passage number, or growth phase can affect drug response. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase during the experiment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in drug concentration. | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Observed cytotoxicity at expected inhibitory concentrations | Off-target effects: Although highly selective, off-target effects can occur at higher concentrations. | Lower the concentration of this compound. If cytotoxicity persists at the desired inhibitory concentration, consider using a different BTK inhibitor with an alternative selectivity profile for comparison. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is minimal and consistent across all wells, including vehicle controls (typically ≤ 0.1%). |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.1 nM | Biochemical BTK enzyme assay | [6][7][8] |
| IC50 | 11 nM | BCR-stimulated CD69 expression in human whole blood | [6] |
| IC50 | 7 nM | Calcium flux in Ramos B cells | [5] |
| IC50 | <1 nM | Cytokine production, proliferation, and CD86 expression in B cells | [5][7] |
| Selectivity | >5000-fold | Over 240 other kinases | [1][6] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-BTK (pBTK) Inhibition
This protocol is designed to assess the inhibitory effect of this compound on BTK activation by measuring the levels of phosphorylated BTK (pBTK) at Tyr223.
Materials:
-
Cell line expressing BTK (e.g., Ramos, TMD8)
-
Complete cell culture medium
-
This compound
-
DMSO
-
B-cell receptor (BCR) agonist (e.g., anti-IgM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1-2 x 10^6 cells/mL and allow them to attach or acclimate overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
BCR Stimulation: Stimulate the cells with a BCR agonist (e.g., 10 µg/mL anti-IgM) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pBTK signal to total BTK and the loading control.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol measures the effect of this compound on cell viability and proliferation.[9][10]
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight (for adherent cells).[9][10]
-
Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.[9][10]
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight to dissolve the formazan crystals.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Subtract the background absorbance (no-cell control) and normalize the results to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: this compound inhibits the BTK signaling pathway.
Caption: Troubleshooting workflow for low BTK inhibition.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]
Troubleshooting Branebrutinib insolubility in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Branebrutinib in cell culture media. Below you will find frequently asked questions and a comprehensive troubleshooting guide to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO, with concentrations of up to 150 mg/mL being reported.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: My this compound, dissolved in DMSO, precipitates upon dilution in my cell culture media. What is causing this?
A2: Precipitation of this compound upon dilution in aqueous-based cell culture media is a common issue for poorly water-soluble compounds. This is primarily due to the significant drop in solvent polarity when the DMSO stock is introduced into the aqueous environment of the media. This compound has a very low predicted water solubility of 0.00971 mg/mL.[4] Other factors that can contribute to precipitation include the pH of the media, the presence of salts, and interactions with proteins in the serum.[5]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture media at or below 0.1% to minimize cytotoxicity.[6] Some more robust cell lines may tolerate up to 0.5%, but it is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[6]
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most common and recommended solvent, some datasheets indicate solubility in other organic solvents like ethanol and DMF.[2][3] However, the solubility in these solvents may be lower than in DMSO. For instance, solubility in ethanol has been reported to be around 1 mg/mL to 38 mg/mL.[2][3] If you must use an alternative solvent, it is critical to perform small-scale solubility tests first.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
This guide provides a systematic approach to addressing the precipitation of this compound in cell culture media.
Problem: Precipitate Observed in Cell Culture Media After Adding this compound
Ensure that the this compound stock solution was prepared correctly.
-
Solvent Quality: Was anhydrous, high-purity DMSO used?[1] Hygroscopic DMSO can lead to poor solubility.
-
Complete Dissolution: Was the this compound completely dissolved in DMSO before further dilution? Gentle warming or brief sonication can aid in the dissolution of the solid compound.[1]
-
Storage: Was the stock solution stored properly at -20°C or -80°C in airtight vials to prevent moisture absorption?
The way you dilute the DMSO stock into your media is critical.
-
Pre-warm the Media: Always use pre-warmed cell culture media (37°C) for dilutions.
-
Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. This rapid dispersion can prevent localized high concentrations of the compound that are prone to precipitation.
-
Two-Step Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of serum-free media. Then, add this intermediate dilution to your final culture volume.
If precipitation persists, the final concentration of this compound in your media may be too high.
-
Titration Experiment: Perform a dose-response experiment with a range of this compound concentrations to determine the highest concentration that remains soluble in your specific cell culture setup.
-
Check Solubility Limits: Be mindful of the aqueous solubility limits. While the IC50 of this compound is very low (in the nanomolar range), working concentrations should not exceed its solubility in the final aqueous environment.[1][2]
Certain components in the media can influence drug solubility.
-
Serum Concentration: If using serum, consider that proteins in the serum can sometimes bind to the compound and either aid in its solubilization or contribute to precipitation. You may need to test different serum concentrations.
-
pH: Ensure the pH of your cell culture media is stable and within the optimal range for your cells.[5] pH shifts can affect the charge and solubility of compounds.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 150 mg/mL (404.95 mM) | [1] |
| DMSO | 74 mg/mL (199.77 mM) | [3] |
| DMSO | 30 mg/mL | [2] |
| DMF | 30 mg/mL | [2] |
| Ethanol | 38 mg/mL | [3] |
| Ethanol | 1 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [2] |
| Water | Insoluble | [3] |
| Predicted Water Solubility | 0.00971 mg/mL | [4] |
Experimental Protocols
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound is approximately 370.42 g/mol ). For 1 mL of a 10 mM stock, you will need 3.704 mg of this compound.
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media (with or without serum, as required by the experiment)
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required. Remember to keep the final DMSO concentration below 0.1%.
-
In a sterile tube, add the required volume of pre-warmed cell culture media.
-
While gently vortexing the media, add the calculated volume of the this compound stock solution drop by drop.
-
Visually inspect the solution for any signs of precipitation.
-
Immediately add the final this compound-media solution to your cell culture plates.
-
Visualizations
Below are diagrams to help visualize the troubleshooting process and the underlying mechanism of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's mechanism of action in the BCR signaling pathway.
References
Branebrutinib Technical Support Center: Troubleshooting & Assay Guidance
Welcome to the Branebrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in various assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during your experiments with this compound.
Q1: My cell viability assay shows unexpected toxicity at concentrations where this compound should be specific for BTK. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
Off-target effects on Tec family kinases: While this compound is highly selective, it does have some activity against other Tec family kinases (TEC, BMX, TXK).[1] In cell lines where these kinases play a critical role in survival, you might observe toxicity.
-
P-glycoprotein (P-gp) interaction: this compound has been shown to interact with the drug efflux pump P-glycoprotein (P-gp).[2] In cells overexpressing P-gp, this interaction could potentially lead to unexpected cellular effects.
-
Cell line sensitivity: The genetic background and specific signaling dependencies of your cell line can influence its sensitivity to any inhibitor.
-
Assay artifacts: Ensure that the observed toxicity is not an artifact of the assay itself. For example, some viability reagents can be affected by the chemical properties of the compound being tested.
To troubleshoot, consider the following:
-
Profile Tec Kinase Expression: Determine the expression levels of Tec family kinases in your cell line.
-
Use a P-gp inhibitor: Co-treatment with a known P-gp inhibitor can help determine if the observed effects are mediated by this transporter.
-
Orthogonal Viability Assays: Use a different viability assay (e.g., trypan blue exclusion, CellTiter-Glo®) to confirm the results.
-
Lower this compound Concentration: Titrate this compound to lower concentrations to see if the toxicity is dose-dependent and aligns with its BTK IC50.
Q2: I am observing inconsistent IC50 values for this compound in my biochemical kinase assays. What are the potential reasons?
A2: Inconsistent IC50 values in biochemical assays are often related to assay conditions:
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration, ideally at or near the Km for BTK.
-
Enzyme and Substrate Concentrations: Variations in the concentration of the BTK enzyme or the substrate can lead to variability in the results.
-
Incubation Time: As this compound is a covalent inhibitor, the pre-incubation time with the kinase before initiating the reaction can significantly impact the apparent IC50. Longer pre-incubation times will generally result in lower IC50 values.
-
Reagent Quality: Ensure the quality and consistency of your reagents, including the kinase, substrate, and buffer components.
To improve consistency:
-
Standardize ATP Concentration: Use a fixed ATP concentration across all experiments.
-
Optimize Enzyme Concentration: Titrate the BTK enzyme to determine a concentration that gives a robust signal within the linear range of the assay.
-
Control Incubation Times: Precisely control all incubation times, especially the pre-incubation of this compound with BTK.
-
Include a Control Inhibitor: Use a well-characterized BTK inhibitor as a positive control in each assay plate to monitor for plate-to-plate variability.
Q3: How can I confirm that the observed cellular effects are due to on-target BTK inhibition and not off-target effects?
A3: Confirming on-target activity is crucial. Here are several strategies:
-
Phospho-Flow Cytometry: Measure the phosphorylation of downstream targets of BTK signaling, such as PLCγ2, in response to B-cell receptor (BCR) stimulation. A potent inhibition of this phosphorylation event that correlates with your cellular phenotype is strong evidence for on-target activity.
-
Rescue Experiments: If possible, introduce a this compound-resistant mutant of BTK into your cells. If the cellular effect is rescued, it strongly suggests on-target activity.
-
Use a Structurally Unrelated BTK Inhibitor: Compare the cellular phenotype induced by this compound with that of a structurally different, well-characterized BTK inhibitor. Similar results would support an on-target mechanism.
-
Kinome Profiling: For a comprehensive view, perform a kinome-wide selectivity profiling experiment to identify any other kinases that are inhibited by this compound at the concentrations used in your cellular assays.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target, BTK, and key off-target Tec family kinases.
| Kinase | IC50 (nM) | Selectivity vs. BTK | Reference |
| BTK | 0.1 | - | [1][3][4] |
| TEC | 0.9 | 9-fold | [1] |
| BMX | 1.5 | 15-fold | [1] |
| TXK | 5 | 50-fold | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro BTK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes how to measure the binding of this compound to BTK, which serves as a proxy for its inhibitory activity.
Materials:
-
BTK enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of BTK enzyme and Eu-anti-Tag Antibody in Kinase Buffer.
-
Prepare a 4X solution of the Kinase Tracer in Kinase Buffer.
-
Prepare a 4X serial dilution of this compound in Kinase Buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X this compound serial dilution to the wells of the 384-well plate.
-
Add 5 µL of the 2X BTK/Antibody mixture to each well.
-
Add 5 µL of the 4X Kinase Tracer to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phospho-Flow Cytometry Assay for BTK Signaling
This protocol allows for the measurement of BTK activity in a cellular context by quantifying the phosphorylation of its downstream target, PLCγ2.
Materials:
-
B-cell line (e.g., Ramos)
-
Anti-human IgM antibody (for stimulation)
-
This compound
-
Fixation/Permeabilization Buffer
-
Phospho-specific antibody against pPLCγ2 (Y759)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture B-cells to the desired density and viability.
-
Resuspend cells in serum-free media.
-
-
Inhibitor Treatment:
-
Pre-incubate cells with a serial dilution of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-human IgM antibody for 5-10 minutes at 37°C to activate the B-cell receptor pathway.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding pre-warmed Fixation Buffer.
-
Permeabilize the cells by adding Permeabilization Buffer.
-
-
Intracellular Staining:
-
Stain the cells with the phospho-specific anti-pPLCγ2 antibody for 1 hour at room temperature.
-
-
Data Acquisition:
-
Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of the pPLCγ2 stain.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of pPLCγ2 for each condition.
-
Plot the MFI against the this compound concentration to determine the IC50 of BTK signaling inhibition.
-
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Branebrutinib stability in DMSO and aqueous solutions
This technical support center provides guidance on the stability of branebrutinib in DMSO and aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended storage conditions for this compound powder and its DMSO stock solutions?
A: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C for up to 3 years is recommended.[1] Once dissolved in a solvent such as DMSO, it is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1]
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent (DMSO) | -80°C | 1 year | [1] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Q2: What is the solubility of this compound in DMSO and aqueous solutions?
A: this compound exhibits high solubility in DMSO. However, it is important to use fresh, anhydrous DMSO as the presence of moisture can reduce its solubility.[1] this compound is reported to be insoluble in water.[1]
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 74 mg/mL (199.77 mM) | [1] |
| Water | Insoluble | [1] |
Q3: How should I prepare aqueous working solutions of this compound for my experiments?
A: Given this compound's insolubility in water, preparing aqueous solutions requires a co-solvent approach. Typically, a high-concentration stock solution is first prepared in DMSO. This stock is then diluted into the aqueous experimental buffer. It is critical to prepare these aqueous working solutions fresh for each experiment and use them immediately to avoid precipitation and potential degradation. Vigorous mixing during dilution is recommended to ensure homogeneity.
Troubleshooting: If you observe precipitation upon dilution into your aqueous buffer, consider the following:
-
Decrease the final concentration of this compound.
-
Increase the percentage of DMSO in the final solution (while being mindful of its potential effects on your experimental system).
-
Test different aqueous buffers to assess if pH or salt concentration influences solubility.
Q4: I have to perform multiple experiments from the same DMSO stock. How can I minimize degradation from freeze-thaw cycles?
A: Repeated freeze-thaw cycles can compromise the stability of compounds dissolved in DMSO.[2][3] The best practice is to aliquot your stock solution into single-use volumes immediately after preparation. This ensures that each aliquot is thawed only once before use. Store these aliquots at -80°C for long-term stability.
Q5: What are the potential degradation pathways for this compound?
A: While specific forced degradation studies for this compound are not publicly available, its chemical structure, which includes a pyrazolopyrimidine core and a butynamide "warhead," suggests potential areas of instability. Covalent inhibitors, particularly those with reactive functional groups, can be susceptible to hydrolysis, oxidation, and photolytic degradation. The pyrazolopyrimidine ring system itself can also be subject to degradation under harsh conditions.[4][5] For other BTK inhibitors with different scaffolds, degradation has been observed under acidic, alkaline, and oxidative stress.[6]
Q6: How can I perform a simple stability study for this compound in my specific experimental buffer?
A: To ensure the reliability of your experimental results, it is advisable to determine the stability of this compound in your specific aqueous buffer under your experimental conditions. A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol: Stability Assessment of this compound in an Aqueous Experimental Buffer
This protocol outlines a method to assess the stability of this compound in a user-defined aqueous buffer over a specific time course using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous experimental buffer
-
HPLC system with a suitable C18 column and UV detector
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
Procedure:
-
Prepare a this compound Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the DMSO stock solution with your aqueous experimental buffer to the final working concentration you intend to use in your experiments. Ensure the final DMSO concentration is also consistent with your experimental design.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot into the HPLC system to obtain the initial peak area of this compound. This will serve as your baseline.
-
Incubate Samples: Store the remaining working solution under your intended experimental conditions (e.g., 37°C, room temperature).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated working solution and inject them into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Data Presentation: Example Stability Data Table
| Time (hours) | This compound Peak Area (arbitrary units) | % this compound Remaining |
| 0 | 1,000,000 | 100% |
| 1 | 980,000 | 98% |
| 2 | 955,000 | 95.5% |
| 4 | 910,000 | 91% |
| 8 | 850,000 | 85% |
| 24 | 700,000 | 70% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Covalent BTK Inhibitors In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of covalent Bruton's tyrosine kinase (BTK) inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What is the most common mechanism of acquired resistance to covalent BTK inhibitors in vitro?
A1: The most frequently observed mechanism of acquired resistance to covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, is a mutation at the cysteine 481 (C481) residue within the ATP-binding site of the BTK protein.[1][2][3][4][5] This cysteine residue is crucial for the irreversible binding of covalent inhibitors.[1][2] The most common mutation is a substitution of cysteine with serine (C481S), which prevents the covalent bond formation, thereby reducing the inhibitor's efficacy.[1][6][7]
Q2: How can I overcome resistance mediated by the BTK C481S mutation in my cell-based assays?
A2: The primary strategy to overcome C481S-mediated resistance is to use a non-covalent (reversible) BTK inhibitor.[8] These inhibitors, such as pirtobrutinib and nemtabrutinib, do not rely on binding to the C481 residue to inhibit BTK activity.[9][10][11] Consequently, they maintain their inhibitory potency against both wild-type (WT) and C481S-mutant BTK.[1][8][9][11]
Q3: Are there other mechanisms of resistance to covalent BTK inhibitors besides the C481S mutation?
A3: Yes, other less common resistance mechanisms have been identified. These include mutations in the downstream signaling molecule PLCγ2 (Phospholipase C gamma 2), which can lead to autonomous B-cell receptor (BCR) activity independent of BTK.[2][7][9] Additionally, mutations in other BTK residues, such as T474, have also been reported to confer resistance.[1][12]
Q4: What are the key differences in the mechanism of action between covalent and non-covalent BTK inhibitors?
A4: Covalent inhibitors form a permanent, irreversible bond with the C481 residue in the BTK active site, leading to sustained inhibition.[2] Non-covalent inhibitors bind reversibly to the BTK active site through non-permanent interactions, such as hydrogen bonds, and do not require interaction with the C481 residue.[3][10][11] This difference in binding mode allows non-covalent inhibitors to be effective against BTK with C481 mutations.[10][11]
Q5: Can resistance also develop to non-covalent BTK inhibitors?
A5: Yes, acquired resistance to non-covalent BTK inhibitors has been observed. Mechanisms include the emergence of other mutations within the BTK kinase domain (e.g., V416L, A428D, T474I, L528W) that are distinct from C481S.[9][13] Mutations in downstream signaling components like PLCγ2 can also contribute to resistance to non-covalent inhibitors.[9][14]
Troubleshooting Guides
Scenario 1: My covalent BTK inhibitor (e.g., ibrutinib) is showing a decreased effect on cell viability in my long-term B-cell lymphoma cell culture.
-
Question: What is the likely cause, and how can I confirm it?
-
Answer: The most probable cause is the development of a resistant cell population, likely harboring a BTK C481S mutation.
-
Troubleshooting Steps:
-
Sequence the BTK gene: Extract genomic DNA from your cell line and perform Sanger or next-generation sequencing of the BTK kinase domain to check for mutations at the C481 position.
-
Perform a dose-response curve: Compare the IC50 value of the covalent inhibitor in your long-term culture to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.
-
Test a non-covalent inhibitor: Treat your resistant cells with a non-covalent BTK inhibitor like pirtobrutinib. If the cells remain sensitive to the non-covalent inhibitor, it strongly suggests a C481-mediated resistance mechanism.[8][13]
-
-
-
Scenario 2: Western blot analysis shows no reduction in BTK auto-phosphorylation (p-BTK Y223) in my suspected resistant cell line after treatment with a covalent inhibitor.
-
Question: Why am I not seeing the expected inhibition of BTK activity?
-
Answer: This is a classic indicator of resistance, likely due to a C481S mutation that prevents the covalent inhibitor from binding and inhibiting the kinase.
-
Troubleshooting Steps:
-
Confirm the mutation: As in Scenario 1, sequence the BTK gene to verify the presence of a C481S or other relevant mutation.
-
Use a positive control: Run a parallel experiment with the parental, sensitive cell line to ensure your inhibitor stock and Western blot protocol are working correctly. You should see a clear reduction in p-BTK in the sensitive cells.
-
Assess downstream signaling: Probe for downstream markers of BCR signaling, such as p-PLCγ2 and p-ERK.[15][16] In resistant cells, these pathways will likely remain active despite treatment with a covalent inhibitor.[15]
-
Treat with a non-covalent inhibitor: A non-covalent inhibitor should effectively reduce p-BTK in the C481S mutant cells, confirming the target-specific resistance.[15]
-
-
-
Scenario 3: I have successfully generated a BTK C481S mutant cell line, but it shows some reduced sensitivity to a non-covalent inhibitor compared to the wild-type parental line.
-
Question: What could explain this unexpected result?
-
Answer: While non-covalent inhibitors are designed to overcome C481S resistance, other factors could be at play.
-
Troubleshooting Steps:
-
Verify the cell line: Confirm the presence of the C481S mutation and the absence of other resistance-conferring mutations in BTK or PLCγ2 through sequencing.[13]
-
Evaluate off-target effects: The inhibitor may have off-target effects that differ between the parental and mutant cell lines.
-
Consider clonal variation: The process of generating the mutant line may have selected for a clone with other subtle differences that affect inhibitor sensitivity.
-
Investigate alternative signaling pathways: The resistant cells might have upregulated compensatory signaling pathways (e.g., PI3K/AKT) that reduce their dependence on BTK.[17] Perform Western blotting for key nodes in these pathways.
-
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of BTK Inhibitors against Wild-Type and C481S Mutant BTK
| Inhibitor Class | Inhibitor | BTK Status | Enzyme IC50 (nM) | Cellular IC50 (nM) |
| Covalent | Ibrutinib | Wild-Type | ~0.5 - 4 | ~1.1 |
| C481S Mutant | >500 | >1000 | ||
| Acalabrutinib | Wild-Type | ~3-5 | ~8 | |
| C481S Mutant | >500 | >1000 | ||
| Zanubrutinib | Wild-Type | <1 | ~3.8 | |
| C481S Mutant | ~142 | >1000 | ||
| Non-Covalent | Pirtobrutinib | Wild-Type | ~0.5 | ~6 |
| (LOXO-305) | C481S Mutant | ~0.5 | ~16 | |
| Nemtabrutinib | Wild-Type | ~0.85 | ~577 (SU-DHL-6) | |
| (ARQ 531) | C481S Mutant | ~0.99 | ~2041 (REC-1) |
Note: IC50 values are approximate and can vary based on the specific assay conditions and cell lines used. Data compiled from multiple sources for comparative purposes.[6][16][18][19][20][21]
Key Experimental Protocols
Generation of a BTK C481S Mutant Cell Line
This protocol describes a general method for creating a stable cell line expressing the BTK C481S mutation using lentiviral transduction.
-
Vector Preparation:
-
Obtain a lentiviral expression vector containing human BTK cDNA.
-
Introduce the C481S mutation using site-directed mutagenesis.
-
Sequence the vector to confirm the mutation and the integrity of the rest of the BTK sequence.
-
Include a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP) in the vector.[22]
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the BTK C481S expression vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Concentrate and titer the lentivirus.
-
-
Transduction of Target Cells:
-
Selection and Expansion:
-
If using a selectable marker, add the selection agent (e.g., puromycin) to the culture medium to eliminate non-transduced cells.
-
If using a fluorescent reporter, use fluorescence-activated cell sorting (FACS) to isolate the positive population.[22]
-
Expand the selected cell population.
-
-
Validation:
-
Confirm the overexpression of BTK protein via Western blot.[22]
-
Verify the presence of the C481S mutation in the genomic DNA of the stable cell line.
-
Functionally validate resistance by comparing the IC50 of a covalent BTK inhibitor to the parental cell line.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability.
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the BTK inhibitors (both covalent and non-covalent).
-
Add the inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).[24]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the results as percent viability versus inhibitor concentration and calculate IC50 values using non-linear regression analysis.
-
Western Blotting for BTK Pathway Activation
This protocol assesses the phosphorylation status of BTK and downstream targets.
-
Cell Treatment and Lysis:
-
Treat cells with BTK inhibitors at various concentrations for a short duration (e.g., 1-2 hours) to observe signaling changes.[16]
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr1217)
-
Total PLCγ2
-
A loading control (e.g., Vinculin or β-Actin)[22]
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: BTK signaling pathway and mechanisms of covalent vs. non-covalent inhibitors.
Caption: Workflow for investigating and overcoming in vitro resistance to covalent BTK inhibitors.
References
- 1. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations (Journal Article) | OSTI.GOV [osti.gov]
- 2. onclive.com [onclive.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 8. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. frontiersin.org [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. ashpublications.org [ashpublications.org]
- 22. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ashpublications.org [ashpublications.org]
Branebrutinib Technical Support Center: C481S Mutation Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to branebrutinib due to the BTK C481S mutation in B-cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (BMS-986195) is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[3][4] By inhibiting BTK, this compound effectively blocks these downstream signals.
Q2: What is the BTK C481S mutation?
The C481S mutation is a clinically observed genetic alteration where the cysteine residue at position 481 of the BTK protein is substituted with a serine.[5] This specific cysteine is the target for covalent BTK inhibitors like this compound.[6]
Q3: How does the C481S mutation cause resistance to this compound?
The C481S mutation is a primary mechanism of acquired resistance to covalent BTK inhibitors.[7] The substitution of cysteine with serine at the 481 position prevents the formation of the irreversible covalent bond between the inhibitor and BTK.[5] This disruption significantly reduces the binding affinity and inhibitory effect of the drug, allowing the BTK enzyme to remain active and continue downstream signaling, even in the presence of the inhibitor.[5]
Q4: I am observing reduced efficacy of this compound in my B-cell line experiments. Could the C481S mutation be the cause?
Reduced efficacy of this compound, particularly after prolonged exposure, is a strong indicator of acquired resistance, with the C481S mutation being a common culprit.[8] To confirm this, you should sequence the BTK gene in your resistant cell population to check for the presence of the C481S mutation.
Q5: Are there alternative signaling pathways activated in C481S mutant cells?
Yes, studies have shown that in the presence of the C481S mutation and a covalent BTK inhibitor, there can be hyperactivation of downstream signaling pathways, such as the ERK1/2 pathway. This can contribute to the survival and proliferation of the resistant B-cells.
Q6: Are non-covalent BTK inhibitors effective against the C481S mutation?
Non-covalent BTK inhibitors bind to BTK in a different manner that does not rely on the Cys481 residue.[8] Therefore, they can often overcome resistance caused by the C481S mutation.[9] However, resistance to non-covalent inhibitors can also emerge through other BTK mutations.[9]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in B-cell Line
Symptoms:
-
A significant increase in the half-maximal inhibitory concentration (IC50) of this compound is required to inhibit B-cell proliferation or BTK activity compared to the parental cell line.
-
The cell line shows continued proliferation and viability at this compound concentrations that were previously effective.
Possible Cause:
-
Acquisition of the BTK C481S mutation.
Troubleshooting Steps:
-
Sequence BTK: Perform Sanger sequencing or next-generation sequencing (NGS) of the BTK gene from the resistant cells to identify mutations at the C481 position.
-
Compare IC50 Values: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to quantitatively compare the IC50 of this compound in your resistant cell line versus the parental, sensitive cell line. A significant fold-change is indicative of resistance.
-
Analyze Downstream Signaling: Use Western blotting to examine the phosphorylation status of BTK (p-BTK) and downstream effectors like PLCγ2 and ERK1/2 in the presence and absence of this compound in both sensitive and resistant cells. Persistent phosphorylation in the presence of the inhibitor in resistant cells suggests pathway reactivation.
Problem 2: Inconsistent Western Blot Results for BTK Signaling Pathway
Symptoms:
-
High background or faint bands for phosphorylated BTK (p-BTK) or its downstream targets.
-
Inconsistent protein loading between lanes.
Possible Causes:
-
Suboptimal antibody concentration.
-
Inefficient protein transfer.
-
Improper sample preparation.
Troubleshooting Steps:
-
Optimize Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
Verify Protein Transfer: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and ensure even transfer across the blot.
-
Use a Loading Control: Always probe your blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Proper Sample Lysis: Ensure complete cell lysis to release all proteins. Sonication can help to shear DNA and reduce viscosity.
Data Presentation
Table 1: Comparative Potency of Covalent BTK Inhibitors against Wild-Type and C481S Mutant BTK
| BTK Inhibitor | BTK Wild-Type IC50 (nM) | BTK C481S IC50 (nM) | Fold Change in IC50 |
| Ibrutinib | 0.6 | 414.0 | ~690x |
| Acalabrutinib | 3.9 | 2973.8 | ~762x |
| Zanubrutinib | 0.7 | 2322.0 | ~3317x |
Data adapted from Davids et al., Abstract 4669.[1] This table illustrates the significant decrease in potency of covalent BTK inhibitors against the C481S mutant BTK, a pattern that is expected for this compound as well.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on B-cell lines.
Materials:
-
B-cell lines (parental and suspected resistant)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for BTK Signaling
This protocol is for analyzing the phosphorylation status of BTK and its downstream targets.
Materials:
-
B-cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[11]
-
Transfer the proteins to a membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Wash the membrane three times with TBST.[6]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.[6]
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
In Vitro BTK Kinase Assay
This protocol is for measuring the enzymatic activity of wild-type and C481S mutant BTK in the presence of this compound.
Materials:
-
Recombinant wild-type BTK and BTK C481S protein
-
This compound
-
Kinase assay buffer
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase assay buffer, the BTK enzyme (wild-type or C481S), and the this compound dilutions.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the BTK substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action of this compound on wild-type BTK.
Caption: this compound resistance mechanism due to the BTK C481S mutation.
Caption: Experimental workflow for investigating BTK C481S-mediated resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
Interpreting unexpected results in Branebrutinib experiments
Welcome to the technical support center for Branebrutinib (BMS-986195). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective, orally active small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It functions as a covalent, irreversible inhibitor by modifying a cysteine residue (Cys481) within the active site of the BTK enzyme, leading to its rapid and sustained inactivation.[1][2] BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, activation, and survival.[4] By inhibiting BTK, this compound effectively suppresses B-cell functions.[1]
Q2: My cells are showing a phenotype inconsistent with BTK inhibition alone. What could be the cause?
While this compound is highly selective for BTK, it also demonstrates activity against other members of the Tec family of kinases, albeit at lower potencies.[5] Unexpected phenotypes could arise from the inhibition of these related kinases. This compound has shown over 5,000-fold selectivity for BTK compared to 240 other kinases, but its selectivity is lower for the four related Tec family kinases: TEC, BMX, and TXK.[2][5] It is crucial to consider the expression levels of these other Tec kinases in your experimental system, as their inhibition could contribute to the observed cellular response.
Q3: We are observing acquired resistance to this compound in our long-term cell culture experiments. What is a likely mechanism?
A primary mechanism of resistance to covalent BTK inhibitors like this compound is the emergence of mutations in the BTK gene itself.[6] The most common resistance mutation for the first-generation BTK inhibitor ibrutinib is a cysteine-to-serine substitution at the covalent binding site (C481S).[7][8] This mutation prevents the irreversible covalent bond from forming, rendering the inhibitor much less effective.[8] Another potential mechanism is the acquisition of gain-of-function mutations in downstream signaling molecules, such as Phospholipase C gamma 2 (PLCG2), which can bypass the need for BTK activity.[6][7]
Q4: In our animal models, the biological effect of this compound lasts much longer than its plasma concentration. Why is there a disconnect between pharmacokinetics (PK) and pharmacodynamics (PD)?
This is an expected outcome for a covalent inhibitor. This compound has a very short plasma half-life (1.2–1.7 hours) and becomes undetectable in plasma within 24 hours.[2][3] However, because it forms a stable, covalent bond with the BTK protein, the inhibition of the enzyme's activity persists for the lifetime of the protein. The pharmacodynamic effect is therefore dictated by the slow turnover rate of the BTK protein, not the plasma concentration of the drug.[2] The mean half-life of BTK occupancy has been measured to be between 115 and 154 hours, explaining the sustained biological effect.[2][3]
Q5: We observed unexpected cytotoxicity and altered responses to other chemotherapeutic agents when using this compound in our cancer cell line experiments. What could explain this?
Recent studies have revealed that this compound can function as an inhibitor of P-glycoprotein (P-gp), a well-known multidrug resistance transporter.[9][10] By inhibiting P-gp, this compound can reverse P-gp-mediated drug efflux, thereby resensitizing multidrug-resistant cancer cells to other chemotherapeutic agents that are P-gp substrates (e.g., paclitaxel, vincristine).[9] This off-target effect is independent of its BTK inhibitory activity and could explain unexpected cytotoxicity or synergistic effects when used in combination with other drugs in certain cancer cell lines.[10]
Troubleshooting Guide
| Issue / Unexpected Result | Potential Cause(s) | Suggested Action(s) |
| Lower-than-expected potency in cellular assays. | 1. High concentration of BTK protein in the assay relative to the inhibitor.[4]2. Suboptimal pre-incubation time for a covalent inhibitor.3. Cell line expresses a resistance mutation (e.g., BTK C481S). | 1. Quantify the BTK concentration in your assay; potent inhibitors may titrate the enzyme.[4]2. Perform a time-course experiment to determine the optimal incubation time for achieving maximal inhibition.3. Sequence the BTK gene in your cell line to check for resistance mutations. |
| Inconsistent BTK occupancy results between experiments. | 1. Variability in sample handling and quenching of free BTK.2. Differences in the rate of BTK protein synthesis and degradation between cell types or conditions. | 1. Ensure a consistent protocol for sample quenching to prevent the inhibitor from binding to free BTK after cell lysis.[2]2. Characterize the BTK turnover rate in your specific model system, as this can influence occupancy decay. |
| High variability in in vivo efficacy studies. | 1. Differences in oral bioavailability between animals.2. The short plasma half-life might be misleading if dosing schedules are based on PK alone. | 1. While oral bioavailability is generally high in preclinical species (e.g., 100% in mice, 74% in rats), individual animal variability can occur.[5] Ensure consistent administration technique.2. Base dosing schedules on pharmacodynamic (BTK occupancy) endpoints rather than plasma PK. Doses of ≥0.5 mg/kg once daily have shown maximal efficacy in murine models.[2] |
| Unexpected adverse effects in animal models. | 1. Inhibition of other Tec family kinases.2. Inhibition of P-glycoprotein, leading to altered exposure of co-administered drugs or endogenous substrates. | 1. Profile the expression of other Tec kinases (TEC, BMX, TXK) in the affected tissues.2. If co-administering drugs, check if they are P-gp substrates. Consider potential drug-drug interactions. |
Data Summary Tables
Table 1: this compound In Vitro Inhibitory Activity
| Target | Assay Type | IC₅₀ Value | Reference |
| BTK | Recombinant Enzyme | 0.1 nM | [5][11] |
| TEC | Recombinant Enzyme | 0.9 nM | [5] |
| BMX | Recombinant Enzyme | 1.5 nM | [5] |
| TXK | Recombinant Enzyme | 5.0 nM | [5] |
| BTK (CD69 Expression) | Human Whole Blood | 11 nM | [4][5] |
| BTK (Inactivation) | Human Whole Blood | 5 nM | [4] |
Table 2: this compound Pharmacokinetic Parameters in Preclinical Species
| Species | Oral Bioavailability (%) | Plasma T₁/₂ (IV) (hours) | Tₘₐₓ (Oral) (hours) | Brain Penetration | Reference |
| Mouse | 100% | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma | [5] |
| Rat | 74% | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma | [5] |
| Cynomolgus Monkey | 46% | 0.46 - 4.3 | 0.58 - 1.0 | Not specified | [5] |
| Dog | 81% | 0.46 - 4.3 | 0.58 - 1.0 | <5% of plasma | [5] |
Table 3: this compound Pharmacodynamic Parameters in Humans (Phase I)
| Parameter | Dose | Value | Reference |
| BTK Occupancy | 10 mg (single dose) | ~100% at 24 hours | [2][3] |
| BTK Occupancy Half-life | Multiple doses | 115 - 154 hours | [2][3] |
Visualized Workflows and Pathways
Caption: this compound's role in the B-Cell Receptor (BCR) signaling pathway.
Caption: Experimental workflow for investigating acquired resistance to this compound.
Caption: Relationship between this compound's PK, PD, and covalent inhibition.
Key Experimental Protocols
1. Cellular BTK Activity Assay (BCR-stimulated CD69 Expression)
-
Objective: To measure the functional consequence of BTK inhibition in a cellular context.
-
Methodology:
-
Cell Culture: Culture human B-cells (e.g., from whole blood or Ramos cell line) under standard conditions.
-
Compound Incubation: Pre-incubate cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Stimulation: Stimulate the B-Cell Receptor (BCR) using an appropriate agonist, such as anti-IgM antibodies, for 18-24 hours.
-
Staining: Harvest the cells and stain with fluorescently-labeled antibodies against a B-cell marker (e.g., CD20) and the activation marker CD69.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the B-cell population and quantify the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.
-
Data Analysis: Plot the CD69 expression against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[4][5]
-
2. BTK Occupancy Assay using Mass Spectrometry
-
Objective: To directly measure the percentage of BTK enzyme that is covalently bound by this compound in vitro or ex vivo.
-
Methodology:
-
Sample Collection: Collect cell lysates or whole blood samples from subjects or animals at various time points after this compound administration.
-
Quenching (for PK samples): For pharmacokinetic samples, add an excess of a quenching compound that rapidly binds free BTK to prevent further binding of this compound after collection.[2]
-
Lysis & Solubilization: Lyse cells in a buffer containing detergents to solubilize proteins.
-
Denaturation & Reduction: Denature the proteins (e.g., with urea) and reduce disulfide bonds (e.g., with DTT).
-
Alkylation: Alkylate free cysteine residues with an alkylating agent like iodoacetamide. The Cys481 residue bound by this compound will be protected and will not react.
-
Proteolytic Digestion: Digest the protein mixture into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specifically monitor for the two forms of the active-site peptide containing Cys481: the unbound (alkylated) form and the this compound-bound (drug-adducted) form.
-
Quantification: Calculate BTK occupancy as the ratio of the drug-adducted peptide signal to the total (drug-adducted + alkylated) peptide signal.[2][3]
-
3. In Vitro Kinase Selectivity Profiling
-
Objective: To determine the selectivity of this compound against a broad panel of kinases.
-
Methodology:
-
Assay Platform: Utilize a commercial kinase screening service or an in-house platform (e.g., radiometric, fluorescence-based, or binding assays).
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO) and perform serial dilutions.
-
Kinase Reactions: For each kinase in the panel, set up a reaction mixture containing the purified kinase, its specific substrate, ATP (often at its Kₘ concentration), and the appropriate buffer.
-
Inhibition Measurement: Add this compound at one or more concentrations (e.g., 1 µM for single-point screening or a full dose-response curve for IC₅₀ determination) to the kinase reactions.
-
Signal Detection: After incubation, measure the kinase activity by quantifying substrate phosphorylation or ATP consumption.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control. For kinases showing significant inhibition, perform a full dose-response experiment to determine the IC₅₀ value. Selectivity is determined by comparing the IC₅₀ for the off-target kinases to the IC₅₀ for BTK.[2][5]
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 9. This compound (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Branebrutinib Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Branebrutinib in long-term cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing decreased sensitivity to this compound after prolonged treatment. What are the potential causes?
Several factors could contribute to decreased sensitivity to this compound over time. The most common issue with covalent Bruton's tyrosine kinase (BTK) inhibitors is the development of resistance. Potential causes include:
-
Acquired Mutations: The most frequently observed mechanism of resistance to covalent BTK inhibitors is a mutation in the BTK protein itself.[1][2] Specifically, a mutation at the cysteine 481 residue (C481S) prevents the covalent binding of this compound, rendering it a reversible and less potent inhibitor.[2][3] Mutations in downstream signaling proteins, such as PLCγ2, can also lead to pathway reactivation.[1][2]
-
Cellular Adaptations: Cells may adapt to long-term BTK inhibition through various mechanisms, including the upregulation of bypass signaling pathways.
-
Compound Instability: While this compound is a stable compound, its stability in your specific cell culture media over extended periods should be considered. Factors like media composition, pH, and temperature can influence the half-life of small molecules.
-
Cell Line Heterogeneity: The initial cell population may have contained a small subpopulation of cells with inherent resistance to this compound. Long-term treatment can select for and enrich this resistant population.
Q2: How can I determine if my cells have developed resistance to this compound?
To investigate potential resistance, a combination of functional and molecular biology techniques is recommended:
-
Confirm with a Dose-Response Curve: Perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo) with a fresh dilution series of this compound on your long-term treated cells and compare the IC50 value to the parental, untreated cell line. A significant shift in the IC50 indicates decreased sensitivity.
-
Check for BTK C481S Mutation: This is a key step. Extract genomic DNA from your potentially resistant cells and the parental line. Amplify the region of the BTK gene containing codon 481 and perform Sanger sequencing to check for the Cys481Ser (TGT > TCT) mutation.
-
Assess BTK Signaling: Use western blotting to check the phosphorylation status of BTK (p-BTK) and downstream targets like PLCγ2 and ERK. In resistant cells, you may see a recovery of phosphorylation in the presence of this compound.
Q3: I've confirmed a BTK C481S mutation in my cell line. What are my next steps?
The presence of a C481S mutation explains the acquired resistance to covalent BTK inhibitors. At this point, you could consider:
-
Switching to a Non-Covalent BTK Inhibitor: Several non-covalent BTK inhibitors are in development and have shown activity against the C481S mutation.[4]
-
Investigating Combination Therapies: Explore the use of inhibitors targeting other pathways that may be compensating for the loss of BTK inhibition.
-
Using a BTK Degrader: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the BTK protein can be effective regardless of the C481S mutation.[3]
Q4: Can P-glycoprotein (P-gp) overexpression cause resistance to this compound?
Based on available research, it is unlikely that P-glycoprotein (P-gp) overexpression is a significant mechanism of resistance to this compound. Studies have shown that this compound is equally cytotoxic to drug-sensitive parental cell lines and their P-gp-overexpressing multidrug-resistant counterparts.[5][6]
Q5: How can I minimize the risk of developing resistance in my long-term cultures?
While it's not always possible to prevent resistance, you can take steps to monitor and manage it:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that achieves the desired biological effect in your short-term assays and use this for long-term studies.
-
Regularly Bank Cells: Cryopreserve vials of your cell line at different time points during the long-term experiment. This will allow you to go back to an earlier, sensitive passage if needed.
-
Monitor for Phenotypic Changes: Regularly observe your cells for any changes in morphology, growth rate, or other characteristics that may indicate a shift in the population.
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) |
| BTK | 0.1[7][8] |
| TEC | 0.9[7] |
| BMX | 1.5[7] |
| TXK | 5[7] |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against BTK and related Tec family kinases, highlighting its high potency.
Table 2: Example Long-Term Viability Data
| Cell Line | Treatment Duration | This compound IC50 (nM) |
| Parental Line | N/A | 15 |
| Long-Term Treated | 4 weeks | 18 |
| Long-Term Treated | 8 weeks | 95 |
| Long-Term Treated | 12 weeks | >1000 |
This hypothetical table illustrates how to track changes in the IC50 value over time to monitor for the development of resistance.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Include wells for untreated controls and a full dilution series of this compound.
-
Initial Treatment: Add this compound at the desired concentrations. For long-term studies, this will be your starting point (Day 0).
-
Culture Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Refresh the media with the appropriate concentration of this compound every 2-3 days. Passage the cells as needed, always re-plating with fresh this compound.
-
Viability Assessment: At regular intervals (e.g., weekly), perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) on a replicate plate.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control for each concentration. Use a non-linear regression analysis to determine the IC50 value at each time point.
Protocol 2: Western Blot for BTK Pathway Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-BTK (Tyr223), total BTK, p-PLCγ2 (Tyr759), total PLCγ2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified BTK signaling pathway inhibited by this compound.
Caption: Workflow for long-term this compound treatment and resistance monitoring.
Caption: Troubleshooting decision tree for decreased this compound efficacy.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. | Semantic Scholar [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Branebrutinib Technical Support Center: Cell Line-Specific Responses
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Branebrutinib in various cell lines. It includes frequently asked questions, troubleshooting guides, quantitative data summaries, and detailed experimental protocols to facilitate the design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It acts as a covalent, irreversible inhibitor by modifying a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[1] This inhibition blocks downstream signaling from the B-cell receptor (BCR) and Fc receptors.[1][4]
Q2: In which cell types is this compound expected to be most active?
A2: this compound is most active in hematopoietic cells that express BTK, with the notable exception of T cells and terminally differentiated plasma cells.[1] This includes B lymphocytes and myeloid cells such as monocytes, macrophages, and mast cells.[1] Its primary therapeutic targets are B-cell malignancies and autoimmune diseases driven by aberrant B-cell and myeloid cell activation.
Q3: Does the overexpression of P-glycoprotein (P-gp) confer resistance to this compound?
A3: No, the overexpression of P-glycoprotein (P-gp), a common mechanism of multidrug resistance, does not appear to confer resistance to this compound.[5] Studies have shown that this compound is equally cytotoxic to P-gp-overexpressing cancer cell lines and their parental, drug-sensitive counterparts.[5]
Q4: Can this compound be used to overcome multidrug resistance in cancer cell lines?
A4: Yes, this compound has been shown to resensitize P-gp-overexpressing multidrug-resistant cancer cells to conventional chemotherapeutic agents like vincristine, paclitaxel, and colchicine.[5] It is believed to directly inhibit the drug efflux function of P-gp.[5]
Q5: What are the known mechanisms of resistance to covalent BTK inhibitors like this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, resistance to other covalent BTK inhibitors like ibrutinib often involves mutations in the BTK gene at the covalent binding site (e.g., C481S mutation), which prevents irreversible binding.[6] Mutations in downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2), have also been identified as a resistance mechanism.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable IC50 values for the same cell line across experiments. | Cell passage number, confluency at the time of treatment, or slight variations in incubation time can affect results. | Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed at a consistent density. Ensure precise timing for drug incubation. |
| No significant apoptosis observed in a BTK-expressing cell line after this compound treatment. | The cell line may rely on alternative survival pathways that are independent of BTK signaling. The experimental timeframe may be too short to observe significant apoptosis. | Confirm BTK expression and phosphorylation status in your cell line. Consider combination therapies with inhibitors of other survival pathways. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for apoptosis detection. |
| Inconsistent results in B-cell activation assays (e.g., calcium flux, CD69 expression). | The potency and quality of the stimulating agent (e.g., anti-IgM) can vary. The health and viability of primary B cells can be variable. | Use a fresh, validated batch of the stimulating agent. Ensure high viability of primary B cells before starting the experiment. Include appropriate positive and negative controls. |
| This compound does not appear to inhibit proliferation in a specific cancer cell line. | The cell line may not express BTK or may not rely on the BTK signaling pathway for proliferation. | Verify BTK expression at the protein level (e.g., by Western blot). Consider investigating the role of BTK in your cell line using genetic approaches (e.g., siRNA knockdown) before extensive inhibitor studies. |
Data Presentation
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | P-gp Expression | IC50 (µM) | Reference |
| OVCAR-8 | Ovarian Cancer | Low (Parental) | 19.8 ± 1.5 | [5] |
| NCI-ADR-RES | Ovarian Cancer | High (Resistant) | 21.3 ± 1.8 | [5] |
| KB-3-1 | Epidermal Cancer | Low (Parental) | 22.4 ± 2.1 | [5] |
| KB-V-1 | Epidermal Cancer | High (Resistant) | 24.1 ± 2.5 | [5] |
| K562 | Chronic Myelogenous Leukemia | Low (Parental) | 20.5 ± 1.9 | [5] |
| K562/i-S9 | Chronic Myelogenous Leukemia | High (Resistant) | 23.6 ± 2.2 | [5] |
| HEK293 | Embryonic Kidney | Low (Parental) | 25.7 ± 2.8 | [5] |
| MDR19-HEK293 | Embryonic Kidney | High (Transfected) | 26.3 ± 3.1 | [5] |
Table 2: In Vitro Activity of this compound in B-Cell Signaling and Function
| Assay | Cell Type | Stimulation | IC50 (nM) | Reference |
| Calcium Flux | Ramos B cells | BCR/anti-IgM | 7.2 ± 2.3 | [1] |
| Proliferation | Human Peripheral B cells | BCR/anti-IgM/IgG | 0.04 ± 0.01 | [1] |
| CD86 Surface Expression | Peripheral B cells | BCR/anti-IgM/IgG | < 1 | [1] |
| IL-6 Production | Peripheral B cells | BCR/anti-IgM/IgG | < 1 | [1] |
| CD69 Expression | Human Whole Blood B cells | BCR | 11 | [1] |
| BTK Inactivation | Human Whole Blood | - | 5 | [1] |
Table 3: Effect of this compound on an EGFR-Dependent Cell Line
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| AU565 | Breast Cancer | Functional EGFR Kinase Activity | > 25,000 | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 48 hours. Include positive (e.g., a known apoptosis inducer) and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: this compound inhibits BTK in the BCR signaling pathway.
Caption: Workflow for assessing apoptosis after this compound treatment.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of B-cell receptor signaling disrupts cell adhesion in mantle cell lymphoma via RAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BMS-986195), a Bruton’s Tyrosine Kinase Inhibitor, Resensitizes P-Glycoprotein-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Impact of serum proteins on Branebrutinib activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Branebrutinib in vitro. The content focuses on the impact of serum proteins on this compound's activity and provides detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (BMS-986195) is a potent and highly selective oral inhibitor of Bruton's Tyrosine Kinase (BTK). It acts as a covalent, irreversible inhibitor by modifying a cysteine residue in the active site of BTK, leading to rapid inactivation of the kinase.[1] BTK is a crucial signaling protein in B-cells and myeloid cells, playing a key role in the B-cell receptor (BCR) and Fc receptor signaling pathways.[2][3][4]
Q2: How do serum proteins affect the in vitro activity of this compound?
A2: this compound is known to have high protein binding.[5] Serum proteins, particularly human serum albumin (HSA), can bind to small molecule inhibitors, thereby reducing the free concentration of the drug available to interact with its target. For covalent inhibitors like this compound, this can lead to a decrease in apparent potency, observed as an increase in the IC50 value in the presence of serum or serum proteins. Studies have shown that other irreversible BTK inhibitors can covalently bind to lysine residues on HSA.
Q3: I observed a significantly higher IC50 value for this compound in my cell-based assay compared to a biochemical kinase assay. Is this expected?
A3: Yes, this is an expected observation. Several factors can contribute to this difference:
-
Presence of Serum: Cell culture media is often supplemented with serum (e.g., fetal bovine serum, FBS), which contains abundant proteins that can bind to this compound and reduce its effective concentration. Biochemical assays are often performed in serum-free buffers.
-
Cellular Environment: In a cellular context, factors such as cell membrane permeability, intracellular protein binding, and the presence of efflux pumps can also influence the concentration of the drug that reaches the intracellular target, BTK.
Q4: Can this compound's covalent binding to serum proteins affect the interpretation of my in vitro results?
A4: Yes. The covalent binding of this compound to abundant serum proteins like albumin can act as a sink, reducing the amount of inhibitor available to bind to BTK. This can lead to an underestimation of the inhibitor's potency if not accounted for. It is crucial to consider the protein concentration in your assay conditions when comparing results across different experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent serum/protein concentration in the assay medium.2. Variability in cell density or passage number.3. Instability of this compound in the assay medium. | 1. Use a consistent source and concentration of serum for all experiments. For more controlled experiments, consider using purified human serum albumin (HSA) at a defined concentration.2. Ensure consistent cell seeding density and use cells within a defined passage number range.3. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| This compound appears less potent than expected in a cell-based assay. | 1. High serum protein concentration in the culture medium is sequestering the inhibitor.2. The cell line may have high expression of drug efflux pumps.3. Incorrect assay endpoint or incubation time. | 1. Perform a dose-response curve in media with varying concentrations of serum (e.g., 10%, 5%, 1%, and serum-free) to assess the impact of protein binding.2. Research the expression of common drug transporters (e.g., P-glycoprotein) in your cell line. If high, consider using a cell line with lower expression or co-incubating with a known efflux pump inhibitor as a control experiment.3. Ensure the assay endpoint is a downstream event of BTK signaling and that the incubation time is sufficient for this compound to engage its target. |
| No significant inhibition observed at expected concentrations. | 1. Inactive this compound due to improper storage or handling.2. The chosen cell line does not have an active BTK signaling pathway.3. Interference of assay components with the readout. | 1. Verify the integrity of the this compound stock. Prepare fresh stock if necessary.2. Confirm BTK expression and pathway activity in your cell line (e.g., by Western blot for phosphorylated BTK or downstream targets).3. Run appropriate controls, including vehicle-only and positive controls (if available), to rule out assay artifacts. |
Data Presentation
The following table provides a representative example of the expected shift in the half-maximal inhibitory concentration (IC50) for a covalent BTK inhibitor in the presence of human serum albumin (HSA). Please note that specific quantitative data for this compound is not publicly available, and this table illustrates a general trend observed for this class of inhibitors.
| Assay Condition | Representative IC50 (nM) | Fold Shift |
| Biochemical Assay (Serum-Free) | 1.0 | - |
| Cell-Based Assay (10% FBS) | 15.0 | 15 |
| Biochemical Assay with 4% HSA | 25.0 | 25 |
Experimental Protocols
Protocol: Assessing the Impact of Serum Proteins on this compound IC50 in a Cell-Based Assay
This protocol describes a method to determine the IC50 of this compound in a B-cell line (e.g., Ramos cells) in the presence of varying concentrations of fetal bovine serum (FBS).
Materials:
-
Ramos cells (or other suitable B-cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Reagents for measuring B-cell activation (e.g., anti-CD69 antibody for flow cytometry, or a cell viability reagent like MTT or CellTiter-Glo®)
-
B-cell receptor agonist (e.g., anti-IgM antibody)
Procedure:
-
Cell Preparation:
-
Culture Ramos cells in RPMI-1640 supplemented with 10% FBS.
-
On the day of the experiment, harvest cells and wash them with serum-free RPMI-1640.
-
Resuspend cells in RPMI-1640 with different concentrations of FBS (e.g., 10%, 5%, 1%, and 0%).
-
-
This compound Dilution Series:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in the appropriate assay medium (containing the different FBS concentrations) to achieve the desired final concentrations.
-
-
Assay Plate Setup:
-
Seed the Ramos cells in a 96-well plate at a predetermined optimal density in their respective media with varying FBS concentrations.
-
Add the diluted this compound to the wells. Include vehicle control (DMSO) wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
Cell Stimulation and Incubation:
-
Stimulate the cells with a B-cell receptor agonist (e.g., anti-IgM) to activate the BTK pathway. Do not stimulate the negative control wells.
-
Incubate the plate for an appropriate time (e.g., 18-24 hours) at 37°C.
-
-
Endpoint Measurement:
-
For B-cell activation marker (e.g., CD69): Stain the cells with a fluorescently labeled anti-CD69 antibody and analyze by flow cytometry.
-
For cell viability: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each FBS concentration.
-
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Fc Receptor (FcR) Signaling Pathway
Caption: Fc Receptor (FcR) signaling pathway highlighting the role of BTK and its inhibition by this compound.
Experimental Workflow: Assessing Serum Protein Impact
Caption: Experimental workflow for determining the impact of serum proteins on this compound's in vitro activity.
References
- 1. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel BTK inhibitor acalabrutinib (ACP-196) tightly binds to site I of the human serum albumin as observed by spectroscopic and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Branebrutinib vs. Ibrutinib: A Preclinical Comparative Guide in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two Bruton's tyrosine kinase (BTK) inhibitors, branebrutinib and ibrutinib, in the context of rheumatoid arthritis (RA) models. The information is compiled from various studies to offer an objective overview of their respective efficacy, selectivity, and mechanisms of action.
Introduction
Bruton's tyrosine kinase is a critical signaling molecule in various immune cells, including B cells and myeloid cells, making it a promising therapeutic target for autoimmune diseases like rheumatoid arthritis.[1][2] Both this compound (BMS-986195) and ibrutinib are covalent inhibitors of BTK, but they exhibit distinct profiles in terms of selectivity and potential therapeutic application in RA. While ibrutinib was the first-in-class BTK inhibitor, its development in autoimmune diseases has been hampered by off-target effects.[3][4] this compound, a next-generation BTK inhibitor, was designed for high selectivity to potentially offer a better safety profile for chronic inflammatory conditions.
BTK Signaling Pathway in Rheumatoid Arthritis
The following diagram illustrates the central role of BTK in the signaling pathways of key immune cells implicated in the pathogenesis of RA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (BMS-986195) / BMS [delta.larvol.com]
- 4. Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions - PMC [pmc.ncbi.nlm.nih.gov]
Branebrutinib vs. Acalabrutinib: A Comparative Analysis of BTK Inhibitor Selectivity
In the rapidly evolving landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a critical target in the treatment of B-cell malignancies and autoimmune diseases. The efficacy of BTK inhibitors is intrinsically linked to their potency and selectivity. This guide provides a detailed comparison of two next-generation BTK inhibitors, branebrutinib (BMS-986195) and acalabrutinib (Calquence), with a focus on their selectivity for BTK.
Executive Summary
Both this compound and acalabrutinib are potent, covalent inhibitors of BTK, designed to offer improved selectivity over the first-in-class inhibitor, ibrutinib. This enhanced selectivity aims to minimize off-target effects and improve the safety profile of the treatment. This compound demonstrates exceptionally high potency for BTK with an IC50 of 0.1 nM.[1][2][3] Acalabrutinib also potently inhibits BTK with a reported IC50 of 3 nM in enzymatic assays.[4] While both are highly selective, data suggests this compound maintains a very narrow inhibition profile, even among closely related Tec family kinases. Acalabrutinib is also highly selective, with minimal inhibition of many kinases that are affected by ibrutinib, such as EGFR and ITK.[4][5]
Data Presentation: Kinase Inhibition Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and acalabrutinib against BTK and a panel of other kinases. Lower IC50 values indicate greater potency.
Table 1: this compound IC50 Data
| Kinase | IC50 (nM) | Reference |
| BTK | 0.1 | [1][2] |
| TEC | 0.9 | [1] |
| BMX | 1.5 | [1] |
| TXK | 5 | [1] |
| Over 240 other kinases | >5000-fold selectivity over BTK | [1] |
Table 2: Acalabrutinib IC50 Data
| Kinase | IC50 (nM) | Reference |
| BTK (enzymatic assay) | 3 | [4] |
| BTK (whole blood assay, EC50) | 8 | [4] |
| ITK | >1000 | [4] |
| EGFR | >1000 | [4] |
| ERBB2 | >1000 | [4] |
| ERBB4 | >1000 | [4] |
| JAK3 | >1000 | [4] |
| SRC Family (BLK, FGR, FYN, HCK, LCK, LYN, SRC, YES1) | >1000 | [4][5] |
BTK Signaling Pathway
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade. Its inhibition disrupts B-cell proliferation, trafficking, and survival.
Experimental Protocols
The selectivity of this compound and acalabrutinib has been determined using various in vitro assays. Below are the general methodologies for the key experiments cited.
Biochemical Kinase Assays (e.g., IMAP, LanthaScreen)
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Principle: These are fluorescence-based assays that detect the phosphorylation of a substrate by the kinase. In the presence of an inhibitor, the kinase activity is reduced, leading to a decrease in the fluorescent signal.
-
General Protocol:
-
Purified recombinant kinase is incubated with a fluorescently labeled substrate peptide and ATP in a buffer solution.
-
A serial dilution of the test compound (this compound or acalabrutinib) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection reagent is added that binds to the phosphorylated substrate, generating a fluorescent signal (e.g., through fluorescence polarization in IMAP or time-resolved fluorescence resonance energy transfer in LanthaScreen).[6][7]
-
The signal is read using a plate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cellular Assays (e.g., Human Whole Blood CD69 B-Cell Activation Assay)
This type of assay assesses the functional consequence of BTK inhibition in a more physiologically relevant context.
-
Principle: B-cell activation through the BCR leads to the upregulation of surface markers like CD69. BTK inhibitors block this signaling cascade, thereby preventing CD69 expression.[8][9]
-
General Protocol:
-
Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.[8][10]
-
The blood or cells are pre-incubated with varying concentrations of the BTK inhibitor.
-
B-cell activation is stimulated by adding a BCR agonist, such as anti-IgM.[1]
-
The samples are incubated for several hours to allow for cell activation and CD69 expression.
-
The cells are then stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.
-
The expression of CD69 on the B-cell population is quantified using flow cytometry.
-
The EC50 value, the concentration of the inhibitor that causes a 50% reduction in CD69 expression, is then determined.
-
Broad Kinase Panel Screening (e.g., KINOMEscan™)
This method is used to determine the selectivity of a compound across a large portion of the human kinome.
-
Principle: This is a competition binding assay where the test compound competes with a known, immobilized ligand for binding to a panel of kinases.[11][12]
-
General Protocol:
-
A large panel of DNA-tagged human kinases (often over 400) is used.
-
Each kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[11]
-
The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Conclusion
Both this compound and acalabrutinib represent significant advancements in the development of selective BTK inhibitors. This compound exhibits remarkable potency for BTK, with an IC50 in the sub-nanomolar range, and maintains high selectivity even against other Tec family kinases.[1] Acalabrutinib is also a highly potent and selective inhibitor, demonstrating a clean off-target profile compared to ibrutinib, particularly with respect to kinases like EGFR and ITK, which have been associated with adverse effects.[4][13]
The choice between these agents in a clinical or research setting may depend on the specific therapeutic context and the desired balance of on-target potency and off-target activity. The data presented here, derived from robust experimental methodologies, provides a foundation for researchers and drug development professionals to make informed decisions and to further investigate the therapeutic potential of these selective BTK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Whole blood B cell activation [sanquin.org]
- 9. Polyclonal B cell activation for accurate analysis of pre-existing antigen-specific memory B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymphocytes Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Branebrutinib vs. Zanubrutinib: An In Vitro Head-to-Head Comparison of Next-Generation BTK Inhibitors
A detailed examination of the preclinical in vitro data for two highly selective Bruton's tyrosine kinase (BTK) inhibitors, branebrutinib and zanubrutinib, reveals key differences in their potency, selectivity, and cellular effects. This guide provides a comparative analysis based on available experimental data to inform researchers, scientists, and drug development professionals.
While direct head-to-head in vitro studies are not publicly available, a comparative analysis can be drawn from individual preclinical assessments of this compound and zanubrutinib. Both are next-generation covalent inhibitors designed to improve upon the first-generation inhibitor, ibrutinib, by offering greater selectivity and potentially fewer off-target effects.[1][2][3]
Comparative Analysis of In Vitro Efficacy and Selectivity
Available in vitro data demonstrates that both this compound and zanubrutinib are potent inhibitors of BTK. This compound has shown a potent inhibition of BTK activity with an IC50 of 0.1 nM in preclinical studies.[2][4] Zanubrutinib has also been characterized as a potent BTK inhibitor.[5]
A key differentiator for next-generation BTK inhibitors is their selectivity profile, which is critical for minimizing off-target effects. This compound has demonstrated high selectivity, being over 5000-fold more selective for BTK than for 240 other kinases.[6] Zanubrutinib was designed to minimize off-target inhibition of TEC- and EGFR-family kinases and is more selective than ibrutinib for BTK versus a panel of other kinases including EGFR, ITK, and JAK3.[7]
| Parameter | This compound | Zanubrutinib | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [2][5] |
| Mechanism of Action | Covalent, Irreversible Inhibitor | Covalent, Irreversible Inhibitor | [2][8] |
| BTK Inhibition (IC50) | 0.1 nM | Potent inhibitor (specific IC50 not available in provided abstracts) | [2][4][5] |
| Selectivity | >5000-fold selective for BTK over 240 other kinases | More selective than ibrutinib against EGFR, FGR, FRK, HER2, HER4, ITK, JAK3, LCK, BLK and TEC | [6][7] |
| Cellular Activity | Potently inhibits B-cell receptor (BCR) signaling and functional endpoints including calcium flux, cytokine production, proliferation, and CD86 expression. | Inhibits malignant B-cell proliferation and reduces tumor growth in preclinical models. | [9][10] |
Experimental Methodologies
The following are representative experimental protocols that are commonly used to assess the in vitro activity of BTK inhibitors like this compound and zanubrutinib.
Kinase Inhibition Assay (BTK IC50 Determination)
The half-maximal inhibitory concentration (IC50) for BTK is determined using an in vitro kinase assay. Recombinant human BTK enzyme is incubated with the test compound (this compound or zanubrutinib) at varying concentrations. The kinase reaction is initiated by the addition of a substrate (e.g., a peptide substrate) and ATP. The amount of phosphorylated substrate is then quantified, often using methods like time-resolved fluorescence resonance energy transfer (TR-FRET).[1] The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in kinase activity.
Cellular B-Cell Receptor (BCR) Signaling Assays
To assess the functional impact of BTK inhibition in a cellular context, B-cell lines (e.g., Ramos B cells) are utilized.[9]
-
Calcium Flux Assay: B-cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation of the B-cell receptor (BCR), a cascade of signaling events, including BTK activation, leads to an increase in intracellular calcium, which is measured by a change in fluorescence. The ability of the BTK inhibitor to block this calcium flux is quantified to determine its cellular potency.[9]
-
Cell Proliferation Assay: The effect of the inhibitor on B-cell proliferation is assessed by culturing B-cells in the presence of various concentrations of the compound. Cell viability and proliferation can be measured using standard methods such as the MTS or CellTiter-Glo assays.
-
Cytokine Production and Cell Surface Marker Expression: The impact of BTK inhibition on the production of inflammatory cytokines and the expression of activation markers (e.g., CD69, CD86) on B-cells following BCR stimulation is evaluated using techniques like ELISA and flow cytometry.[9]
Kinase Selectivity Profiling
To determine the selectivity of the BTK inhibitors, they are screened against a large panel of other kinases. The inhibitory activity against these off-target kinases is measured, and the IC50 values are compared to the IC50 for BTK to establish a selectivity ratio.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of BTK in B-cell signaling and a typical workflow for evaluating BTK inhibitors in vitro.
References
- 1. Differential effects of BTK inhibitors ibrutinib and zanubrutinib on NK-cell effector function in patients with mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruton’s Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Branebrutinib Demonstrates Superior Kinase Selectivity in Off-Target Profiling Compared to Other BTK Inhibitors
A comprehensive analysis of off-target kinase profiling data reveals that branebrutinib exhibits a more favorable selectivity profile compared to other Bruton's tyrosine kinase (BTK) inhibitors, including the first-generation inhibitor ibrutinib and second-generation inhibitors acalabrutinib and zanubrutinib. This heightened selectivity suggests a lower potential for off-target related adverse effects, a significant consideration in the development of kinase inhibitors for both oncology and autoimmune diseases.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune disorders. While first-generation BTK inhibitors like ibrutinib have shown clinical efficacy, they are associated with off-target effects, such as cardiovascular toxicities and skin rashes, due to their inhibition of other kinases.[1][2][3] This has driven the development of next-generation inhibitors with improved selectivity.
Comparative Kinase Inhibition Profile
This compound demonstrates high potency against its intended target, BTK, with a reported half-maximal inhibitory concentration (IC50) of 0.1 nM.[4] Its off-target activity against other members of the Tec family of kinases, which are structurally related to BTK, is also well-characterized.
| Kinase | This compound IC50 (nM) |
| BTK | 0.1 |
| TEC | 0.9 |
| BMX | 1.5 |
| TXK | 5.0 |
| Table 1: IC50 values of this compound against BTK and other Tec family kinases.[4] |
More broadly, kinome-wide selectivity profiling provides a comprehensive view of an inhibitor's off-target interactions. A common method for this is the KINOMEscan™ assay, which measures the binding of a compound to a large panel of kinases. The selectivity score (S-score) is a quantitative measure of selectivity, with a lower score indicating higher selectivity (fewer off-target interactions).
| BTK Inhibitor | Generation | Selectivity Score (S(35) @ 1µM) | Selectivity Category |
| This compound | Second | ≤11 | High |
| Acalabrutinib | Second | ≤11 | High |
| Zanubrutinib | Second | 12-50 | Moderate |
| Ibrutinib | First | >50 | Low |
| Table 2: Comparative kinome selectivity of BTK inhibitors. The selectivity score represents the number of kinases inhibited by more than 65% at a 1 µM concentration.[5] |
This data indicates that this compound and acalabrutinib have the highest selectivity among the compared BTK inhibitors, with the fewest off-target interactions in the kinase panel. Zanubrutinib is moderately selective, while the first-generation inhibitor ibrutinib is the least selective. This compound is reported to be highly selective, with over 5,000-fold selectivity for BTK over 240 other kinases, with only four related Tec family kinases showing less than 5,000-fold selectivity.[4]
Experimental Methodologies
The data presented in this guide is primarily derived from biochemical kinase assays designed to determine the potency and selectivity of the inhibitors.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are typically determined using in vitro kinase assays. In these assays, the recombinant kinase, a substrate (often a peptide), and ATP (adenosine triphosphate) are incubated with varying concentrations of the inhibitor. The kinase activity, measured by the amount of phosphorylated substrate, is then determined. The IC50 value is the concentration of the inhibitor at which 50% of the kinase activity is inhibited.
KINOMEscan™ Profiling
The KINOMEscan™ platform is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases. The core principle of the assay involves three components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound. The test compound competes with the immobilized ligand for binding to the active site of the kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative polymerase chain reaction (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Visualizing the BTK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the BTK signaling pathway and the KINOMEscan™ experimental workflow.
References
Validating Branebrutinib's On-Target Effects: A Comparative Guide Using BTK Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of branebrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor, and explores the gold-standard methodology for validating its on-target effects using BTK knockout (KO) cells. While direct experimental data of this compound in BTK KO cells is not yet publicly available, this guide will establish a framework for such validation by drawing comparisons with other well-characterized BTK inhibitors, namely ibrutinib and acalabrutinib.
This compound is an orally active, covalent BTK inhibitor that works by modifying a cysteine residue in the active site of BTK.[1][2][3] Its high selectivity is a key differentiator, promising fewer off-target effects.[4] Validating that the therapeutic effects of this compound are solely due to its interaction with BTK is a critical step in its development. The use of BTK knockout cells provides the most definitive method for this validation by offering a clean experimental background devoid of the target protein.
Comparative Analysis of BTK Inhibitors
To understand the landscape in which this compound operates, it is essential to compare its key characteristics with first and second-generation BTK inhibitors like ibrutinib and acalabrutinib.
| Feature | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Mechanism | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible |
| BTK IC50 | ~0.1 nM[1] | ~0.5 nM | ~3 nM | ~1 nM |
| Selectivity | Highly selective | Less selective (inhibits other kinases like TEC, EGFR) | More selective than ibrutinib | More selective than ibrutinib |
| BTK Occupancy (in vivo) | Rapid and high, reaching 100% at a 10mg dose[4][5] | High | High | Median of 100% at 160mg BID[6] |
Validating On-Target Effects with BTK Knockout Cells: A Proposed Workflow
The definitive validation of this compound's on-target effects would involve a direct comparison of its activity in wild-type (WT) cells expressing BTK and in corresponding BTK knockout (KO) cells. The absence of a cellular response to this compound in BTK KO cells would provide strong evidence of its specificity.
Below is a diagram outlining the proposed experimental workflow for such a validation study.
Caption: Proposed workflow for validating this compound's on-target effects using BTK knockout cells.
B-Cell Receptor (BCR) Signaling Pathway and BTK's Role
This compound exerts its effect by inhibiting BTK within the B-cell receptor signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below are key experimental protocols relevant to the validation of this compound's on-target effects.
Generation of BTK Knockout Cell Lines via CRISPR/Cas9
Objective: To create a cell line that does not express BTK to serve as a negative control.
Protocol:
-
gRNA Design and Synthesis: Design and synthesize at least two guide RNAs (gRNAs) targeting an early exon of the BTK gene to induce frameshift mutations.
-
Vector Construction: Clone the synthesized gRNAs into a suitable Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA construct into the parental cell line (e.g., Ramos, a human B-lymphoma cell line) using electroporation or a lipid-based transfection reagent.
-
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify clones with insertion/deletion (indel) mutations.
-
Western Blot Analysis: Confirm the absence of BTK protein expression in candidate clones by Western blotting using a validated anti-BTK antibody.
-
Western Blot Analysis of BTK Phosphorylation
Objective: To assess the inhibition of BTK activation by this compound in WT cells and confirm the absence of the signal in KO cells.
Protocol:
-
Cell Lysis: Treat WT and BTK KO cells with this compound or vehicle control, followed by stimulation with an appropriate agonist (e.g., anti-IgM) to activate the BCR pathway. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total BTK to confirm equal loading in WT samples and its absence in KO samples, and an antibody against a housekeeping protein (e.g., GAPDH) for loading control.
Cell Viability Assay
Objective: To determine if the cytotoxic effects of this compound are BTK-dependent.
Protocol:
-
Cell Seeding: Seed WT and BTK KO cells in 96-well plates at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound, ibrutinib, acalabrutinib, and a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Viability Assessment:
-
Add a reagent such as CellTiter-Glo® (Promega) or resazurin to measure ATP levels or metabolic activity, respectively.
-
Alternatively, use a dye exclusion method with trypan blue or a fluorescent live/dead stain and analyze by automated cell counter or flow cytometry.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for each inhibitor in both cell lines. A significant rightward shift in the IC50 curve for the BTK KO cells would indicate on-target activity.
Expected Outcomes and Interpretation
The expected outcome of these experiments is that this compound will show potent inhibition of BTK phosphorylation and a dose-dependent reduction in cell viability in WT cells. In contrast, in BTK KO cells, this compound should have a significantly diminished or no effect on downstream signaling and cell viability, even at high concentrations. This would provide strong evidence that the primary mechanism of action of this compound is through the specific inhibition of BTK.
By employing these rigorous validation methods, researchers and drug developers can confidently establish the on-target effects of this compound, paving the way for its further clinical development for the treatment of B-cell malignancies and autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo-controlled trial in healthy participants [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Isoform of the B Cell Tyrosine Kinase BTK Protects Breast Cancer Cells from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
Branebrutinib vs. Reversible BTK Inhibitors: A Comparative Guide for Researchers
In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, a critical distinction lies between irreversible and reversible mechanisms of action. This guide provides a detailed comparison of branebrutinib, a covalent irreversible inhibitor, with the newer class of non-covalent reversible BTK inhibitors, focusing on their performance in cell-based assays. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform their research and discovery efforts.
Executive Summary
This compound demonstrates high potency and selectivity as a covalent irreversible BTK inhibitor. It forms a permanent bond with a cysteine residue (C481) in the active site of BTK, leading to sustained inhibition. Reversible BTK inhibitors, such as pirtobrutinib and nemtabrutinib, offer an alternative mechanism, binding non-covalently to the kinase. This allows them to be effective against BTK enzymes with the C481S mutation, a common mechanism of resistance to irreversible inhibitors. While direct head-to-head comparative studies in the same cell-based assays are limited, this guide consolidates available data to draw meaningful comparisons.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro and cell-based assay data for this compound and two prominent reversible BTK inhibitors, pirtobrutinib and nemtabrutinib. It is important to note that the data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Type | Target | IC50 (nM) | Source |
| This compound | Irreversible | BTK | 0.1 | [1][2] |
| TEC | 0.9 | [3] | ||
| BMX | 1.5 | [3] | ||
| TXK | 5 | [3] | ||
| Pirtobrutinib | Reversible | BTK (WT) | 5.69 | [1] |
| Nemtabrutinib | Reversible | BTK (WT) | 0.85, 1.4 | [3][4] |
| (ARQ 531/MK-1026) | BTK (C481S) | 0.39, 1.6 | [3][4] | |
| TEC | 5.80 | [4] | ||
| BMX | 5.23 | [4] | ||
| TXK | 36.4 | [4] | ||
| LCK | 3.86 | [4] | ||
| YES | 4.22 | [4] | ||
| MEK1 | 8.5 | [3] | ||
| MEK2 | 9.5 | [3] |
Table 2: Cell-Based Assay Performance
| Inhibitor | Assay Type | Cell Line/System | Endpoint | IC50 / GI50 (nM) | Source |
| This compound | CD69 Expression | Human Whole Blood | B-cell activation | 11 | [3] |
| Pirtobrutinib | BTK Autophosphorylation | HEK293 (BTK WT) | p-BTK (Y223) | 8.8 | [5] |
| BTK Autophosphorylation | HEK293 (BTK C481S) | p-BTK (Y223) | 9.8 | [5] | |
| Nemtabrutinib | Cell Proliferation | TMD8 | Growth Inhibition | 130 | [4] |
| (ARQ 531/MK-1026) | Cell Proliferation | REC1 | Growth Inhibition | 0.18 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used to evaluate BTK inhibitors in cell-based assays.
BTK Kinase Activity Assay (Biochemical)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified BTK.
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test inhibitor.
-
Procedure:
-
The BTK enzyme is incubated with varying concentrations of the inhibitor in a kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT).
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured.
-
-
Detection: The product can be quantified using various methods, such as radiometric assays measuring the incorporation of radioactive phosphate ([³³P]-ATP) into the substrate, or luminescence-based assays like the ADP-Glo™ Kinase Assay which measures the amount of ADP produced.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Cellular BTK Autophosphorylation Assay
This assay measures the inhibitor's effect on BTK activity within a cellular context by assessing its autophosphorylation status.
-
Cell Culture: A cell line expressing BTK (e.g., HEK293 cells engineered to express wild-type or mutant BTK) is cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the BTK inhibitor for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
Detection of Phospho-BTK: The level of BTK autophosphorylation at a specific tyrosine residue (e.g., Y223) is measured using techniques like Western blotting or Meso Scale Discovery (MSD) electrochemiluminescence assays, with antibodies specific for the phosphorylated form of BTK. Total BTK levels are also measured for normalization.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of BTK autophosphorylation against the inhibitor concentration.
B-Cell Activation Assay (CD69 Expression)
This functional assay assesses the inhibitor's ability to block B-cell activation, a key downstream event of BTK signaling.
-
Sample Preparation: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
-
Inhibitor Pre-incubation: Samples are pre-incubated with different concentrations of the BTK inhibitor.
-
B-Cell Stimulation: B-cells are stimulated with an agent that activates the B-cell receptor (BCR) pathway, such as anti-IgM antibodies.
-
Staining and Analysis: After a period of stimulation (e.g., 24 hours), the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.
-
Flow Cytometry: The expression of CD69 on the B-cell population is quantified using flow cytometry.
-
Data Analysis: The IC50 value is calculated based on the reduction in the percentage of CD69-positive B-cells at different inhibitor concentrations.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the BTK signaling pathway, a typical experimental workflow, and the mechanistic differences between irreversible and reversible inhibitors.
Caption: BTK Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter’s Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of cells treated with Branebrutinib and ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomic effects of two prominent Bruton's Tyrosine Kinase (BTK) inhibitors: Branebrutinib (BMS-986195) and Ibrutinib. By examining their mechanisms of action, on-target and off-target effects, and providing detailed experimental protocols, this document serves as a valuable resource for understanding the nuanced cellular responses to these targeted therapies.
Introduction to this compound and Ibrutinib
Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2] It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[3][4] This disruption of the B-cell receptor (BCR) signaling pathway ultimately inhibits B-cell proliferation and survival.[1][3]
This compound is a next-generation, potent, and highly selective covalent BTK inhibitor.[5][6][7] Like ibrutinib, it targets the Cys481 residue of BTK.[5][6] However, it was developed to have greater selectivity for BTK, thereby minimizing off-target effects that are associated with ibrutinib and can lead to adverse events.[7][8]
Mechanism of Action and Kinase Selectivity
Both drugs are covalent inhibitors of BTK, a key enzyme in the BCR signaling pathway.[3][5][9] However, their selectivity profiles across the human kinome differ significantly. Ibrutinib is known to inhibit several other kinases, including those from the TEC, EGFR, and SRC families, which can contribute to side effects.[8][10][11] In contrast, this compound has demonstrated a much higher degree of selectivity for BTK, with significantly less activity against other kinases.[5][6][7]
Signaling Pathway Analysis
The following diagrams illustrate the primary signaling pathway affected by both inhibitors and the potential off-target pathways impacted by Ibrutinib due to its broader selectivity.
Comparative Proteomics Data
The following table summarizes the expected differential protein expression and phosphorylation based on the known selectivity of this compound and Ibrutinib. This data is representative and intended for comparative purposes.
| Protein Target | Pathway | Expected Change with this compound | Expected Change with Ibrutinib | Rationale for Difference |
| BTK (pY223) | BCR Signaling | ↓↓ | ↓↓ | Both are potent BTK inhibitors. |
| PLCγ2 (pY759) | BCR Signaling | ↓↓ | ↓↓ | Direct downstream target of BTK. |
| ERK1/2 (pT202/Y204) | BCR Signaling | ↓ | ↓ | Downstream of BCR signaling. |
| AKT (pS473) | BCR Signaling | ↓ | ↓ | Downstream of BCR signaling. |
| EGFR (pY1068) | EGFR Signaling | No significant change | ↓ | Ibrutinib has known off-target activity against EGFR. |
| SRC (pY416) | SRC Family Kinase Signaling | No significant change | ↓ | Ibrutinib inhibits SRC family kinases. |
| TEC (pY206) | TEC Family Kinase Signaling | ↓ | ↓↓ | Ibrutinib has broader activity against TEC family kinases. |
| LCK (pY394) | T-Cell Receptor Signaling | No significant change | ↓ | Off-target effect of Ibrutinib on T-cells. |
Arrows indicate the direction of change in phosphorylation or expression levels: ↓↓ (strong decrease), ↓ (decrease).
Experimental Protocols
To empirically determine the comparative proteomic effects of this compound and Ibrutinib, a quantitative mass spectrometry-based proteomics approach is recommended.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: A relevant B-cell lymphoma cell line (e.g., TMD8) is cultured under standard conditions (RPMI-1640, 10% FBS, 37°C, 5% CO2).
-
Treatment: Cells are treated with vehicle control (DMSO), this compound (e.g., 1 µM), or Ibrutinib (e.g., 1 µM) for a specified time (e.g., 24 hours).
2. Protein Extraction and Digestion:
-
Lysis: Cells are harvested, washed with PBS, and lysed in a buffer containing urea and protease/phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Reduction and Alkylation: Proteins are reduced with DTT and alkylated with iodoacetamide.
-
Digestion: Proteins are digested overnight with sequencing-grade trypsin.
3. Mass Spectrometry Analysis (Label-Free Quantification):
-
LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Data Acquisition: The mass spectrometer is operated in data-dependent acquisition mode to fragment the most abundant peptides.
4. Data Analysis:
-
Database Search: Raw data files are processed using a search algorithm (e.g., MaxQuant) against a human protein database to identify peptides and proteins.
-
Quantification: Label-free quantification (LFQ) intensities are calculated for each protein.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are significantly differentially expressed between treatment groups.
-
Bioinformatics: Pathway and gene ontology analysis are performed on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.
Conclusion
The comparative proteomic analysis of this compound and Ibrutinib reveals key differences in their cellular effects, primarily driven by their distinct kinase selectivity profiles. While both drugs effectively inhibit the primary target, BTK, and its downstream signaling, Ibrutinib's broader off-target activity results in the modulation of additional signaling pathways. The higher selectivity of this compound is expected to translate to a more focused on-target proteomic signature, potentially leading to a more favorable safety profile. This guide provides a framework for researchers to design and interpret proteomic studies aimed at further elucidating the specific molecular consequences of these important targeted therapies.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Branebrutinib Demonstrates Potent BTK Inhibition, But Efficacy Against Ibrutinib-Resistant C481S Mutation is Limited In Vitro
For Immediate Release
A comprehensive analysis of preclinical data reveals that branebrutinib is a highly potent inhibitor of wild-type Bruton's tyrosine kinase (BTK). However, its efficacy is significantly diminished against the most common ibrutinib-resistance mutation, C481S. This guide provides a comparative overview of this compound and ibrutinib, focusing on their activity in the context of ibrutinib-resistant cell lines, supported by available biochemical data and detailed experimental protocols.
Introduction to BTK Inhibition and Ibrutinib Resistance
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies. Ibrutinib, a first-generation covalent BTK inhibitor, has revolutionized the treatment of these cancers. It forms an irreversible covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.
However, the emergence of resistance to ibrutinib, primarily through a mutation that substitutes cysteine with serine at the 481 position (C481S), has become a significant clinical challenge. This mutation prevents the covalent binding of ibrutinib, rendering it a much less potent, reversible inhibitor.
This compound: A Potent Covalent BTK Inhibitor
This compound (BMS-986195) is a potent and selective covalent inhibitor of BTK.[1] In human whole blood assays, this compound potently inhibits BCR-stimulated CD69 expression on B cells with a half-maximal inhibitory concentration (IC50) of 11 nM.[1]
Comparative Efficacy Against Wild-Type and Ibrutinib-Resistant BTK
While direct cellular efficacy data of this compound in ibrutinib-resistant cell lines (harboring the BTK C481S mutation) is not extensively available in the public domain, biochemical assays comparing the binding affinity (Ki) of this compound and ibrutinib to wild-type (WT) and C481S mutant BTK provide critical insights into their potential efficacy.
A comprehensive study by Darragh et al. (2025) characterized the binding affinities of 15 BTK inhibitors. The data for this compound and ibrutinib are summarized below.
| Inhibitor | Target | Ki (nM) | Fold Change (C481S vs. WT) |
| This compound | BTK (WT) | 0.22 | \multirow{2}{}{>4545} |
| BTK (C481S) | >1000 | ||
| Ibrutinib | BTK (WT) | 0.06 | \multirow{2}{}{>16667} |
| BTK (C481S) | >1000 | ||
| Data sourced from Darragh et al. (2025), ACS Pharmacology & Translational Science. |
This biochemical data indicates that while both this compound and ibrutinib are highly potent against wild-type BTK, their binding affinity to the C481S mutant is dramatically reduced by over 4,500-fold and 16,000-fold, respectively. This loss of affinity strongly suggests that, as a covalent inhibitor targeting C481, this compound's efficacy would be significantly compromised in cell lines and patients with this resistance mutation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Caption: Workflow for assessing BTK inhibitor efficacy in cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed ibrutinib-sensitive (wild-type BTK) and ibrutinib-resistant (e.g., BTK C481S mutant) cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and ibrutinib (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
Reagent Incubation:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT): Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis for BTK Signaling
This technique is used to detect the phosphorylation status of key proteins in the BCR signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound or ibrutinib for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a potent covalent inhibitor of wild-type BTK. However, based on biochemical binding data, its efficacy against the common ibrutinib-resistance C481S mutation is expected to be significantly reduced, similar to ibrutinib. This highlights the challenge of overcoming C481S-mediated resistance with covalent BTK inhibitors that share the same binding mechanism as ibrutinib. The development of non-covalent BTK inhibitors represents a promising strategy to address this clinical need. Further cellular and in vivo studies are warranted to fully elucidate the activity of this compound in the context of ibrutinib resistance.
References
Branebrutinib's Selectivity Profile Within the Tec Family of Kinases: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Branebrutinib's cross-reactivity with other Tec family kinases, supported by experimental data and detailed methodologies.
This compound (BMS-986195) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key member of the Tec family of non-receptor tyrosine kinases. While designed for high selectivity towards BTK, understanding its interaction with other members of the Tec family—namely ITK, TEC, BMX, and TXK—is crucial for a comprehensive assessment of its therapeutic potential and potential off-target effects. This guide summarizes the available quantitative data on this compound's cross-reactivity and outlines the experimental approaches used to determine these selectivity profiles.
Comparative Inhibitory Activity of this compound against Tec Family Kinases
The inhibitory potency of this compound against the Tec family kinases has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, providing a clear comparison of this compound's activity across this kinase subfamily.
| Kinase | IC50 (nM) | Selectivity vs. BTK (Fold) |
| BTK | 0.1[1] | 1 |
| TEC | 0.9[1] | 9 |
| BMX | 1.5[1] | 15 |
| TXK | 5.0[1] | 50 |
| ITK | ~100* | ~1000 |
*Estimated based on a reported 1000-fold selectivity relative to BTK.
Experimental Protocols
The determination of IC50 values for this compound against Tec family kinases typically involves in vitro biochemical assays. A common and robust method employed for this purpose is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual Tec family kinases (BTK, ITK, TEC, BMX, TXK).
Materials:
-
Recombinant human Tec family kinases (BTK, ITK, TEC, BMX, TXK)
-
This compound (serially diluted)
-
Appropriate peptide substrate for each kinase
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. The final concentrations should typically span a range from picomolar to micromolar to capture the full dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific recombinant Tec family kinase to each well at a predetermined optimal concentration.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the kinase and inhibitor for a specified period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
-
Initiation of Kinase Reaction:
-
To initiate the kinase reaction, add a mixture of the specific peptide substrate and ATP to each well. The ATP concentration is typically at or near the Km for each respective kinase.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's mechanism and the methods for its evaluation, the following diagrams are provided.
Caption: Tec Family Kinase Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Determining the IC50 of this compound against Tec Family Kinases.
References
Branebrutinib's Superior Specificity Validated by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the specificity of a kinase inhibitor is paramount to its safety and efficacy. Branebrutinib, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), has demonstrated a highly specific binding profile, minimizing off-target effects that can lead to adverse events. This guide provides a comprehensive comparison of this compound's specificity against other BTK inhibitors, supported by mass spectrometry-based experimental data, and offers detailed protocols for the validation methods.
Unveiling Kinase Inhibitor Specificity
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a range of B-cell malignancies and autoimmune diseases. While several BTK inhibitors have been developed, their selectivity profiles vary significantly. Off-target inhibition of other kinases can lead to unintended side effects. Mass spectrometry-based proteomics has emerged as a powerful tool to globally and unbiasedly assess the specificity of kinase inhibitors.
Comparative Analysis of BTK Inhibitor Specificity
This compound has been shown to be exceptionally selective. Preclinical data indicates that it has a greater than 5000-fold selectivity for BTK over a panel of 240 other kinases.[1] Only four related Tec family kinases demonstrated a selectivity of less than 5000-fold.[1] This high degree of specificity is a key differentiator for this compound.
To provide a clear comparison, the following table summarizes the off-target profiles of this compound's main competitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—as determined by the KINOMEscan® platform at a concentration of 1 µM. A lower number of off-target hits indicates higher specificity.
| Inhibitor | On-Target | Number of Off-Target Kinases Inhibited >65% at 1µM | Selectivity Category |
| This compound | BTK | <4 (Tec family kinases with <5000-fold selectivity) | Very High |
| Ibrutinib | BTK | 17 | Moderate |
| Acalabrutinib | BTK | 15 | Moderate |
| Zanubrutinib | BTK | 7 | High |
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib is derived from a KINOMEscan® assay at 1µM.[2][3] this compound data is based on its documented high selectivity profile.[1]
Another comprehensive study characterized the selectivity of 15 BTK inhibitors, defining a hit as >65% inhibition at 1 µM. The selectivity scores from this study further highlight the differences among these inhibitors.
| Inhibitor | Total Off-Target Hits (out of 403 kinases) |
| Ibrutinib | 19 |
| Acalabrutinib | 10 |
| Zanubrutinib | 11 |
Data from a scanMAX Kinase Profiling Panel at 1µM.[4]
These data clearly position this compound as a highly selective BTK inhibitor, suggesting a potentially more favorable safety profile with fewer off-target related adverse events.
Visualizing the BTK Signaling Pathway and Experimental Workflow
To better understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate the BTK signaling pathway and a typical chemical proteomics workflow.
Caption: Simplified BTK signaling pathway highlighting this compound's point of inhibition.
Caption: Workflow for validating this compound's specificity using chemical proteomics.
Experimental Protocols
The following is a detailed protocol for a competitive chemical proteomics experiment to validate the specificity of a kinase inhibitor like this compound.
Objective: To identify the on- and off-target kinases of this compound in a cellular context using a competitive affinity chromatography-mass spectrometry approach.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Kinobeads (Sepharose beads coupled with a mixture of non-selective kinase inhibitors)
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Ammonium bicarbonate solution (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Lysis:
-
Culture Ramos cells to a density of approximately 1-2 x 106 cells/mL.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
Competitive Binding:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Aliquot the lysate into separate tubes.
-
To each aliquot, add this compound at varying final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO).
-
Incubate the lysates with the inhibitor or vehicle for 1 hour at 4°C with gentle rotation.
-
-
Affinity Enrichment:
-
Equilibrate the kinobeads by washing them three times with lysis buffer.
-
Add the equilibrated kinobeads to each lysate-inhibitor mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow kinases not bound by this compound to bind to the beads.
-
-
Washing:
-
Pellet the kinobeads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least five wash cycles.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin to the bead slurry (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide samples with formic acid.
-
Analyze the peptide mixtures by LC-MS/MS. The specific parameters for the liquid chromatography gradient and mass spectrometer settings should be optimized for peptide identification and quantification.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify the proteins.
-
Quantify the relative abundance of each identified kinase across the different this compound concentrations.
-
Determine the off-target kinases by identifying those whose binding to the kinobeads is significantly reduced in a dose-dependent manner by this compound.
-
Conclusion
The high specificity of this compound, validated through rigorous mass spectrometry-based proteomics, sets it apart from other BTK inhibitors. Its focused engagement with its intended target, BTK, and minimal interaction with other kinases, suggests a lower potential for off-target related toxicities. This comparative guide underscores the importance of comprehensive selectivity profiling in drug development and highlights this compound as a promising therapeutic agent with a potentially superior safety profile. The provided experimental protocol offers a robust framework for researchers to independently validate the specificity of kinase inhibitors.
References
- 1. Safety, pharmacokinetics and pharmacodynamics of this compound (BMS‐986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebo‐controlled trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Branebrutinib
Disclaimer: A specific Safety Data Sheet (SDS) for branebrutinib containing explicit disposal instructions was not located in the public domain. The following procedures are based on established best practices for the disposal of potent, investigational pharmaceutical compounds and hazardous chemical waste. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with local, state, and federal regulations.[1][2][3]
This compound is a potent, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4][5] Due to its covalent mechanism of action and its status as an investigational drug, all waste generated from its use must be treated as hazardous chemical waste.[2][3][6] Cross-contamination should be avoided, and proper waste segregation is critical.
Step-by-Step Disposal Protocols
1. Waste Segregation and Collection: From the point of generation, all this compound waste must be segregated from non-hazardous trash.[7] Never dispose of this compound or its contaminated materials via standard trash or down the drain.[8][9]
-
Solid Waste:
-
Pure Compound/Unused Product: Unused or expired this compound powder should be disposed of in its original container if possible.[1][8] This container must be placed in a designated, sealed, and properly labeled hazardous waste container.[1][7]
-
Contaminated Labware: Items such as gloves, bench paper, pipette tips, and weighing boats that are contaminated with this compound powder must be collected in a designated hazardous waste bag (e.g., a clear, thick-gauge plastic bag) placed within a rigid, leak-proof container with a secure lid.[6] Do not use red biohazard bags for chemical waste.[6]
-
Empty Containers: Empty stock bottles that held this compound are considered hazardous waste unless triple-rinsed. The first rinse must be collected as hazardous liquid waste.[8][10] For highly potent compounds, it is best practice to collect all three rinses as hazardous waste.[8] After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.[8]
-
-
Liquid Waste:
-
Solutions: All solutions containing this compound (e.g., from experiments, stock solutions, or rinsing procedures) must be collected in a dedicated, leak-proof, and chemically compatible waste container (e.g., glass or polyethylene).[1][8]
-
Incompatible Wastes: Never mix incompatible waste streams. For instance, do not mix acidic or basic solutions with organic solvent waste unless you are certain of their compatibility.[8][9]
-
2. Labeling and Storage:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of other constituents (e.g., solvents and their approximate concentrations).[1][9] The label should also include the Principal Investigator's name and the laboratory location.[1]
-
Storage: Waste containers must be kept securely closed except when adding waste.[8][9] Store the containers in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin or a designated cabinet away from general lab traffic.[1][7] This area must be marked with a "Danger – Hazardous Waste" sign.[7]
3. Requesting Disposal:
-
Once a waste container is full or has been in storage for a specified period (e.g., 90 days), a waste pickup must be requested from your institution's EHS department.[1][7] Follow your institution's specific procedures for submitting a chemical waste disposal request.[1]
-
EHS professionals will then transport the waste for final disposal, which is typically high-temperature incineration at a permitted hazardous waste facility.[1][2][11]
Summary of this compound Handling and Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical / Chemical Waste | [2][3][6] |
| Solid Waste Handling | Segregate pure compound and contaminated labware into labeled, sealed containers. | [1][6] |
| Liquid Waste Handling | Collect in dedicated, compatible, and sealed liquid waste containers. | [8][9] |
| Container Labeling | "Hazardous Waste," "this compound," all constituents, PI name, and location. | [1][7] |
| On-site Storage | Closed containers in a designated Satellite Accumulation Area (SAA) with secondary containment. | [1][7][9] |
| Final Disposal Method | High-temperature incineration via a certified hazardous waste management vendor. | [1][2][11] |
| Prohibited Actions | Do not dispose of in regular trash, biohazard bags, or down the sewer. Do not evaporate. | [6][8][9][10] |
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for handling and disposing of waste generated from experiments involving this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Evidence-based expert consensus on clinical management of safety of Bruton’s tyrosine kinase inhibitors (2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing toxicities of Bruton tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Operational Guidance for Handling Branebrutinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Branebrutinib (BMS-986195), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information from suppliers of similar research compounds, general safety protocols for handling potent pharmaceutical agents, and published research data.
Immediate Safety Precautions
This compound is a highly potent investigational compound.[1][2] Assume it is hazardous and handle with extreme care. Avoid all direct contact, inhalation, and ingestion. In case of exposure, seek immediate medical attention.
Emergency Contact Information:
-
In case of exposure or emergency, call: [Insert your institution's emergency contact number]
-
Poisons Information Centre: [Insert local poisons information number]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn when handling larger quantities or if there is a splash risk. |
| Body | Laboratory Coat | A dedicated, buttoned lab coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound or solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
Operational Plan for Handling this compound
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a locked, designated, and well-ventilated area.
-
Keep the container tightly closed.[3]
-
For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a chemical fume hood.
-
Use a dedicated set of spatulas and weighing papers.
-
When dissolving, add the solvent to the solid slowly to avoid dust generation.
-
This compound is soluble in DMSO.[1]
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Conduct all experiments involving this compound in a designated area.
-
Avoid the formation of aerosols.[3]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3]
-
Decontaminate all surfaces and equipment after use.
The following diagram outlines the logical workflow for handling this compound.
Caption: Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for chemical waste.
Disposal Procedure:
-
All waste containing this compound must be treated as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Disposal should be carried out through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5] Incineration is often the preferred method for the disposal of pharmaceutical waste.[4]
This guidance is intended to provide a framework for the safe handling of this compound. Always consult with your institution's safety office for specific protocols and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
